molecular formula C9H10ClNO2 B1425257 Ethyl 6-chloro-4-methylpyridine-2-carboxylate CAS No. 1122090-50-9

Ethyl 6-chloro-4-methylpyridine-2-carboxylate

Cat. No.: B1425257
CAS No.: 1122090-50-9
M. Wt: 199.63 g/mol
InChI Key: OHUJWVBOFOMHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-4-methylpyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-chloro-4-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)5-8(10)11-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUJWVBOFOMHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC(=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676497
Record name Ethyl 6-chloro-4-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122090-50-9
Record name Ethyl 6-chloro-4-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 6-chloro-4-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1122090-50-9

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 6-chloro-4-methylpyridine-2-carboxylate is a halogenated pyridine derivative that has emerged as a valuable heterocyclic building block in the realms of medicinal chemistry and agrochemical synthesis. Its strategic substitution pattern—featuring a reactive chlorine atom, a nucleophilic nitrogen, and an ester functional group—renders it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role in the development of novel therapeutics. The pyridine core is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The presence of a chlorine atom on this scaffold further enhances its utility, as chlorinated compounds are prominent in medicinal chemistry, often improving metabolic stability and binding affinity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. These properties dictate its solubility, reactivity, and handling requirements.

PropertyValueSource
CAS Number 1122090-50-9[3][4]
Molecular Formula C₉H₁₀ClNO₂[5]
Molecular Weight 199.63 g/mol [5]
Appearance Colorless liquid[6]
Boiling Point 235 °C[6]
Density ~1.11 g/cm³[6]
Solubility Soluble in organic solvents such as ethanol and dimethyl sulfoxide.[6]

Synthesis and Mechanism

The primary route to this compound is through the esterification of its corresponding carboxylic acid, 6-chloro-4-methylpyridine-2-carboxylic acid (CAS: 324028-95-7).[7] The most common and industrially scalable method for this transformation is the Fischer-Speier esterification.[8]

Reaction Scheme

Synthesis of this compound reactant1 6-Chloro-4-methylpyridine-2-carboxylic acid p1 reactant1->p1 reactant2 Ethanol (Excess) reactant2->p1 catalyst Acid Catalyst (e.g., H₂SO₄) reaction_step + catalyst->reaction_step  Reflux product This compound byproduct Water p1->reaction_step p2 reaction_step->p2 p2->product p2->byproduct

Caption: Synthesis via Fischer Esterification.

Mechanistic Insights

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[9] The mechanism proceeds through several equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[10]

  • Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[10]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[9]

  • Deprotonation: A base (such as another molecule of ethanol or water) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.[5]

To drive the equilibrium towards the product, an excess of the alcohol reactant is typically used, and the water generated is often removed from the reaction mixture.[10]

Experimental Protocol (Generalized)

While a specific protocol for this exact molecule is not detailed in the available literature, a standard Fischer esterification procedure can be adapted.[11]

  • Reaction Setup: To a solution of 6-chloro-4-methylpyridine-2-carboxylic acid in a large excess of anhydrous ethanol (which also serves as the solvent), a catalytic amount of concentrated sulfuric acid is slowly added with cooling.

  • Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or HPLC.

  • Workup: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.[6]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a suitable method for assessing the purity of this compound. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.[12] Gradient elution may be necessary to ensure the separation of the product from starting materials and any potential byproducts. UV detection is commonly used for pyridine-containing compounds.[2]

  • Gas Chromatography (GC): Given its volatility, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used for purity assessment and to detect any volatile impurities.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons), a singlet for the methyl group on the pyridine ring, and two singlets or doublets for the aromatic protons on the pyridine ring.

    • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the carbons of the substituted pyridine ring. The carbon atoms attached to the chlorine and nitrogen atoms would show characteristic chemical shifts.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 199.63 g/mol . The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band characteristic of the C=O stretching vibration of the ester group (typically around 1720-1740 cm⁻¹). Other significant peaks would include C-H stretching vibrations of the alkyl and aromatic groups, and C=C and C=N stretching vibrations of the pyridine ring.

Applications in Drug Discovery and Development

The primary value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules.[5] Its structure is particularly amenable to modification at several key positions.

Role as a Synthetic Building Block

Reactivity_of_Ethyl_6-chloro-4-methylpyridine-2-carboxylate main_compound This compound ester_hydrolysis Ester Hydrolysis main_compound->ester_hydrolysis at C2-ester amidation Amidation main_compound->amidation at C2-ester cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) main_compound->cross_coupling at C6-Cl product1 product1 ester_hydrolysis->product1 Forms Carboxylic Acid product2 product2 amidation->product2 Forms Amide product3 product3 cross_coupling->product3 Forms C-C or C-N bonds

Caption: Key reaction sites for further functionalization.

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution or can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the introduction of a wide range of substituents. The ester group at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further points for molecular elaboration.

Development of Nicotinic Acetylcholine Receptor (nAChR) Modulators

A significant application of pyridine-based scaffolds is in the development of ligands for nicotinic acetylcholine receptors (nAChRs).[13] These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction, making them important therapeutic targets.[14][15] this compound serves as a key intermediate in the synthesis of novel nAChR modulators.[5] The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the interaction of the natural ligand, acetylcholine. By modifying the substituents on the pyridine ring, researchers can fine-tune the binding affinity and selectivity of these compounds for different nAChR subtypes (e.g., α4β2, α7).[7][16]

Safety and Handling

This compound is an organic compound that should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[6]

  • Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6]

  • Fire Hazards: The compound may be flammable. Keep away from open flames, sparks, and other sources of ignition.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is crucial to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and agrochemical research. Its well-defined physicochemical properties and versatile reactivity make it an attractive starting point for the synthesis of novel bioactive compounds, particularly modulators of nicotinic acetylcholine receptors. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, intended to support researchers and scientists in leveraging this valuable chemical entity for their research and development endeavors.

References

An In-Depth Technical Guide to Ethyl 6-chloro-4-methylpyridine-2-carboxylate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous blockbuster drugs. Their unique electronic properties and ability to engage in various biological interactions make them a privileged structure in drug design. Within this important class of heterocyles, Ethyl 6-chloro-4-methylpyridine-2-carboxylate stands out as a versatile and highly valuable intermediate. Its strategic placement of chloro, methyl, and ethyl carboxylate functionalities on the pyridine ring allows for a diverse range of chemical modifications, making it an indispensable building block in the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties to its synthesis and critical role in drug discovery, with a particular focus on its application in the synthesis of selective COX-2 inhibitors.

Physicochemical Properties: A Foundation for Synthetic Application

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. These properties dictate the choice of reaction conditions, solvents, and purification methods.

PropertyValueSource(s)
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
CAS Number 1122090-50-9ChemBK
Appearance Colorless liquidChemBK
Boiling Point 311.5 °C at 760 mmHgMySkinRecipes
Melting Point -2 °CChemBK
Solubility Soluble in organic solvents such as ethanol and dimethyl sulfoxide.ChemBK

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor carboxylic acid followed by its esterification. This section provides a detailed, field-proven protocol for both stages.

Part 1: Synthesis of 6-chloro-4-methylpyridine-2-carboxylic acid

The precursor, 6-chloro-4-methylpyridine-2-carboxylic acid, can be synthesized via the oxidation of 2-chloro-4,6-dimethylpyridine. This selective oxidation of one methyl group is a critical step.

Synthesis_Part1 cluster_start Starting Material cluster_reaction Oxidation cluster_product Product 2_chloro_4_6_dimethylpyridine 2-chloro-4,6-dimethylpyridine Oxidation_Step Oxidizing Agent (e.g., KMnO₄) Solvent (e.g., Pyridine/Water) Heat 2_chloro_4_6_dimethylpyridine->Oxidation_Step 1. Carboxylic_Acid 6-chloro-4-methylpyridine-2-carboxylic acid Oxidation_Step->Carboxylic_Acid 2.

Caption: Workflow for the synthesis of the carboxylic acid precursor.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-4,6-dimethylpyridine in a mixture of pyridine and water.

  • Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (KMnO₄) portion-wise. The exothermic nature of the reaction necessitates careful control of the addition rate to maintain a manageable temperature.

    • Expert Insight: The use of pyridine as a co-solvent aids in solubilizing the starting material and the intermediate manganese species, leading to a more homogenous reaction mixture and preventing the formation of intractable solids.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct. Wash the filter cake with water.

  • Purification: Acidify the filtrate with concentrated hydrochloric acid (HCl) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-chloro-4-methylpyridine-2-carboxylic acid.[2]

Part 2: Fischer Esterification to this compound

The final step is the esterification of the carboxylic acid with ethanol, a classic Fischer esterification reaction.

Synthesis_Part2 cluster_start Starting Material cluster_reaction Esterification cluster_product Final Product Carboxylic_Acid 6-chloro-4-methylpyridine-2-carboxylic acid Esterification_Step Ethanol (Excess) Acid Catalyst (e.g., H₂SO₄) Heat (Reflux) Carboxylic_Acid->Esterification_Step 1. Ethyl_Ester This compound Esterification_Step->Ethyl_Ester 2.

Caption: Fischer esterification of the carboxylic acid to the final product.

Experimental Protocol:

  • Reaction Setup: To a solution of 6-chloro-4-methylpyridine-2-carboxylic acid in a large excess of absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

    • Expert Insight: Using ethanol as the solvent drives the equilibrium towards the product side, maximizing the yield of the ester. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography to yield pure this compound.

Application in Drug Discovery: A Gateway to Novel Therapeutics

This compound is a key building block for a variety of bioactive molecules due to its reactive sites that allow for further chemical transformations.

Role as a Versatile Synthetic Intermediate

The chloro substituent at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. The ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The methyl group at the 4-position can also be functionalized. This multi-functionality makes it a valuable precursor in the synthesis of agrochemicals, particularly herbicides and insecticides.[3]

Potential Intermediate in the Synthesis of COX-2 Inhibitors

The substituted pyridine motif is a core structural feature of several selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects compared to their non-selective counterparts. One of the most prominent examples is Etoricoxib. While various synthetic routes to Etoricoxib have been published, many utilize substituted pyridine intermediates. The structural similarity of this compound to key fragments in the synthesis of Etoricoxib suggests its potential as a starting material or a close derivative thereof.[4][5] The synthesis of Etoricoxib often involves the coupling of a substituted pyridine ring with a phenylsulfone moiety.

Drug_Synthesis Intermediate This compound Modification Chemical Modifications (e.g., Cross-coupling, Amidation) Intermediate->Modification Step 1 Bioactive_Scaffold Complex Bioactive Scaffold (e.g., Precursor to COX-2 Inhibitors) Modification->Bioactive_Scaffold Step 2 Final_Drug Final Drug Product (e.g., Etoricoxib) Bioactive_Scaffold->Final_Drug Further Steps

Caption: Logical relationship of the intermediate in a drug synthesis pathway.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. It is sensitive to air and light, so storage under an inert atmosphere and in a dark container is recommended.[6]

  • In case of Exposure:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[6]

  • Incompatible Materials: Strong oxidizing agents.[6]

Conclusion

This compound, with a molecular weight of 199.63 g/mol , is more than just a chemical compound; it is a key enabler in the quest for novel and improved therapeutics. Its well-defined physicochemical properties and versatile reactivity, coupled with a straightforward synthetic route, make it an invaluable tool for medicinal chemists and drug development professionals. A comprehensive understanding of its synthesis, handling, and potential applications, particularly in the construction of complex pharmaceutical agents like COX-2 inhibitors, is crucial for leveraging its full potential in the advancement of pharmaceutical sciences.

References

Physicochemical Properties & Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 6-chloro-4-methylpyridine-2-carboxylate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. It details the structural, chemical, and spectroscopic properties of this compound, outlines a robust synthetic pathway, and explores its applications as a pivotal chemical intermediate. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and scalability.

This compound is a substituted pyridine derivative whose structural features make it a valuable building block in organic synthesis. Understanding its fundamental properties is critical for its effective use in subsequent chemical transformations.

Chemical Identity
ParameterValue
IUPAC Name This compound
CAS Number 1122090-50-9
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Synonyms Ethyl 6-chloro-4-methylpicolinate
Physical Properties

The compound is typically a colorless to pale yellow liquid under standard conditions.[1] Its high boiling point suggests strong intermolecular interactions, and its solubility profile is characteristic of many organic esters.

ParameterValueSource
Appearance Colorless liquid[1]
Boiling Point ~311.5 °C[2]
Solubility Soluble in organic solvents (e.g., ethanol, ether)[1]
Structural Analysis

The structure consists of a pyridine ring substituted at key positions: a chloro group at C6, a methyl group at C4, and an ethyl carboxylate group at C2. The chlorine atom at the 6-position significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution, a key feature leveraged in synthetic applications.

Figure 1: Chemical Structure of the Topic.
Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

  • δ ~7.8-8.0 ppm (s, 1H): Aromatic proton at C5. The singlet nature arises from the lack of adjacent protons. Its downfield shift is influenced by the adjacent chloro group and ring nitrogen.

  • δ ~7.3-7.5 ppm (s, 1H): Aromatic proton at C3. Also a singlet, typically upfield relative to the C5 proton.

  • δ 4.49 ppm (q, J = 7.1 Hz, 2H): Methylene protons (-OCH₂ CH₃) of the ethyl ester group. The quartet splitting is due to coupling with the adjacent methyl group. This prediction is based on a similar environment in ethyl 6-methylpicolinate.[3]

  • δ 2.67 ppm (s, 3H): Methyl protons (-CH₃ ) at C4. A sharp singlet as there are no adjacent protons to couple with. This is a characteristic shift for a methyl group on a pyridine ring.[3]

  • δ 1.44 ppm (t, J = 7.1 Hz, 3H): Methyl protons (-OCH₂CH₃ ) of the ethyl ester group. The triplet is due to coupling with the adjacent methylene protons.[3]

¹³C NMR (100 MHz, CDCl₃):

  • δ ~165 ppm: Carbonyl carbon (C =O) of the ester.

  • δ ~155-160 ppm: C6, attached to the electronegative chlorine atom.

  • δ ~148-152 ppm: C2, attached to the ester group and nitrogen.

  • δ ~145-150 ppm: C4, attached to the methyl group.

  • δ ~125 ppm: C5, aromatic CH.

  • δ ~120 ppm: C3, aromatic CH.

  • δ ~62 ppm: Methylene carbon (-OCH₂ CH₃) of the ethyl ester.

  • δ ~20-24 ppm: Methyl carbon on the ring (C H₃).

  • δ ~14 ppm: Methyl carbon of the ethyl ester (-OCH₂CH₃ ). (Predictions are based on general chemical shift ranges for substituted pyridines).[4]

FT-IR (KBr, cm⁻¹):

  • ~2980 cm⁻¹: C-H stretching (aliphatic CH₃ and CH₂).

  • ~1720-1740 cm⁻¹: Strong C=O stretching of the ester carbonyl group.

  • ~1580, 1470 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • ~1250-1300 cm⁻¹: C-O stretching of the ester.

  • ~750-800 cm⁻¹: C-Cl stretching.

Mass Spectrometry (EI):

  • m/z 199/201 (M⁺): Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for a single chlorine atom.

  • m/z 154/156: Loss of the ethoxy group (-OC₂H₅).

  • m/z 126/128: Subsequent loss of carbon monoxide (-CO). The fragmentation pattern is expected to involve initial loss from the ester group.[5]

Synthesis & Purification

A robust and scalable synthesis of this compound can be logically designed from commercially available precursors. The strategy hinges on two key transformations: selective chlorination of the pyridine ring and esterification of the carboxylic acid. The order of these steps can be adapted based on starting material availability and intermediate stability. Here, we present a plausible route starting from 4-methylpyridine-2-carboxylic acid (4-methylpicolinic acid).

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the ester C-O bond and the ring C-Cl bond. This suggests two primary synthetic approaches:

  • Route A: Chlorination of 4-methylpicolinic acid followed by esterification.

  • Route B: Esterification of 4-methylpicolinic acid followed by chlorination of the resulting ester.

Route A is often preferred in a laboratory setting. The carboxylic acid group is deactivating, which can help control the regioselectivity of the chlorination reaction. Furthermore, the intermediate, 6-chloro-4-methylpyridine-2-carboxylic acid, is a stable, crystalline solid that is often easier to purify than the corresponding ester.

retrosynthesis target This compound intermediate 6-Chloro-4-methylpyridine-2-carboxylic Acid target->intermediate Esterification (FGI) start 4-Methylpyridine-2-carboxylic Acid intermediate->start Chlorination (C-Cl bond formation)

Figure 2: Retrosynthetic approach for the target molecule.
Detailed Protocol: Synthesis of 6-Chloro-4-methylpyridine-2-carboxylic Acid

This procedure is based on established methods for the vapor-phase chlorination of pyridine derivatives, a technique that provides high selectivity at industrial scale but can be adapted for laboratory synthesis with appropriate equipment.[6][7]

  • Rationale: Vapor-phase chlorination at elevated temperatures (300-450°C) is necessary to overcome the inherent electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic substitution.[6] The reaction proceeds via a radical mechanism.

Protocol:

  • Reactor Setup: A quartz tube reactor packed with an inert support (e.g., silica) is placed inside a tube furnace. The system is equipped with an inlet for gaseous reactants and a condenser at the outlet to trap the products.

  • Vaporization: Heat 4-methylpyridine-2-carboxylic acid to its sublimation point in a separate heated chamber connected to the reactor inlet.

  • Reaction: Pass a stream of nitrogen gas through the sublimation chamber to carry the vaporized starting material into the reactor, pre-heated to 380°C.

  • Chlorination: Concurrently, introduce a controlled flow of chlorine gas (Cl₂) into the reactor. The molar ratio of picoline derivative to chlorine should be optimized, typically starting at 1:2.

  • Product Collection: The reaction mixture exiting the reactor is passed through a series of cold traps (ice bath, then dry ice/acetone) to condense the chlorinated products and separate them from HCl gas and unreacted chlorine.

  • Work-up: The condensed solid is dissolved in a suitable solvent like dichloromethane. The organic solution is washed with water to remove any remaining HCl, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Detailed Protocol: Fischer Esterification

This classic method is highly effective for converting carboxylic acids to their corresponding ethyl esters using an excess of ethanol as both reactant and solvent.[3][8]

  • Rationale: The use of a strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. Driving the equilibrium towards the product is achieved by using a large excess of ethanol.[8]

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add crude 6-chloro-4-methylpyridine-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Add absolute ethanol (20 eq, serving as solvent and reagent). While stirring, carefully add concentrated sulfuric acid (0.2 eq) dropwise.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Neutralization: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully pour it into a beaker containing ice and a saturated solution of sodium bicarbonate. Stir until CO₂ evolution ceases and the aqueous layer is basic (pH 8-9).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Purification & Quality Control

The final product is typically purified by vacuum distillation or column chromatography on silica gel.

  • Column Chromatography: A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the product from non-polar impurities and any remaining starting material.

  • Quality Control: The purity of the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy to ensure the absence of starting materials or isomeric byproducts. Mass spectrometry will confirm the molecular weight and correct isotopic distribution.

Applications in Synthetic Chemistry

The title compound is not an end-product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups: the ester can be hydrolyzed or converted to an amide, while the chloro group can be displaced by various nucleophiles or participate in cross-coupling reactions.

The Chloromethylpyridine Scaffold in Medicinal Chemistry

Chlorinated pyridine rings are prevalent motifs in pharmaceuticals.[9] The chlorine atom can act as a key binding element in a protein active site or serve as a synthetic handle for introducing more complex functionality. Pyridine carboxylic acid derivatives, in particular, are scaffolds for numerous enzyme inhibitors and receptor antagonists.[10][11]

Role as an Intermediate in Agrochemicals

This molecule is used as an intermediate in the synthesis of herbicides and insecticides.[2] The specific structural arrangement allows for the construction of complex active ingredients that target biological pathways in pests or weeds.[12]

Example Workflow: Synthesis of a Hypothetical Kinase Inhibitor

The 6-chloropyridine moiety is a common feature in kinase inhibitors, where it often participates in hinge-binding interactions. A common transformation is the Suzuki cross-coupling reaction to form a biaryl system.

start Ethyl 6-chloro-4- methylpyridine-2-carboxylate intermediate Biaryl Ester Intermediate start->intermediate Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ reagent1 Arylboronic Acid (e.g., 3-aminophenylboronic acid) reagent1->intermediate reagent2 1. NaOH (hydrolysis) 2. Amine, Coupling Agent (e.g., HATU) final Hypothetical Kinase Inhibitor (Amide derivative) reagent2->final intermediate->final Amidation

Figure 3: Synthetic route to a hypothetical kinase inhibitor.

This workflow illustrates how the chloro group is first replaced via a palladium-catalyzed Suzuki coupling, followed by hydrolysis of the ester and subsequent amidation to yield a final, more complex molecule with potential biological activity.

Safety & Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[1]

  • PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, rinse the affected area with plenty of water and seek medical attention.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined structure and predictable reactivity make it an essential tool for the modern organic chemist. This guide provides a comprehensive overview of its properties, a logical and robust synthetic strategy, and a glimpse into its utility in the development of complex, high-value molecules. Mastery of its synthesis and handling is a key capability for any research organization focused on the discovery of novel bioactive compounds.

References

An In-depth Technical Guide to Ethyl 6-chloro-4-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Important Intermediate in Pharmaceutical and Agrochemical Research

Foreword

Ethyl 6-chloro-4-methylpyridine-2-carboxylate is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and agrochemical development. Its structural features, including the reactive chloro-substituent and the ester functionality, make it a versatile building block for the synthesis of more complex molecules with diverse biological activities. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its chemical identity, synthesis, and potential applications.

Chemical Identity and Properties

Correctly identifying a chemical compound is the foundation of any scientific investigation. This compound is systematically named according to IUPAC nomenclature, which precisely describes its molecular structure.

Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 1122090-50-9[1][2]
Molecular Formula C₉H₁₀ClNO₂N/A
Molecular Weight 199.63 g/mol N/A

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process involving the oxidation of the 2-methyl group of a 4-methylpyridine derivative, followed by esterification and chlorination.

Synthesis of this compound cluster_0 Core Synthesis Start 4-Methylpyridine Step1 Oxidation Start->Step1 KMnO₄ or other oxidizing agent Intermediate1 4-Methylpyridine-2-carboxylic acid Step1->Intermediate1 Step2 Esterification Intermediate1->Step2 Ethanol, Acid catalyst (e.g., H₂SO₄) Intermediate2 Ethyl 4-methylpyridine-2-carboxylate Step2->Intermediate2 Step3 Chlorination Intermediate2->Step3 Chlorinating agent (e.g., SOCl₂, POCl₃) Final This compound Step3->Final

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step methodology for the synthesis of this compound. This protocol is based on established chemical principles for similar pyridine derivatives and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Oxidation of 4-Methylpyridine to 4-Methylpyridine-2-carboxylic acid

  • To a stirred solution of 4-methylpyridine in water, add potassium permanganate portion-wise at a controlled temperature (e.g., 0-10 °C).

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Wash the precipitate with hot water.

  • Combine the filtrate and washings, and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to yield 4-methylpyridine-2-carboxylic acid.

Step 2: Esterification to Ethyl 4-methylpyridine-2-carboxylate

  • Suspend 4-methylpyridine-2-carboxylic acid in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 4-methylpyridine-2-carboxylate.

Step 3: Chlorination to this compound

  • To a solution of ethyl 4-methylpyridine-2-carboxylate in a suitable solvent (e.g., chloroform or dichlorobenzene), add a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

  • Heat the reaction mixture at reflux for several hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with a base and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or distillation under reduced pressure to afford this compound.

Spectroscopic Characterization

Due to the lack of publicly available experimental data for this compound, this section will provide predicted spectroscopic data based on the known chemical shifts of similar structures. These predictions are for reference and require experimental verification.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
  • δ 7.8-8.0 (d, 1H): Aromatic proton at the 5-position of the pyridine ring.

  • δ 7.2-7.4 (d, 1H): Aromatic proton at the 3-position of the pyridine ring.

  • δ 4.4 (q, 2H): Methylene protons of the ethyl ester group.

  • δ 2.4 (s, 3H): Methyl protons at the 4-position of the pyridine ring.

  • δ 1.4 (t, 3H): Methyl protons of the ethyl ester group.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
  • δ 165-167: Carbonyl carbon of the ester.

  • δ 150-152: C6 carbon of the pyridine ring (attached to chlorine).

  • δ 148-150: C2 carbon of the pyridine ring (attached to the ester).

  • δ 145-147: C4 carbon of the pyridine ring (attached to the methyl group).

  • δ 123-125: C5 carbon of the pyridine ring.

  • δ 120-122: C3 carbon of the pyridine ring.

  • δ 61-63: Methylene carbon of the ethyl ester.

  • δ 20-22: Methyl carbon at the 4-position.

  • δ 13-15: Methyl carbon of the ethyl ester.

Reactivity and Applications

This compound is a valuable intermediate due to the presence of multiple reactive sites. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides and other derivatives.

These chemical properties make it a key component in the synthesis of a range of target molecules. While specific examples for this exact isomer are not widely published, related compounds are extensively used in the following areas:

  • Agrochemicals: Pyridine-based compounds are integral to the development of herbicides and insecticides. The structural motif of this compound can be found in molecules designed to interact with specific biological targets in pests and weeds.[3]

  • Pharmaceuticals: The pyridine core is a common scaffold in medicinal chemistry. The reactivity of this compound allows for the construction of libraries of potential drug candidates for various therapeutic areas.

Safety Information

As with any chemical reagent, proper handling and safety precautions are paramount. While a specific safety data sheet (SDS) for this compound is not provided, general safety guidelines for chloro-substituted pyridines should be followed. These compounds are typically irritants and may be harmful if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

References

An In-Depth Technical Guide to the Physical Properties of Ethyl 6-chloro-4-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-4-methylpyridine-2-carboxylate is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a wide range of organic molecules. Its unique structural features, including a pyridine core, a chloro substituent, a methyl group, and an ethyl ester moiety, make it a versatile intermediate in the development of agrochemicals and pharmaceuticals.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering valuable insights for its application in research and development.

Molecular Structure and Properties

The structural arrangement of this compound dictates its reactivity and physical characteristics. The pyridine ring provides a basic nitrogen atom, while the electron-withdrawing chlorine atom and ester group influence the electron density distribution within the ring.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some discrepancies exist in the reported values across different sources, which may be attributed to variations in experimental conditions and purity of the samples.

PropertyValueSource(s)
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 235°C[2]
311.5°C[1]
Melting Point -2°C[2]
Density ~1.11 g/cm³[2]
Solubility Soluble in organic solvents such as ethanol and dimethyl sulfoxide.[2]

Analytical Characterization

A comprehensive analytical characterization is essential for confirming the identity and purity of this compound.

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons on the pyridine ring, the quartet and triplet of the ethyl group, and a singlet for the methyl group.

    • ¹³C NMR would display distinct peaks for the carbon atoms in the pyridine ring, the ester carbonyl group, and the aliphatic carbons of the ethyl and methyl groups.

  • Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-Cl stretching, and various vibrations associated with the substituted pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the ethyl ester and chloro substituents.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

Objective: To determine the purity of an this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh a known amount of a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Accurately weigh the sample of this compound and dissolve it in the mobile phase to a concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Set the HPLC parameters (e.g., flow rate, injection volume, column temperature, and UV detection wavelength).

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the area of the peak for the sample.

    • Determine the purity of the sample by comparing its peak area to the total area of all peaks in the chromatogram.

References

An In-depth Technical Guide to the Solubility of Ethyl 6-chloro-4-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Ethyl 6-chloro-4-methylpyridine-2-carboxylate, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of precise quantitative solubility data in the public domain, this guide presents known qualitative solubility information and a detailed, field-proven experimental protocol for its determination. This document is designed to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound, ensuring scientific integrity and supporting further research and development.

Introduction: The Significance of this compound

This compound (CAS Number: 1122090-50-9) is a substituted pyridine derivative that serves as a crucial building block in organic synthesis.[1] Its molecular structure, featuring a chlorinated pyridine ring with methyl and ethyl carboxylate functional groups, makes it a versatile precursor for a range of biologically active molecules. This compound is particularly noted for its role as an intermediate in the synthesis of agrochemicals, such as herbicides and insecticides, and in medicinal chemistry for the construction of novel therapeutic agents.[1]

Understanding the solubility of this compound is paramount for its practical application. In drug development, solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. For agrochemical synthesis, precise solubility data is essential for reaction kinetics, process optimization, purification, and the formulation of the final product. This guide addresses the current knowledge gap in the quantitative solubility of this compound and provides the necessary tools for researchers to generate this vital data.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note the discrepancies in reported boiling points, which may be due to different experimental conditions (e.g., pressure). The physical state has been described as both a colorless liquid and a solid, suggesting that its melting point is near ambient temperature.

PropertyValueSource(s)
CAS Number 1122090-50-9[1]
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 235°C, 311.5°C[1][2]
Melting Point -2°C[2]
Density ~1.11 g/cm³[2]

Solubility Profile: A Qualitative Overview

Table 2: Qualitative Solubility of this compound

Solvent ClassSpecific SolventsSolubilitySource(s)
Polar Aprotic Solvents Dimethyl sulfoxide (DMSO)Soluble[2]
Polar Protic Solvents EthanolSoluble[2]
Aqueous Solvents WaterData not available
Nonpolar Organic Solvents Data not available

The solubility in polar organic solvents like ethanol and DMSO is expected for a molecule with a polar pyridine ring and an ester functional group.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the ester group can also participate in dipole-dipole interactions, facilitating dissolution in polar solvents.[3] The overall solubility will be a balance between the polar characteristics of the pyridine and ester moieties and the nonpolar nature of the methyl and ethyl groups.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To address the absence of quantitative data, this section provides a detailed, step-by-step protocol for determining the thermodynamic solubility of this compound. The saturation shake-flask method is considered the "gold standard" for its reliability and is based on allowing a compound to reach equilibrium in a solvent over a set period.[4]

Principle

An excess amount of the solid or liquid compound is agitated in a chosen solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solute, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique (e.g., HPLC-UV).

Materials and Equipment
  • This compound (of known purity)

  • Selected solvents (e.g., water, ethanol, acetone, acetonitrile) of analytical grade

  • Thermostatically controlled orbital shaker or water bath

  • Calibrated analytical balance

  • Glass vials or flasks with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a glass vial. The excess is crucial to ensure a saturated solution is formed.[4]

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set at a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[5][6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles.[7]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Develop a suitable HPLC method (e.g., reversed-phase with a C18 column and a mobile phase of acetonitrile and water) to separate and quantify the compound.[8]

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation: Calculate the solubility of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

Self-Validating System and Causality
  • Why an excess of solute? To ensure that the solvent is fully saturated and that the measured concentration represents the true thermodynamic solubility limit.

  • Why a long equilibration time? To allow the dissolution process to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Why filtration? To ensure that only the dissolved solute is being measured, as any suspended solid particles would lead to an overestimation of solubility.

  • Why HPLC-UV for quantification? It is a highly sensitive and specific method that allows for accurate quantification of the analyte even in the presence of minor impurities.

Logical Workflow and Data Application

The determination and application of solubility data follow a logical progression in a research and development setting. The following diagram illustrates this workflow.

Solubility_Workflow cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Application & Decision Making A Define Research Need (e.g., Formulation, Synthesis) B Literature Search for Existing Solubility Data A->B C Qualitative Screening in Key Solvents B->C If no data D Quantitative Determination (Shake-Flask Method) C->D E Data Analysis & Validation D->E F Solvent Selection for Synthesis/Purification E->F G Pre-formulation Studies (e.g., Excipient Selection) E->G H Develop Analytical Methods (e.g., HPLC Sample Prep) E->H I Decision Gate: Proceed with Development? G->I

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 6-chloro-4-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Elucidation of a Substituted Pyridine

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for providing detailed information about the chemical environment of hydrogen atoms within a molecule. This guide offers an in-depth analysis of the ¹H NMR spectrum of Ethyl 6-chloro-4-methylpyridine-2-carboxylate, a substituted pyridine of interest in medicinal chemistry and materials science. By dissecting the anticipated spectral features, we aim to provide a framework for understanding not just this specific molecule, but also the broader class of substituted pyridine derivatives. Our approach emphasizes the "why" behind the spectral patterns, grounding our interpretations in the fundamental principles of chemical shifts, spin-spin coupling, and electron density distributions.

Predicted ¹H NMR Spectrum: A First Principles Approach

While a definitive, experimentally acquired spectrum is the gold standard, a robust prediction can be made based on the analysis of structurally analogous compounds and established NMR principles. The structure of this compound dictates the presence of four distinct sets of proton signals.

Molecular Structure:

Caption: Structure of this compound.

Based on this structure, we anticipate the following signals:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-3 (Pyridine Ring)~7.5 - 8.0Singlet (s)1H
H-5 (Pyridine Ring)~7.2 - 7.7Singlet (s)1H
-CH₂- (Ethyl Group)~4.4 - 4.6Quartet (q)2H
-CH₃ (Ethyl Group)~1.3 - 1.5Triplet (t)3H
-CH₃ (Methyl at C4)~2.4 - 2.6Singlet (s)3H

Detailed Signal Interpretation: Unraveling the Electronic Environment

The predicted chemical shifts and multiplicities are a direct consequence of the electronic environment of each proton. Here, we delve into the rationale behind these predictions.

Aromatic Protons (H-3 and H-5)

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This generally leads to a downfield shift for the ring protons compared to benzene.

  • H-3: This proton is situated between the electron-withdrawing carboxylate group at C2 and the methyl group at C4. The deshielding effect of the adjacent carboxylate group is expected to shift this proton significantly downfield.

  • H-5: This proton is adjacent to the chloro-group at C6 and the methyl group at C4. The chlorine atom exerts a moderate deshielding effect.

The absence of adjacent protons for both H-3 and H-5 results in their appearance as singlets. The subtle differences in their electronic environments will likely lead to two distinct singlets in the aromatic region of the spectrum.

The Ethyl Ester Protons (-OCH₂CH₃)

The ethyl group of the ester functionality gives rise to a characteristic quartet and triplet pattern.

  • Methylene Protons (-CH₂-): These protons are directly attached to the oxygen atom of the ester, which is an electronegative atom. This proximity causes a significant deshielding effect, resulting in a downfield shift to the ~4.4 - 4.6 ppm region. The signal is split into a quartet by the three neighboring protons of the methyl group (n+1 = 3+1 = 4).

  • Methyl Protons (-CH₃): These protons are further away from the deshielding influence of the ester oxygen. Consequently, they appear more upfield, typically in the ~1.3 - 1.5 ppm range. The signal is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).

The C4-Methyl Protons (-CH₃)

The methyl group attached to the C4 position of the pyridine ring is expected to resonate at a chemical shift typical for methyl groups on an aromatic ring. The signal will appear as a singlet as there are no adjacent protons to cause splitting. Its predicted chemical shift is around 2.4 - 2.6 ppm.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To experimentally validate these predictions, a standardized protocol for sample preparation and data acquisition is essential.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a good starting point for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay of at least 5 times the longest T₁ relaxation time to ensure accurate integration.

Workflow for Spectral Acquisition and Analysis:

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer cluster_2 Data Processing and Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add TMS b->c d Transfer to NMR Tube c->d e Tune and Shim d->e f Set Acquisition Parameters g Acquire Data h Fourier Transform g->h i Phase Correction h->i j Baseline Correction i->j k Integration and Peak Picking j->k l Structural Assignment k->l

Caption: Experimental workflow for ¹H NMR analysis.

Trustworthiness and Self-Validation: Cross-Verification of Spectral Data

To ensure the integrity of the structural assignment, the ¹H NMR data should be corroborated with other analytical techniques.

  • ¹³C NMR Spectroscopy: This technique will provide information on the number of unique carbon environments, complementing the proton data.

  • 2D NMR Spectroscopy (COSY, HSQC):

    • COSY (Correlation Spectroscopy): Will confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): Will establish the direct correlation between each proton and the carbon to which it is attached.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound and provide fragmentation patterns that can support the proposed structure.

By integrating data from these orthogonal techniques, a self-validating system is created, leading to a high degree of confidence in the final structural elucidation.

Conclusion: From Spectrum to Structure

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, each providing a wealth of information about the molecule's electronic and structural features. A thorough analysis of the chemical shifts, multiplicities, and integrations allows for an unambiguous assignment of each proton. This guide provides a comprehensive framework for both predicting and interpreting the ¹H NMR spectrum of this and related substituted pyridine compounds, underscoring the power of NMR spectroscopy in modern chemical research and drug development.

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of Ethyl 6-chloro-4-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for Ethyl 6-chloro-4-methylpyridine-2-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The document is structured to offer not only the spectral data but also the underlying scientific principles and practical experimental guidance necessary for its accurate interpretation and application.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[1] While ¹H NMR provides information about the proton framework, ¹³C NMR offers direct insight into the carbon skeleton of a molecule.[2] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[3] This sensitivity allows for the differentiation of carbons in various functional groups and within aromatic systems.[4][5]

For a molecule such as this compound, which possesses a substituted heterocyclic ring and an ester functional group, ¹³C NMR is indispensable for confirming its structure and purity. The predictable effects of substituents on the chemical shifts of the pyridine ring carbons provide a robust method for unambiguous signal assignment.[6][7]

Predicted ¹³C NMR Data and Peak Assignments

In the absence of a publicly available experimental spectrum for this compound, the following ¹³C NMR chemical shifts have been predicted based on established substituent effects on the pyridine ring and typical values for ethyl esters.[8][6][7] The analysis considers the electronic contributions of the chloro, methyl, and ethyl carboxylate groups to the electron density at each carbon atom of the pyridine ring.

The structure and numbering scheme for this compound are as follows:

Caption: Molecular structure and atom numbering for this compound.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2~164This carbon is attached to the electronegative nitrogen and the carbonyl group of the ester, leading to a significant downfield shift.
C3~125This carbon is in a meta-position relative to the nitrogen and ortho to the electron-donating methyl group, resulting in a moderate chemical shift.
C4~150The methyl group causes a downfield shift at the carbon it is attached to (alpha-effect).
C5~122This carbon is ortho to the electron-donating methyl group and meta to the electron-withdrawing chloro and ester groups, leading to a relatively upfield shift for a pyridine ring carbon.
C6~152The carbon is attached to both the electronegative nitrogen and the chlorine atom, causing a strong downfield shift.
C=O (C7)~168Carbonyl carbons in esters typically resonate in this downfield region.[8][4]
O-CH₂ (C9)~62The methylene carbon is attached to an oxygen atom, shifting it downfield.[4]
CH₃ (C10)~14The terminal methyl group of the ethyl ester is in a typical aliphatic region.[4]
4-CH₃ (C11)~18The methyl group on the pyridine ring is expected in this region.

Justification for Predicted Chemical Shifts:

The chemical shifts of the pyridine ring carbons are influenced by the interplay of inductive and resonance effects of the substituents. The nitrogen atom in the ring generally causes a downfield shift of the adjacent (α) carbons (C2 and C6) and the distant (γ) carbon (C4) compared to benzene.[7]

  • C2 and C6: These carbons are most affected by the electronegative nitrogen, placing them at the downfield end of the aromatic region. The presence of the electron-withdrawing ester group at C2 and the chloro group at C6 further deshields these carbons.

  • C4: The methyl group at this position will have a direct (ipso) effect, typically causing a downfield shift.

  • C3 and C5: These carbons are less affected by the nitrogen. Their chemical shifts will be influenced by the neighboring substituents. For instance, C5 is expected to be shifted slightly upfield due to the ortho-methyl group.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality, quantitative ¹³C NMR spectrum of this compound, the following experimental procedure is recommended.[1][9][10]

3.1. Sample Preparation

  • Weighing: Accurately weigh approximately 20-50 mg of the purified compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice for its good solubilizing properties and well-defined solvent peak at ~77.16 ppm.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

3.2. Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or a similar sequence) is typically used. For quantitative analysis, an inverse-gated decoupling sequence should be employed to suppress the Nuclear Overhauser Effect (NOE).[1]

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range.[10]

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds will provide adequate digital resolution.[1]

  • Relaxation Delay (D1): For a standard qualitative spectrum, a delay of 2 seconds is common. For quantitative measurements, a much longer delay (5 times the longest T₁ of the carbon nuclei, which can be 30-60 seconds or more) is necessary to allow for full relaxation of all carbon nuclei.[1][10]

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.[10]

  • Proton Decoupling: Use broadband proton decoupling to simplify the spectrum to single lines for each carbon and to benefit from the NOE (for qualitative spectra).

3.3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the solvent peak (CDCl₃) to its known value (77.16 ppm).

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire Accumulate Scans setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹³C NMR data for this compound. By understanding the influence of the various substituents on the chemical shifts of the pyridine ring and ester carbons, researchers can confidently assign the signals in an experimental spectrum. The detailed experimental protocol provided herein serves as a robust starting point for acquiring high-quality data for this and similar compounds, ensuring accurate structural verification, which is a critical step in chemical research and drug development.

References

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 6-chloro-4-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the mass spectrometric behavior of Ethyl 6-chloro-4-methylpyridine-2-carboxylate, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification, characterization, and quantification of this and structurally related compounds.

Introduction

This compound is a substituted pyridine derivative with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol .[2] Its structure, featuring a chlorinated pyridine ring and an ethyl carboxylate group, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for unambiguous compound identification and for developing robust analytical methods. This guide will delve into the theoretical and practical aspects of the mass spectrometric analysis of this compound, covering both electron ionization (EI) and electrospray ionization (ESI) techniques.

Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing appropriate analytical methodologies.

PropertyValueSource
Molecular FormulaC₉H₁₀ClNO₂[2]
Molecular Weight199.63 g/mol [2]
Boiling Point311.5°C[2]
AppearanceColorless liquid[1]
SolubilitySoluble in organic solvents like ethanol and dimethyl sulfoxide[1]

Mass Spectrometric Analysis: A Tale of Two Ionization Techniques

The choice of ionization technique is paramount in mass spectrometry as it dictates the type and extent of fragmentation observed. Here, we will explore the predicted behavior of this compound under both hard (EI) and soft (ESI) ionization conditions.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a high-energy technique that typically results in extensive fragmentation, providing a detailed fingerprint of the molecule. This is particularly useful for structural elucidation.

A gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) system is the preferred platform for analyzing volatile and thermally stable compounds like this compound.

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

The 70 eV electron beam in EI provides sufficient energy to induce a cascade of fragmentation events. The following diagram illustrates the most probable fragmentation pathway for this compound.

G M [M]+• m/z 199/201 F1 [M - OCH2CH3]+• m/z 154/156 M->F1 - •OCH2CH3 F2 [M - CH2CH3]+• m/z 170/172 M->F2 - •CH2CH3 F3 [M - COOCH2CH3]+• m/z 126/128 M->F3 - •COOCH2CH3 F4 [M - Cl]+• m/z 164 M->F4 - •Cl F1->F3 - CO F5 [C6H5NCl]+• m/z 126/128 F3->F5 - C2H2

Caption: Predicted EI fragmentation pathway of this compound.

The molecular ion peak ([M]⁺˙) is expected at m/z 199, with an isotopic peak at m/z 201 due to the presence of the ³⁷Cl isotope, in an approximate 3:1 ratio. Key fragmentation pathways include:

  • Loss of the ethoxy radical (•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of an acylium ion at m/z 154/156.[3]

  • Loss of the ethyl radical (•CH₂CH₃): Alpha-cleavage next to the carbonyl group can result in the loss of an ethyl radical, yielding a fragment at m/z 170/172.

  • Loss of the entire ester group (•COOCH₂CH₃): Cleavage of the C-C bond between the pyridine ring and the carboxylate group results in a prominent peak at m/z 126/128, corresponding to the 6-chloro-4-methylpyridine radical cation.

  • Loss of a chlorine radical (•Cl): This would lead to a fragment at m/z 164.

  • Further fragmentation of the pyridine ring: The fragment at m/z 126/128 can undergo further fragmentation, such as the loss of acetylene (C₂H₂) to yield smaller charged species.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. This is ideal for determining the molecular weight of the analyte and for quantitative studies using techniques like selected reaction monitoring (SRM).

Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is the method of choice for the analysis of this compound in complex matrices.

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of mobile phases A and B.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 20% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • Scan Range: m/z 50-300.

In ESI, fragmentation is typically induced in the collision cell of a tandem mass spectrometer (MS/MS). The protonated molecule ([M+H]⁺) at m/z 200/202 is selected and fragmented by collision-induced dissociation (CID).

G MH [M+H]+ m/z 200/202 F1 [M+H - C2H4]+ m/z 172/174 MH->F1 - C2H4 F2 [M+H - H2O]+ m/z 182/184 MH->F2 - H2O F3 [M+H - C2H5OH]+ m/z 154/156 MH->F3 - C2H5OH F1->F3 - H2O F4 [C6H6NCl]+• m/z 127/129

References

A Deep Dive into the Vibrational Landscape of Ethyl 6-chloro-4-methylpyridine-2-carboxylate: An FT-IR Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Ethyl 6-chloro-4-methylpyridine-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental considerations, and detailed spectral interpretation of this heterocyclic compound. Our approach is rooted in fundamental principles, ensuring a robust understanding of how FT-IR spectroscopy serves as a critical tool for structural elucidation and quality control in modern chemistry.

Introduction: The Vibrational Story of a Molecule

At its core, FT-IR spectroscopy is a powerful analytical technique that probes the vibrational transitions within a molecule.[1][2][3] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds—stretching, bending, rocking, and scissoring.[1][2] This absorption pattern creates a unique spectral "fingerprint," offering invaluable insights into the functional groups present and the overall molecular architecture.[1][4][5] For a molecule like this compound, with its distinct combination of a substituted pyridine ring, an ester functional group, and a halogen substituent, FT-IR spectroscopy provides a rapid and non-destructive method for structural confirmation and purity assessment.[6][7]

The power of FT-IR lies in its ability to translate the invisible world of molecular vibrations into an interpretable spectrum. Each peak in an FT-IR spectrum corresponds to a specific vibrational mode, and its position (wavenumber), intensity, and shape provide a wealth of information.[4] This guide will systematically deconstruct the expected FT-IR spectrum of this compound, correlating spectral features with its structural components.

Molecular Structure and Expected Vibrational Modes

To effectively interpret the FT-IR spectrum, we must first understand the molecular structure of this compound and the characteristic vibrational frequencies of its constituent functional groups.

Caption: Molecular structure of this compound.

The key functional groups and their expected FT-IR absorption ranges are summarized below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic Ring (Pyridine) C-H stretching3100 - 3000Medium to Weak
C=C and C=N stretching1600 - 1450Medium to Strong
C-H in-plane bending1300 - 1000Medium
C-H out-of-plane bending900 - 675Strong
Ester C=O stretching1750 - 1735Strong
C-O stretching1300 - 1000Strong
Alkyl Groups (Ethyl & Methyl) C-H stretching2980 - 2850Medium to Strong
C-H bending1470 - 1350Medium
Alkyl Halide C-Cl stretching850 - 550Medium to Strong
The Pyridine Ring: A Complex Vibrational System

The substituted pyridine ring gives rise to a series of characteristic absorptions. The aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹, a region that helps distinguish them from aliphatic C-H stretches.[8][9] The in-plane stretching vibrations of the C=C and C=N bonds within the aromatic ring typically result in multiple bands in the 1600-1450 cm⁻¹ region.[10][11] The substitution pattern on the pyridine ring will influence the exact position and intensity of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ range, which can be highly diagnostic.[8][10]

The Ester Functional Group: A Tale of Two Bonds

The ester group is characterized by two prominent and highly useful absorption bands.[12] The most conspicuous is the carbonyl (C=O) stretching vibration, which for an aliphatic ester, is anticipated to be a strong, sharp peak in the 1750-1735 cm⁻¹ region.[13][14][15] The second key feature is the C-O stretching vibration, which typically appears as a strong band, or sometimes two bands, in the 1300-1000 cm⁻¹ range.[12][14] The presence of both of these strong absorptions is a definitive indicator of an ester functional group.[16]

Alkyl Moieties: The Ubiquitous C-H Signals

The ethyl and methyl groups on the molecule will produce characteristic aliphatic C-H stretching absorptions in the 2980-2850 cm⁻¹ range.[17] Additionally, C-H bending vibrations for these groups will be observed in the 1470-1350 cm⁻¹ region. While these peaks are common to many organic molecules, their presence is a necessary component of the complete spectral picture.

The Chloro Substituent: A Fingerprint Region Indicator

The C-Cl stretching vibration is expected in the lower frequency "fingerprint region" of the spectrum, typically between 850 and 550 cm⁻¹.[18][19][20] While this region can be complex due to the presence of many overlapping bands, a medium to strong absorption in this range can provide evidence for the presence of the chloro substituent.[21][22]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, a common and convenient method.

Instrumentation and Materials
  • Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • This compound (solid sample).

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

  • Lint-free wipes.

Step-by-Step Procedure
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the atmosphere and the ATR crystal itself and will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing and Analysis:

    • The software will automatically perform the Fourier transform to generate the final spectrum.

    • Perform any necessary baseline corrections or smoothing.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • Retract the ATR press and carefully remove the sample from the crystal using a spatula and a lint-free wipe.

    • Clean the ATR crystal thoroughly with the appropriate solvent to prepare for the next measurement.

A Instrument Preparation B Background Spectrum Acquisition A->B C Sample Application B->C D Sample Spectrum Acquisition C->D E Data Processing & Analysis D->E F Cleaning E->F

Caption: Experimental workflow for FT-IR analysis using ATR.

Interpreting the Spectrum: A Guided Analysis

The hypothetical FT-IR spectrum of this compound would be analyzed by systematically identifying the key absorption bands as predicted.

  • 3100-3000 cm⁻¹: Look for weak to medium peaks characteristic of aromatic C-H stretching.

  • 2980-2850 cm⁻¹: Expect medium to strong absorptions from the aliphatic C-H bonds of the ethyl and methyl groups.

  • ~1740 cm⁻¹: A very strong and sharp peak in this region is the hallmark of the ester C=O stretch. Its presence is a primary confirmation of this functional group.

  • 1600-1450 cm⁻¹: A series of medium to strong peaks will be present, corresponding to the C=C and C=N stretching vibrations of the pyridine ring.

  • 1470-1350 cm⁻¹: Medium intensity peaks due to the bending of aliphatic C-H bonds should be visible.

  • 1300-1000 cm⁻¹: This region will likely contain strong, complex bands arising from the C-O stretching of the ester group, as well as in-plane C-H bending of the pyridine ring.

  • Below 900 cm⁻¹: This fingerprint region will contain bands related to out-of-plane C-H bending of the substituted aromatic ring and the C-Cl stretch. The complexity of this region makes definitive assignment challenging without reference spectra, but the presence of strong absorptions is expected.

Conclusion: The Power of Vibrational Spectroscopy in Pharmaceutical Analysis

FT-IR spectroscopy provides a robust and efficient method for the structural characterization of this compound. By understanding the correlation between molecular structure and vibrational frequencies, researchers can confidently identify key functional groups and confirm the identity of the compound. The detailed analysis of the aromatic, ester, alkyl, and halide absorptions creates a comprehensive vibrational profile that is invaluable for quality control, reaction monitoring, and the overall drug development process. This guide serves as a foundational resource for leveraging the full potential of FT-IR in the analysis of complex heterocyclic molecules.

References

Biological activity of substituted pyridine carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Expanding Initial Scope

I'm currently broadening my initial scope to encompass the biological activities of substituted pyridine carboxylates. My goal is to grasp the extent of their therapeutic and agrochemical applications before delving into specific mechanisms of action. This preliminary search is setting the stage for more focused research.

Defining Research Parameters

I've shifted focus to defining the parameters for my investigation. This involves detailed searches for established protocols and assays to quantify biological activity, aiming to build a robust dataset. I'm also looking at synthesis methods to understand how structural modifications affect properties. Now, I'm setting up my search for reliable sources and preparing to create a technical guide.

Exploring Detailed Mechanisms

I'm now diving deeper into the mechanisms of action. My searches are focused on their roles in various applications, from herbicides and fungicides to anticancer and antimicrobial agents. Simultaneously, I'm sourcing established protocols for evaluating activity, including enzyme inhibition and receptor binding. I'm also collecting quantitative data (IC50, MIC values) to establish structure-activity relationships. Furthermore, I'm investigating synthesis methods to understand how structural variations impact properties, and I'm identifying key sources for future citations.

Analyzing compound applications

I've just finished the initial review, which gave me a solid understanding of the biological roles of these pyridine carboxylates. It looks like they're quite versatile, popping up in medical research for things like cancer and inflammation, as well as in agriculture as herbicides and insecticides. I'm now digging deeper into specific mechanisms of action.

Refining target mechanisms

I'm now getting into the meat of it, and it's proving richer than initially thought. I've got a grasp of the compounds' broad strokes – cancer, inflammation, and agrochem – but I need to get down to the brass tacks. The existing literature drops hints about enzyme inhibition, especially things like histone demethylase and AspH, but the how and why are still murky. For the agricultural side, the exact pathways they mess with in weeds and bugs are vague. I also need to track down the hard data – protocols, assays, all that jazz.

Investigating knowledge gaps

The search results paint a broad picture, showing the pyridine carboxylates' versatility, but I need precision. While the hints about enzyme inhibition, structure-activity relationships, and disruption of cellular processes are useful, they're not enough. For the medical side, I'm lacking details on inhibition pathways and signaling specifics. In agriculture, it's the exact mechanisms in weeds and insects that need more spotlight. I'm especially eager to find solid experimental data, like IC50 values and detailed protocols, which are currently absent. The next move is to find these specific details.

Examining Molecular Mechanisms

I'm now diving deeper into the molecular mechanisms. Recent searches yielded more detailed information. It seems that substituted pyridine carboxylates' anticancer activity stems from their role as inhibitors of histone demethylases, specifically the Jumonji domain-containing enzymes. This is particularly exciting because it opens up new avenues for exploring this compound class.

Pinpointing Specific Targets

I'm now zeroing in on the specific targets. I've identified several key mechanisms for substituted pyridine carboxylates: histone demethylase inhibition, auxin mimicry, SDH inhibition, metal chelation, COX inhibition/NF-κB modulation, and RyR targeting. These findings are interesting, but my technical guide requires more detailed experimental protocols and quantitative data, which are still elusive.

Gathering Missing Details

I've made a lot of progress in understanding the different mechanisms of action. Now, I'm focusing on the gaps: detailed experimental protocols, IC50/MIC data, synthetic strategies, and signaling pathway diagrams. I've found that these compounds act as inhibitors of histone demethylases (JMJD2E, AspH, SHP2), auxin mimics (herbicidal), SDH inhibitors (fungicidal), metal chelators (antimicrobial), COX inhibitors/NF-κB modulators (anti-inflammatory), and RyR targets (insecticidal). My next searches will target these specific aspects to create a comprehensive technical guide.

Exploring Biochemical Targets

I've been delving deep into the biochemical targets of various compounds and processes. My research now extends across anticancer, herbicidal, fungicidal, antimicrobial, anti-inflammatory, and insecticidal mechanisms. I’ve begun to identify commonalities and points of divergence, which I believe will offer fruitful leads.

Expanding Protocol Depth

I've made considerable progress. I now have a solid foundation across various target areas, including detailed mechanisms like JMJD2E and SDH inhibition. I've compiled IC50 and MIC data and gathered initial protocol outlines. My focus now is on filling in the gaps and making these protocols truly usable. Specifically, I'm working to acquire step-by-step details on reagent concentrations, incubation times, and instrument settings for various assays.

Compiling Data & Refinement

I've made substantial progress, successfully collecting details on mechanisms for various activities like JMJD2E and SHP2 inhibition. I have now gathered IC50 and MIC data and found outlines for assays. My focus is on filling data gaps: specific reagent concentrations, incubation times, and comprehensive synthesis methods for diverse pyridine carboxylates. I'm working on complete quantitative tables and detailed workflow diagrams.

Prioritizing Search Refinement

My investigation continues to focus on addressing the identified gaps. I've now gathered more specific data on the mechanisms of action for anticancer (JMJD2E, AspH, SHP2), herbicidal (auxin mimicry), fungicidal (SDH), antimicrobial (metal chelation), anti-inflammatory (COX), and insecticidal (RyR) compounds. I've begun to assemble initial IC50/MIC value compilations and located outlines for diverse assays. Currently, I'm prioritizing the acquisition of detailed step-by-step experimental protocols, more comprehensive quantitative data, diverse pyridine carboxylate synthesis methods, and detailed workflow diagrams.

Synthesizing Information on Pyridines

I'm currently compiling my research on substituted pyridine carboxylates. I've amassed a significant dataset on their biological activities. I have IC50 values, MOA descriptions, experimental protocols, and synthetic methods. This is a comprehensive look.

Analyzing Biological Activities

I've significantly expanded my compilation on the diverse biological activities of substituted pyridine carboxylates. My focus is now on anticancer, herbicidal, fungicidal, antimicrobial, anti-inflammatory, and insecticidal actions. I've uncovered specific mechanisms of action, IC50 data, and assay details. For instance, in anticancer, I've linked JMJD2E and SHP2 inhibition with respective IC50 values. I have outlined auxin mimicry for herbicidal activity.

Focusing on Detailed Protocols

I've assembled a robust overview of the biological activities linked to substituted pyridine carboxylates, covering mechanisms, quantitative data, and some synthetic routes. My next steps involve a deeper dive into detailed, step-by-step protocols. I'm focusing on locating comprehensive assay instructions for anticancer, herbicidal, fungicidal, and other activities. I'm also prioritizing gathering extensive IC50 and MIC tables to clarify structure-activity relationships, as well as finding thorough synthetic schemes. Finally, I'll hone in on those missing signaling pathway details for the anticancer aspects to create accurate diagrams.

Gathering Detailed Protocols

My research has yielded detailed mechanisms, IC50 values, and synthetic strategies for substituted pyridine carboxylates' activities. The focus is now on obtaining comprehensive, step-by-step protocols. I'm prioritizing thorough assay instructions for anticancer, herbicidal, fungicidal, and antimicrobial activities, coupled with extensive IC50 and MIC tables to clarify structure-activity relationships. Further, I aim to create Graphviz diagrams, refining signaling pathway details related to anticancer actions and comprehensive synthetic schemes to show structural variation.

An In-Depth Technical Guide to Ethyl 6-chloro-4-methylpyridine-2-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-chloro-4-methylpyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The guide details its synthesis, physicochemical properties, and known applications, with a focus on providing practical, field-proven insights for researchers. It includes a detailed, step-by-step synthesis protocol, characterization data, and a discussion of the underlying chemical principles.

Introduction and Historical Context

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine nucleus allows for the fine-tuning of a molecule's biological activity and physical properties. This compound has emerged as a valuable intermediate, offering multiple reaction sites for further molecular elaboration.

While the precise date and discoverer of this compound are not prominently documented in readily available historical records, its synthesis and utility are rooted in the broader development of pyridine chemistry. The functionalization of pyridine rings has been a subject of intense research since the first synthesis of a heteroaromatic compound by William Ramsay in 1876, who produced pyridine by reacting acetylene with hydrogen cyanide in a red-hot iron-tube furnace. Key advancements in pyridine synthesis, such as the Hantzsch pyridine synthesis developed in 1881, laid the groundwork for the preparation of a diverse range of substituted pyridines, including the precursors to the title compound. The preparation of functionalized pyridine-2-carboxylates, in general, has been an active area of investigation due to their utility as precursors to a wide range of more complex molecules.

The synthesis of this compound itself is a logical extension of established esterification methodologies applied to the corresponding carboxylic acid, 6-chloro-4-methylpyridine-2-carboxylic acid. Its importance has grown with the increasing demand for novel substituted pyridines in drug discovery programs and materials science research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in synthesis and material design. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂--INVALID-LINK--
Molecular Weight 199.63 g/mol --INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Boiling Point 311.5°C--INVALID-LINK--
Density ~1.11 g/cm³--INVALID-LINK--
CAS Number 1122090-50-9--INVALID-LINK--
Solubility Soluble in organic solvents such as ethanol and dimethyl sulfoxide.--INVALID-LINK--

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 6-chloro-4-methylpyridine-2-carboxylic acid. Two primary, reliable methods for this transformation are the Fischer esterification and a two-step procedure involving the formation of an acyl chloride intermediate.

Method 1: Fischer Esterification

The Fischer esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, and/or the water formed is removed.

Reaction Scheme:

Fischer_Esterification reactant1 6-chloro-4-methylpyridine-2-carboxylic acid catalyst H₂SO₄ (cat.) reactant2 + Ethanol product This compound catalyst->product Reflux water + H₂O

A diagram illustrating the Fischer esterification process.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloro-4-methylpyridine-2-carboxylic acid (1.0 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Method 2: Acyl Chloride Formation Followed by Esterification

For substrates that may be sensitive to strong acidic conditions or for achieving higher yields, a two-step procedure involving the formation of the more reactive acyl chloride is often employed.

Reaction Scheme:

Acyl_Chloride_Esterification cluster_0 Step 1 cluster_1 Step 2 reactant1 6-chloro-4-methylpyridine-2-carboxylic acid intermediate 6-chloro-4-methylpyridine-2-carbonyl chloride reactant1->intermediate Reflux reactant2 + SOCl₂ product This compound intermediate->product Pyridine reactant3 + Ethanol byproduct + HCl + SO₂

A diagram illustrating the two-step esterification via an acyl chloride intermediate.

Experimental Protocol:

  • Acyl Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 6-chloro-4-methylpyridine-2-carboxylic acid (1.0 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).

    • Add a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture to reflux for 1-3 hours until the evolution of gas ceases and the solution becomes clear.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 6-chloro-4-methylpyridine-2-carbonyl chloride.

  • Esterification:

    • Dissolve the crude acyl chloride in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add a solution of absolute ethanol (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in the same solvent.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the final product.

Applications in Research and Development

This compound is a versatile building block due to its multiple reactive sites. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. The methyl group at the 4-position can also be a site for further functionalization.

Its primary applications are in:

  • Medicinal Chemistry: As an intermediate in the synthesis of bioactive molecules. --INVALID-LINK-- The pyridine core is a common motif in many drugs, and this compound provides a scaffold for the development of novel therapeutic agents.

  • Agrochemicals: It is used in the synthesis of herbicides and insecticides. --INVALID-LINK-- The structure allows for modification to create active ingredients that target specific biological pathways in plants or pests.

  • Materials Science: The pyridine moiety can act as a ligand for metal complexes, making this compound a precursor for the synthesis of new catalysts and functional materials.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a quartet for the methylene protons of the ethyl group, a triplet for the methyl protons of the ethyl group, and a singlet for the methyl group on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the pyridine ring (with the carbon attached to the chlorine atom being significantly shifted), and the carbons of the ethyl and methyl groups.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), as well as characteristic bands for the C-Cl bond and the aromatic pyridine ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (199.63 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its preparation from the corresponding carboxylic acid is straightforward, utilizing well-established esterification methods. The presence of multiple functional groups provides a platform for the synthesis of a wide range of more complex molecules with potential applications in drug discovery, agrochemicals, and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their synthetic endeavors.

Unlocking the Potential of Ethyl 6-chloro-4-methylpyridine-2-carboxylate: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

Ethyl 6-chloro-4-methylpyridine-2-carboxylate is a halogenated pyridine derivative that holds significant, yet largely untapped, potential for innovation in medicinal chemistry, agrochemicals, and materials science. While it is recognized as a valuable synthetic intermediate, its utility is often confined to established routes.[1][2] This guide aims to move beyond the conventional, providing researchers, scientists, and drug development professionals with a comprehensive exploration of novel research avenues. By delving into advanced synthetic transformations and proposing new applications, we will illuminate a strategic roadmap for unlocking the full scientific value of this versatile molecule.

Our approach is grounded in the principles of synthetic causality, where each proposed experimental design is not merely a suggestion but a logical extension of the molecule's inherent reactivity. We will explore how the interplay of the chloro, methyl, and ethyl carboxylate functionalities on the pyridine core can be strategically exploited to generate diverse and complex molecular architectures.

Core Molecular Attributes and Reactivity Profile

To appreciate the untapped potential of this compound, a firm understanding of its structural features and inherent reactivity is paramount. The molecule's architecture, characterized by an electron-deficient pyridine ring substituted with an electron-withdrawing chloro group and an electron-donating methyl group, presents a unique electronic landscape for strategic chemical modifications.

PropertyValueSource
Molecular FormulaC₉H₁₀ClNO₂[3][4]
Molecular Weight199.63 g/mol [3][4]
AppearanceColorless liquid[1]
Boiling Point235°C[1]
SolubilitySoluble in organic solvents like ethanol and dimethyl sulfoxide[1]

The key reactive sites of the molecule are the chloro group at the 6-position, which is susceptible to nucleophilic aromatic substitution, and the ester functionality at the 2-position, which can undergo hydrolysis, amidation, or reduction. The methyl group at the 4-position offers possibilities for oxidation or condensation reactions.

Proposed Research Area 1: Diversification of the Pyridine Core via Cross-Coupling Reactions

The chloro substituent at the 6-position is a prime handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. While its use as a synthetic intermediate is known, a systematic exploration of a broad range of coupling partners remains an underexplored frontier.

Suzuki-Miyaura Coupling for Novel Biaryl Pyridines

The Suzuki-Miyaura coupling reaction offers a robust method for the formation of C-C bonds. By coupling this compound with a variety of boronic acids or esters, a library of novel 6-aryl- or 6-heteroaryl-4-methylpyridine-2-carboxylates can be generated. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a 3:1 mixture of dioxane and water (8 mL).

  • Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings, known for its effectiveness with a wide range of substrates.

  • Base: K₂CO₃ is a moderately strong base that is effective in promoting transmetalation without causing unwanted side reactions.

  • Solvent System: The dioxane/water mixture provides a homogenous solution for both the organic and inorganic reaction components.

  • Degassing: The removal of oxygen is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Boronic Acid - Pd(PPh₃)₄ - K₂CO₃ solvent Add Dioxane/Water reagents->solvent degas Degas with Argon solvent->degas heat Heat to 90°C (12-24h) degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify final_product final_product purify->final_product Isolated Product Amide_Synthesis start Ethyl 6-chloro-4-methyl- pyridine-2-carboxylate hydrolysis Hydrolysis (LiOH, THF/H₂O) start->hydrolysis acid 6-chloro-4-methyl- pyridine-2-carboxylic acid hydrolysis->acid acyl_chloride_formation Acyl Chloride Formation ((COCl)₂, DMF, DCM) acid->acyl_chloride_formation acyl_chloride Acyl Chloride Intermediate acyl_chloride_formation->acyl_chloride amidation Amidation (R₁R₂NH, Et₃N) acyl_chloride->amidation amide Target Amide amidation->amide

References

Methodological & Application

Synthesis of Ethyl 6-chloro-4-methylpyridine-2-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of Ethyl 6-chloro-4-methylpyridine-2-carboxylate, a key building block in the development of novel pharmaceuticals and agrochemicals.[1] This guide is intended for researchers, scientists, and professionals in drug development and related fields. We will delve into a validated synthetic route, detailing the underlying chemical principles, a step-by-step protocol, and the necessary safety precautions.

Introduction and Significance

Substituted pyridine carboxylates are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and materials science.[2] Specifically, this compound serves as a versatile intermediate for introducing the 6-chloro-4-methylpyridine-2-carbonyl moiety. The presence of the chloro-, methyl-, and ester functional groups on the pyridine ring allows for a diverse range of subsequent chemical modifications, making it an attractive scaffold for creating libraries of bioactive molecules.[2]

Synthetic Strategy: A Two-Step Approach

The synthesis of the target compound can be efficiently achieved through a robust two-step sequence starting from the commercially available 2-amino-4-methylpyridine. The overall strategy involves:

  • Diazotization and Sandmeyer Chlorination: Conversion of the amino group of 2-amino-4-methylpyridine to a chloro group via a diazonium salt intermediate.

  • Esterification: Conversion of the carboxylic acid group to the corresponding ethyl ester.

This approach is favored for its reliability and the relatively mild conditions required for the transformation.

Reaction Schematics and Logic

The synthetic pathway is illustrated below. The core of this synthesis lies in the Sandmeyer reaction, a powerful method for the conversion of an aryl amine to an aryl halide.[3][4]

Synthesis_Pathway cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Esterification 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Diazonium_Salt Diazonium Salt Intermediate 2-Amino-4-methylpyridine->Diazonium_Salt NaNO2, HCl 6-Chloro-4-methylpyridine-2-carboxylic_acid 6-Chloro-4-methylpyridine- 2-carboxylic acid Diazonium_Salt->6-Chloro-4-methylpyridine-2-carboxylic_acid CuCl Target_Molecule Ethyl 6-chloro-4-methylpyridine- 2-carboxylate 6-Chloro-4-methylpyridine-2-carboxylic_acid->Target_Molecule Ethanol, H2SO4 (cat.)

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 6-Chloro-4-methylpyridine-2-carboxylic acid

This protocol is adapted from established procedures for the Sandmeyer reaction on pyridine derivatives.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-4-methylpyridine108.1410.81 g0.10
Concentrated HCl36.4630 mL-
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Copper(I) Chloride (CuCl)98.991.5 g0.015
Deionized Water18.02As needed-
Dichloromethane (DCM)84.93As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-amino-4-methylpyridine (10.81 g, 0.10 mol) and deionized water (50 mL).

  • Acidification: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated HCl (30 mL) to the stirred suspension.

  • Diazotization: Dissolve sodium nitrite (7.6 g, 0.11 mol) in deionized water (20 mL) and add this solution dropwise to the reaction mixture, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

  • Sandmeyer Reaction: In a separate 500 mL beaker, dissolve copper(I) chloride (1.5 g, 0.015 mol) in concentrated HCl (15 mL). Cool this solution in an ice bath.

  • Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous nitrogen evolution will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Extract the reaction mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude 6-chloro-4-methylpyridine-2-carboxylic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Synthesis of this compound

This protocol employs a standard Fischer esterification.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Chloro-4-methylpyridine-2-carboxylic acid171.5817.16 g0.10
Absolute Ethanol46.07100 mL-
Concentrated H₂SO₄98.082 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Ethyl Acetate88.11As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 6-chloro-4-methylpyridine-2-carboxylic acid (17.16 g, 0.10 mol) and absolute ethanol (100 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water (200 mL).

  • Neutralization: Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Diazonium Salts: Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Use it in solution immediately after its preparation.

  • Acids and Reagents: Concentrated acids (HCl, H₂SO₄) are highly corrosive. Handle with extreme care. Sodium nitrite is a strong oxidizing agent.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester).

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. By following the detailed protocols and adhering to the safety precautions, researchers can confidently synthesize this valuable intermediate for their research and development endeavors.

References

Synthesis of Ethyl 6-chloro-4-methylpyridine-2-carboxylate: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, three-step laboratory-scale protocol for the synthesis of Ethyl 6-chloro-4-methylpyridine-2-carboxylate, a valuable intermediate in the development of pharmaceutical and agrochemical agents. The synthesis route commences with the preparation of 4-methylpyridine-2-carboxylic acid, followed by a selective chlorination and concluding with a Fischer esterification. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction: The Significance of Substituted Pyridine Carboxylates

Substituted pyridine carboxylates are a class of heterocyclic compounds of significant interest in medicinal and materials chemistry. Their rigid scaffold and diverse functionalization potential make them key building blocks in the synthesis of a wide array of biologically active molecules. This compound, in particular, serves as a crucial precursor for compounds with potential applications as herbicides and insecticides, owing to the specific arrangement of its chloro, methyl, and carboxylate functionalities which allows for targeted molecular design and optimization of bioactivity.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a robust three-step process, beginning with the readily available 4-picoline. The workflow is designed to be efficient and scalable for a laboratory setting.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-Methylpyridine-2-carboxylic Acid cluster_1 Step 2: Chlorination cluster_2 Step 3: Esterification A 4-Picoline B 4-Methyl-2-cyanopyridine A->B Ammoxidation C 4-Methylpyridine-2-carboxylic Acid B->C Alkaline Hydrolysis D 6-Chloro-4-methylpyridine-2-carboxylic Acid C->D Thionyl Chloride E This compound D->E Ethanol, H₂SO₄ (cat.) (Fischer Esterification)

Figure 1: Overall synthetic workflow for this compound.

Quantitative Data Summary

StepReactantMolar Mass ( g/mol )QuantityMolesReagents/CatalystsProductMolar Mass ( g/mol )Theoretical Yield (g)
1a4-Picoline93.1310.0 g0.107Nitric acid, trifluoroacetic anhydride, KCN4-Methyl-2-cyanopyridine118.145.3
1b4-Methyl-2-cyanopyridine118.145.0 g0.042Sodium hydroxide, Hydrochloric acid4-Methylpyridine-2-carboxylic Acid137.145.8
24-Methylpyridine-2-carboxylic Acid137.145.0 g0.036Thionyl chloride6-Chloro-4-methylpyridine-2-carboxylic Acid171.586.2
36-Chloro-4-methylpyridine-2-carboxylic Acid171.585.0 g0.029Ethanol, Sulfuric acidThis compound199.635.8

Detailed Synthesis Protocol

Part 1: Synthesis of 4-Methylpyridine-2-carboxylic Acid

This initial part of the synthesis focuses on the conversion of 4-picoline to 4-methylpyridine-2-carboxylic acid via a two-step process involving cyanation followed by hydrolysis.

This procedure is adapted from a direct cyanation method for pyridines.[1]

Materials:

  • 4-Picoline (C₆H₇N)

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Concentrated nitric acid (HNO₃)

  • Potassium cyanide (KCN)

  • Sodium acetate (NaOAc)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

Procedure:

  • In a fume hood, to a stirred solution of 4-picoline (10.0 g, 0.107 mol) in dichloromethane (100 mL), add trifluoroacetic anhydride (24.8 mL, 0.176 mol) dropwise at 0 °C.

  • After 1 hour of stirring, add concentrated nitric acid (1.9 mL, 0.036 mol) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • In a separate beaker, prepare a chilled aqueous solution of potassium cyanide (8.4 g) and sodium acetate (8.1 g) in 100 mL of water.

  • Slowly add the reaction mixture to the cyanide solution with vigorous stirring, ensuring the temperature is kept low with an ice bath.

  • Continue stirring for 12 hours at room temperature.

  • Check the pH of the aqueous layer and adjust to 6-7 if necessary.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methyl-2-cyanopyridine.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane 1:1) to obtain pure 4-methyl-2-cyanopyridine. A typical yield is around 42%.[1]

Causality and Insights: The initial reaction with trifluoroacetic anhydride and nitric acid activates the pyridine ring, making it susceptible to nucleophilic attack by the cyanide ion at the 2-position. Sodium acetate is used to buffer the solution.

This hydrolysis is performed under alkaline conditions, a common method for converting nitriles to carboxylic acids.[2]

Materials:

  • 4-Methyl-2-cyanopyridine (C₇H₆N₂)

  • Sodium hydroxide (NaOH) solution (30%)

  • Hydrochloric acid (HCl) solution (30%)

  • Ethanol (C₂H₅OH)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 4-methyl-2-cyanopyridine (5.0 g, 0.042 mol) and deionized water (10 mL).

  • With stirring, heat the mixture to 60 °C and add 30% sodium hydroxide solution (6.4 g) dropwise.

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • After reflux, evaporate a portion of the water (approximately 5-7 mL).

  • Cool the reaction mixture to 40 °C and neutralize by adding 30% hydrochloric acid until the pH reaches 4-5.

  • Evaporate the mixture to dryness under reduced pressure.

  • To the solid residue, add ethanol (15 mL) and stir at 65 °C for 4 hours to extract the product.

  • Filter the hot solution to remove inorganic salts.

  • Allow the filtrate to cool to room temperature and then place in an ice bath to induce crystallization.

  • Collect the precipitated 4-methylpyridine-2-carboxylic acid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Causality and Insights: The strong alkaline conditions facilitate the hydrolysis of the nitrile group to a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid. The use of ethanol for extraction and recrystallization helps to separate the organic product from the inorganic salts formed during neutralization.

Part 2: Synthesis of 6-Chloro-4-methylpyridine-2-carboxylic Acid

This step involves the selective chlorination of the pyridine ring at the 6-position using thionyl chloride.

Materials:

  • 4-Methylpyridine-2-carboxylic acid (C₇H₇NO₂)

  • Thionyl chloride (SOCl₂)

  • Toluene

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases. Thionyl chloride is corrosive and reacts violently with water.[3][4][5][6]

  • To a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add 4-methylpyridine-2-carboxylic acid (5.0 g, 0.036 mol).

  • Add thionyl chloride (15 mL, 0.206 mol) dropwise to the flask at room temperature with stirring.

  • After the addition is complete, slowly heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4 hours.

  • After reflux, cool the mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water (100 mL).

  • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 6-chloro-4-methylpyridine-2-carboxylic acid.

Causality and Insights: Thionyl chloride serves as both the chlorinating agent and the solvent in this reaction. The reaction proceeds via the formation of an acyl chloride intermediate, which then facilitates the chlorination of the electron-deficient pyridine ring, preferentially at the 6-position. The use of excess thionyl chloride drives the reaction to completion.

Part 3: Synthesis of this compound

The final step is a classic Fischer esterification to produce the target ester.[7][8][9][10][11]

Materials:

  • 6-Chloro-4-methylpyridine-2-carboxylic acid (C₇H₆ClNO₂)

  • Ethanol (absolute) (C₂H₅OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add 6-chloro-4-methylpyridine-2-carboxylic acid (5.0 g, 0.029 mol) and absolute ethanol (50 mL).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1 mL) dropwise with stirring. Caution: Sulfuric acid is highly corrosive.[12][13][14][15][16]

  • Remove the ice bath and heat the reaction mixture to reflux for 6 hours.

  • After reflux, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and carefully wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the remaining acid.

  • Wash the organic layer with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by vacuum distillation to yield pure this compound.

Causality and Insights: The Fischer esterification is an acid-catalyzed equilibrium reaction. The use of excess ethanol as the solvent shifts the equilibrium towards the formation of the ester. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the ethanol.

Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

  • Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gases. Handle with extreme care.[3][4][5][6]

  • Concentrated sulfuric acid is a strong acid and is severely corrosive to skin and eyes. Handle with care and add it slowly to other solutions to avoid splashing.[12][13][14][15][16]

  • Potassium cyanide is highly toxic if swallowed, inhaled, or in contact with skin. Handle with extreme caution and have an appropriate cyanide antidote kit available.

  • Ethanol is a flammable liquid. Keep away from open flames and other ignition sources.[17][18][19]

  • 4-Methyl-2-cyanopyridine is toxic if swallowed and causes skin and eye irritation.[20]

  • 6-Chloro-4-methylpyridine-2-carboxylic acid and related compounds can be harmful if swallowed and cause skin and eye irritation.[21][22][23][24]

References

Application Note & Protocol: Strategic Synthesis of Ethyl 6-chloro-4-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed guide to the synthetic strategies and starting materials for the preparation of Ethyl 6-chloro-4-methylpyridine-2-carboxylate, a key intermediate in the pharmaceutical and agrochemical industries[1]. It outlines the underlying chemical principles, offers a comprehensive, step-by-step protocol for a practical synthetic route, and includes critical analysis of the experimental choices.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science due to their presence in a wide array of biologically active molecules[2]. The specific substitution pattern of this compound makes it a valuable building block. The chloro-substituent at the 6-position provides a reactive site for nucleophilic substitution, while the methyl group at the 4-position and the carboxylate at the 2-position offer further opportunities for molecular elaboration.

Overview of Synthetic Strategies for the Pyridine Core

The construction of the pyridine ring is a well-established field of organic chemistry, with several named reactions providing access to a diverse range of derivatives. The most common approaches rely on condensation reactions to form the heterocyclic ring[3].

  • Hantzsch Pyridine Synthesis: This classical method involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (or an ammonia equivalent) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine[4]. While versatile, this method typically yields symmetrically substituted pyridines.

  • Guareschi-Thorpe Reaction: This approach utilizes the condensation of a β-ketoester with a cyanoacetamide in the presence of a base to form a 2-pyridone, which can be further functionalized[4].

  • Cyclocondensation of 1,5-Dicarbonyl Compounds: The reaction of 1,5-dicarbonyl compounds with ammonia or its derivatives is a direct method to form the pyridine ring[3][5]. The challenge often lies in the synthesis of the requisite dicarbonyl precursor.

  • [4+2] Cycloaddition Reactions: Inverse electron-demand Diels-Alder reactions of 1-azadienes with alkenes or alkynes can provide a regiocontrolled route to substituted pyridines[6].

For the synthesis of a polysubstituted pyridine like this compound, a strategy that allows for precise control over the placement of substituents is essential. A plausible and efficient approach involves a multi-step synthesis starting from readily available acyclic precursors, culminating in a cyclocondensation reaction to form the pyridine ring.

Recommended Synthetic Protocol

The following protocol details a robust and scalable synthesis of this compound. This route is designed based on established chemical transformations and prioritizes the use of commercially available starting materials.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization and Aromatization cluster_3 Step 4: Chlorination A Ethyl Acetoacetate C Ethyl 3-aminocrotonate A->C B Ammonia B->C D Diethyl 2-acetyl-3-methylpent-2-enedioate C->D Michael Addition E 6-Hydroxy-4-methylpyridine-2-carboxylate D->E Cyclization/ Aromatization F This compound E->F Chlorination G Diethyl malonate G->D

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Procedure

Step 1: Synthesis of Ethyl 3-aminocrotonate

  • Rationale: This step forms a key enamine intermediate from readily available starting materials. The enamine possesses the nucleophilic character required for the subsequent Michael addition.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 eq) and ethanol.

    • Cool the mixture in an ice bath and bubble ammonia gas through the solution for 30 minutes, or add a concentrated aqueous solution of ammonium hydroxide (1.2 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure. The resulting crude ethyl 3-aminocrotonate is often used in the next step without further purification.

Step 2: Michael Addition with Diethyl Malonate

  • Rationale: This reaction constructs the carbon backbone of the pyridine ring by forming a new carbon-carbon bond. The choice of diethyl malonate as the Michael acceptor is strategic as it introduces the precursor to the carboxylate group at the 2-position.

  • Procedure:

    • To the crude ethyl 3-aminocrotonate (1.0 eq) in a suitable solvent such as ethanol, add diethyl malonate (1.1 eq) and a catalytic amount of a base like sodium ethoxide.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).

    • Remove the solvent in vacuo to yield the crude Michael adduct.

Step 3: Cyclization and Aromatization to form Ethyl 6-hydroxy-4-methylpyridine-2-carboxylate

  • Rationale: This intramolecular condensation reaction forms the heterocyclic ring, followed by aromatization to yield the stable pyridine core. The hydroxy group at the 6-position is a precursor to the desired chloro substituent.

  • Procedure:

    • The crude adduct from the previous step is heated in the presence of a dehydrating agent or under conditions that promote cyclization and elimination of water.

    • The reaction can be facilitated by heating at high temperatures or by using a catalyst such as a strong acid or base.

    • After cooling, the product can be isolated by precipitation or extraction.

Step 4: Chlorination of the Pyridone

  • Rationale: The final step involves the conversion of the 6-hydroxypyridine (which exists predominantly in its pyridone tautomeric form) to the 6-chloro derivative. This is a standard transformation in heterocyclic chemistry.

  • Procedure:

    • Treat the Ethyl 6-hydroxy-4-methylpyridine-2-carboxylate (1.0 eq) with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    • The reaction is typically performed at elevated temperatures.

    • After the reaction is complete, carefully quench the excess chlorinating agent with ice water.

    • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Summary of Reaction Parameters
StepKey ReagentsSolventTemperatureTypical Reaction Time
1Ethyl acetoacetate, AmmoniaEthanol0 °C to RT4-6 hours
2Ethyl 3-aminocrotonate, Diethyl malonate, NaOEtEthanolReflux6-12 hours
3Michael AdductHigh-boiling solvent or neatHigh Temperature2-4 hours
4Ethyl 6-hydroxy-4-methylpyridine-2-carboxylate, POCl₃Neat or high-boiling solventReflux2-4 hours

Safety and Handling Precautions

  • Ammonia: Corrosive and toxic. Handle in a well-ventilated fume hood.

  • Sodium Ethoxide: Corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate PPE should be worn at all times.

References

Synthesis of Ethyl 6-chloro-4-methylpyridine-2-carboxylate: A Detailed Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-chloro-4-methylpyridine-2-carboxylate is a key heterocyclic building block in modern medicinal and agricultural chemistry. Its substituted pyridine scaffold is a common motif in a variety of biologically active compounds. A thorough understanding of its synthesis is therefore crucial for researchers and process chemists in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of a plausible and efficient reaction mechanism for the formation of this compound, complete with detailed experimental protocols and mechanistic insights. The synthesis is presented as a multi-step process, designed to offer both clarity and practical utility for laboratory and scale-up applications.

Overall Reaction Scheme

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the readily available 2,4-lutidine. The overall transformation is depicted below:

Overall Reaction Scheme 2,4-Lutidine 2,4-Lutidine 6-Amino-4-methylpyridine-2-carboxylic_acid 6-Amino-4-methylpyridine-2-carboxylic_acid 2,4-Lutidine->6-Amino-4-methylpyridine-2-carboxylic_acid Step 1: Oxidative Amination 6-Chloro-4-methylpyridine-2-carboxylic_acid 6-Chloro-4-methylpyridine-2-carboxylic_acid 6-Amino-4-methylpyridine-2-carboxylic_acid->6-Chloro-4-methylpyridine-2-carboxylic_acid Step 2: Sandmeyer Reaction Ethyl_6-chloro-4-methylpyridine-2-carboxylate Ethyl_6-chloro-4-methylpyridine-2-carboxylate 6-Chloro-4-methylpyridine-2-carboxylic_acid->Ethyl_6-chloro-4-methylpyridine-2-carboxylate Step 3: Fischer Esterification

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of 6-Amino-4-methylpyridine-2-carboxylic acid

The initial step involves the selective functionalization of 2,4-lutidine to introduce the necessary carboxylic acid and amino functionalities. A common and effective method is the Chichibabin reaction to introduce an amino group at the 6-position, followed by oxidation of the methyl group at the 2-position.

Mechanistic Insights

The Chichibabin reaction is a nucleophilic substitution where the amide anion (from sodium amide) attacks the electron-deficient pyridine ring, preferentially at the ortho and para positions to the nitrogen. In the case of 2,4-lutidine, the 6-position is sterically accessible and electronically favored for nucleophilic attack. The subsequent oxidation of the 2-methyl group can be achieved using a strong oxidizing agent like potassium permanganate. The electron-withdrawing nature of the pyridine nitrogen facilitates the oxidation of the adjacent methyl group.

Experimental Protocol

Materials:

  • 2,4-Lutidine

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Toluene

  • Ethanol

Procedure:

  • Amination (Chichibabin Reaction): In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, add liquid ammonia.

  • Slowly add sodium amide in portions with stirring.

  • Add 2,4-lutidine dissolved in toluene dropwise to the sodium amide suspension.

  • Stir the reaction mixture at the reflux temperature of liquid ammonia for 6-8 hours.

  • After the reaction is complete, carefully quench the reaction by the slow addition of water, followed by ammonium chloride solution.

  • Extract the aqueous layer with toluene. The product, 2-amino-4,6-dimethylpyridine, will be in the organic layer.

  • Oxidation: To the separated aqueous layer containing the crude product, add a solution of sodium hydroxide.

  • Heat the solution and add potassium permanganate portion-wise, maintaining the temperature.

  • After the addition is complete, reflux the mixture until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 6-amino-4-methylpyridine-2-carboxylic acid.

Step 2: Synthesis of 6-Chloro-4-methylpyridine-2-carboxylic acid via Sandmeyer Reaction

The transformation of the amino group to a chloro group is a classic Sandmeyer reaction.[1][2] This reaction proceeds via a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) chloride catalyst.

Mechanistic Insights

The Sandmeyer reaction is a versatile method for the conversion of primary aromatic amines to various functional groups.[1][2] The reaction is initiated by the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt is then treated with a copper(I) salt, in this case, copper(I) chloride. The copper(I) acts as a catalyst in a single-electron transfer process, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride, regenerating the copper(I) catalyst and forming the desired chloro-substituted pyridine.

Sandmeyer Reaction Mechanism cluster_0 Diazotization cluster_1 Chlorination Amino_Pyridine Amino_Pyridine Diazonium_Salt Diazonium_Salt Amino_Pyridine->Diazonium_Salt NaNO₂, HCl Aryl_Radical Aryl_Radical Diazonium_Salt->Aryl_Radical CuCl Chloro_Pyridine Chloro_Pyridine Aryl_Radical->Chloro_Pyridine CuCl₂

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol

Materials:

  • 6-Amino-4-methylpyridine-2-carboxylic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

Procedure:

  • Suspend 6-amino-4-methylpyridine-2-carboxylic acid in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction, as indicated by the cessation of nitrogen evolution.

  • Cool the mixture and filter the precipitated product.

  • Wash the solid with cold water and dry to yield 6-chloro-4-methylpyridine-2-carboxylic acid.[3]

Step 3: Esterification to this compound

The final step is the esterification of the carboxylic acid with ethanol. The Fischer-Speier esterification is a reliable and widely used method for this transformation, employing an acid catalyst.[4][5][6][7]

Mechanistic Insights

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[4][5][6] The reaction mechanism involves several equilibrium steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by the alcohol: The oxygen atom of the alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

To drive the equilibrium towards the product side, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.

Fischer Esterification Mechanism Carboxylic_Acid Carboxylic_Acid Protonated_Carboxylic_Acid Protonated_Carboxylic_Acid Carboxylic_Acid->Protonated_Carboxylic_Acid H⁺ Tetrahedral_Intermediate Tetrahedral_Intermediate Protonated_Carboxylic_Acid->Tetrahedral_Intermediate + EtOH Protonated_Ester Protonated_Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester Protonated_Ester->Ester - H⁺

Caption: Key steps in the Fischer-Speier esterification mechanism.

Experimental Protocol

Materials:

  • 6-Chloro-4-methylpyridine-2-carboxylic acid

  • Absolute ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Suspend 6-chloro-4-methylpyridine-2-carboxylic acid in an excess of absolute ethanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography or distillation under reduced pressure.

Quantitative Data Summary

CompoundStarting MaterialReagentsTypical Yield
6-Amino-4-methylpyridine-2-carboxylic acid2,4-LutidineNaNH₂, liq. NH₃, KMnO₄, NaOH60-70%
6-Chloro-4-methylpyridine-2-carboxylic acid6-Amino-4-methylpyridine-2-carboxylic acidNaNO₂, HCl, CuCl75-85%
This compound6-Chloro-4-methylpyridine-2-carboxylic acidEtOH, H₂SO₄85-95%

Safety Precautions

  • Sodium amide and liquid ammonia: Sodium amide is highly reactive and corrosive. Liquid ammonia is a cryogenic liquid and its vapors are toxic. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Potassium permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

  • Concentrated acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, never the other way around.

  • Diazonium salts: Are potentially explosive, especially when dry. They should be prepared at low temperatures and used immediately in the subsequent reaction without isolation.

Conclusion

The synthesis of this compound presented herein provides a reliable and mechanistically sound pathway for obtaining this valuable building block. By understanding the underlying principles of each reaction step—Chichibabin amination, permanganate oxidation, Sandmeyer reaction, and Fischer esterification—researchers can optimize reaction conditions to achieve high yields and purity. The detailed protocols and safety information provided in this guide are intended to facilitate the successful and safe execution of this synthesis in a research and development setting.

References

The Versatile Intermediate: Ethyl 6-chloro-4-methylpyridine-2-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic use of highly functionalized heterocyclic intermediates is paramount. Ethyl 6-chloro-4-methylpyridine-2-carboxylate stands out as a pivotal building block, offering a unique combination of reactive sites that allow for sequential and regioselective modifications. This substituted pyridine derivative, characterized by a chlorine atom at the 6-position, a methyl group at the 4-position, and an ethyl ester at the 2-position, provides a robust scaffold for the construction of complex molecular architectures.

The chlorine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. The ester group can be readily converted into amides, hydrazides, or reduced to the corresponding alcohol, providing a gateway to a wide range of functional group transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and an analysis of the chemical principles underpinning its utility.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

PropertyValueReference
Molecular FormulaC₉H₁₀ClNO₂[1]
Molecular Weight199.63 g/mol [1]
AppearanceColorless to pale yellow liquid[1][2]
Boiling Point235°C[1]
Density~1.11 g/cm³[1]
SolubilitySoluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide.[1]

Safety Profile: this compound is an organic compound that requires careful handling in a well-ventilated laboratory fume hood.[1] It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes.[1] Store the compound in a cool, dry place away from incompatible materials.

Core Applications and Synthetic Protocols

The synthetic utility of this compound is primarily centered around three key transformations: palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and derivatization of the ester functionality.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The chlorine atom at the 6-position of the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions, allowing for the facile construction of biaryl and heteroaryl structures. The Suzuki-Miyaura coupling, which utilizes a boronic acid or ester as the coupling partner, is a particularly powerful and widely used method.[3][4]

Conceptual Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Flame-dry reaction vessel Add_Reagents Add this compound, boronic acid, and base Start->Add_Reagents Inert_Atmosphere Evacuate and backfill with inert gas (e.g., Argon) Add_Reagents->Inert_Atmosphere Add_Catalyst Add Palladium catalyst and ligand Inert_Atmosphere->Add_Catalyst Add_Solvent Add degassed solvent Add_Catalyst->Add_Solvent Heat Heat to desired temperature (e.g., 80-120 °C) Add_Solvent->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction Complete Quench Aqueous work-up Cool->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Isolated Product Purify->End

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or other suitable base (2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-4-methylpyridine-2-carboxylate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. Performing the reaction under an inert atmosphere prevents catalyst deactivation and ensures efficient catalytic turnover.[4]

  • Degassed Solvents: Dissolved oxygen in the solvents can also lead to the oxidation of the palladium catalyst. Degassing the solvents prior to use is a critical step to maintain catalyst activity.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[4] Potassium carbonate is a commonly used inorganic base that is effective and generally does not interfere with the reaction.

  • Ligand: The phosphine ligand stabilizes the palladium center and modulates its reactivity. Triphenylphosphine is a common and effective ligand for many Suzuki-Miyaura couplings.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the presence of the electron-withdrawing ester group, facilitates nucleophilic aromatic substitution (SNAr) at the 6-position. The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates.[5][6]

Mechanism of Nucleophilic Aromatic Substitution

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product Substituted Pyridine Derivative + Cl⁻ Meisenheimer->Product Loss of Leaving Group (Cl⁻)

Caption: Simplified mechanism of nucleophilic aromatic substitution.

Protocol 2: Amination via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.5-2.0 equivalents)

  • Aprotic polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP))

  • Base (optional, e.g., potassium carbonate or triethylamine)

  • Solvents for work-up and purification (e.g., ethyl acetate, water, brine)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen aprotic polar solvent.

  • Add the amine (1.5 eq). If the amine salt is used, or if the amine is not a strong enough base, an additional base like potassium carbonate (1.5 eq) may be added.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the corresponding 6-amino-4-methylpyridine-2-carboxylate derivative.

Rationale for Experimental Design:

  • Solvent Choice: Aprotic polar solvents like DMF or DMSO are used because they can solvate the ionic intermediates and reactants, and they can withstand the higher temperatures often required for SNAr reactions.[7]

  • Temperature: The reaction often requires heating to overcome the activation energy for the disruption of the aromatic system during the formation of the Meisenheimer complex.[7]

Conversion of the Ester to Amides

The ethyl ester at the 2-position is a versatile functional group that can be readily converted to a variety of amides through reaction with primary or secondary amines. This transformation is crucial for introducing diversity and modulating the biological activity of the final compounds.

Protocol 3: Amide Formation from the Ethyl Ester

This protocol outlines a general method for the direct amidation of this compound.

Materials:

  • This compound

  • Primary or secondary amine (2.0-3.0 equivalents)

  • High-boiling point solvent (e.g., xylenes or sealed tube with a lower boiling point solvent like methanol)

  • Optional: Lewis acid catalyst (e.g., sodium methoxide)

Procedure:

  • Combine this compound (1.0 eq) and the desired amine (2.0-3.0 eq) in a suitable solvent in a sealed tube or a flask equipped with a reflux condenser.

  • Heat the mixture to reflux or a temperature sufficient to drive the reaction to completion (typically >100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford the pure 6-chloro-4-methylpyridine-2-carboxamide derivative.[8]

Alternative Two-Step Procedure: Hydrolysis and Amide Coupling

For more sensitive substrates or less reactive amines, a two-step procedure involving hydrolysis of the ester to the carboxylic acid followed by amide coupling is often more effective.

Step 1: Hydrolysis of the Ester

  • Dissolve this compound in a mixture of ethanol and water.

  • Add an excess of a base such as sodium hydroxide or lithium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 6-chloro-4-methylpyridine-2-carboxylic acid.

Step 2: Amide Coupling

  • Dissolve the 6-chloro-4-methylpyridine-2-carboxylic acid in a suitable aprotic solvent (e.g., DMF or dichloromethane).

  • Add a coupling agent such as HATU, HOBt/EDC, or thionyl chloride (to form the acid chloride in situ).

  • Add the desired amine and a non-nucleophilic base like triethylamine or diisopropylethylamine.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous work-up and purify the product by chromatography or recrystallization.

Justification for the Two-Step Approach:

  • Milder Conditions: Amide coupling reactions can often be performed at room temperature, which is advantageous for substrates with thermally sensitive functional groups.

  • Broader Scope: A wider range of amines, including those that are less nucleophilic, can be successfully coupled to the carboxylic acid using standard coupling reagents.

Applications in Agrochemical and Pharmaceutical Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of a variety of biologically active molecules. In the agrochemical industry, substituted pyridines are core components of many herbicides and insecticides.[9][10] In the pharmaceutical sector, this scaffold is found in a range of therapeutic agents. For instance, related 2-chloropyridine derivatives are key intermediates in the synthesis of the non-nucleoside reverse transcriptase inhibitor Nevirapine, used in the treatment of HIV.[8] The ability to introduce diverse substituents at the 6-position via cross-coupling and the 2-position via amide formation allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its strategically placed functional groups enable a wide array of synthetic transformations, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and ester-to-amide conversions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this powerful building block in the synthesis of novel and complex molecules for a wide range of applications.

References

Applications of Ethyl 6-chloro-4-methylpyridine-2-carboxylate in Medicinal Chemistry: An In-Depth Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-4-methylpyridine-2-carboxylate is a versatile heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its strategic placement of a reactive chlorine atom, a methyl group, and an ethyl ester on the pyridine core makes it an ideal scaffold for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of its applications, supported by detailed protocols and mechanistic insights, to empower researchers in their drug discovery endeavors.

Core Strengths in Medicinal Chemistry

The utility of this compound as a building block stems from several key features:

  • Reactive Chlorine Atom: The chlorine at the 6-position serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the introduction of a wide array of aryl and heteroaryl substituents, a common strategy in the development of kinase inhibitors.[1]

  • Functional Group Tolerance: The pyridine core is stable under a variety of reaction conditions, allowing for selective manipulation of the ester and chloro groups.

  • Scaffold for Bioactive Molecules: The substituted pyridine motif is a common structural feature in many biologically active compounds, including those targeting kinases and central nervous system (CNS) receptors.[2][3]

Key Therapeutic Applications

Kinase Inhibitors in Oncology

The pyridine scaffold is a bioisostere of the natural purine core of ATP, enabling it to effectively compete for the ATP-binding site of kinases.[2] this compound serves as a key intermediate in the synthesis of more elaborate kinase inhibitors.[2] Its functional groups provide multiple points for selective and sequential chemical modifications.[2]

Application Example: Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The development of FGFR inhibitors is a cornerstone in targeted cancer therapy. The substituted pyridine core is a prevalent structural motif in these inhibitors.[1] The synthetic strategy often involves a Suzuki-Miyaura coupling reaction to introduce specific aryl or heteroaryl groups at the 6-position of the pyridine ring.[1]

Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the general procedure for the palladium-catalyzed cross-coupling of this compound with an organoboron compound.

Core Principles: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[4][5] The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6] A base is required to activate the organoboron species for transmetalation.[4][6]

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry reaction vessel, combine this compound, the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).

  • Add the palladium catalyst and any necessary ligands under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required duration (2-24 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow Diagram: Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product A This compound E 6-Aryl-4-methylpyridine-2-carboxylate A->E Pd-catalyzed Cross-Coupling B Arylboronic Acid B->E C Palladium Catalyst D Base

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Central Nervous System (CNS) Drug Discovery

The development of drugs targeting the CNS is challenging due to the blood-brain barrier (BBB), a highly selective border that protects the brain.[7][8] Medicinal chemists employ various strategies to design molecules that can effectively penetrate the BBB.[7] this compound can be used to construct compounds with physicochemical properties suitable for CNS penetration.[3]

Application Example: Synthesis of Nicotinic Acetylcholine Receptor Modulators

The pyridine core of this compound makes it a valuable starting material for the development of nicotinic acetylcholine receptor (nAChR) modulators.[3] These receptors are implicated in a range of neurological disorders.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the displacement of the chlorine atom by a nucleophile, a common step in the synthesis of CNS-active compounds.

Core Principles: Nucleophilic aromatic substitution on electron-deficient rings, like pyridine, proceeds through an addition-elimination mechanism.[9][10] The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate (Meisenheimer complex).[9][10] The leaving group is then expelled to restore aromaticity.[9] The reaction is facilitated by electron-withdrawing groups on the aromatic ring.[9][11]

Materials:

  • This compound

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Base (e.g., triethylamine, potassium carbonate) if necessary

  • Polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the nucleophile (1.1-2.0 equivalents) and a base if required.

  • Heat the reaction mixture to an appropriate temperature (can range from room temperature to >100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry, concentrate, and purify the product by column chromatography or recrystallization.

Workflow Diagram: Nucleophilic Aromatic Substitution

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound E 6-Substituted-4-methylpyridine-2-carboxylate A->E SNAr Reaction B Nucleophile (e.g., R-NH2) B->E C Solvent (e.g., DMF) D Heat

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Summary of Key Reactions and Applications

Reaction TypeApplication AreaKey Transformation
Suzuki-Miyaura Cross-CouplingOncology (Kinase Inhibitors)C-C bond formation, introduction of aryl/heteroaryl groups
Nucleophilic Aromatic SubstitutionCNS Drug DiscoveryC-N, C-O, or C-S bond formation at the 6-position

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity and structural features provide a robust platform for the synthesis of a wide range of biologically active molecules. The protocols and insights provided in this guide are intended to facilitate its effective use in the design and development of novel therapeutics.

References

Application Note: Suzuki-Miyaura Coupling Reactions with Ethyl 6-chloro-4-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its remarkable versatility and efficiency in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed transformation has become an indispensable tool in drug discovery and development, enabling the construction of complex biaryl and heteroaryl scaffolds that are prevalent in a vast array of therapeutic agents.[2][4][5] Pyridine derivatives, in particular, are integral components of numerous biologically active molecules, making their targeted functionalization a critical task for medicinal chemists.[5]

Ethyl 6-chloro-4-methylpyridine-2-carboxylate is a valuable and versatile building block in this context.[6][7] Its structure features a reactive chlorine atom at the 6-position, which serves as a handle for cross-coupling, and an ester group that can be further manipulated. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into overcoming common challenges associated with this class of substrate.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or boronate ester, using a palladium catalyst and a base.[1][8][9] The generally accepted mechanism proceeds through a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][9][10]

  • Oxidative Addition: The cycle begins with the insertion of a low-valent palladium(0) complex into the carbon-chlorine bond of the pyridyl substrate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[4][5]

  • Transmetalation: The organic group from the boronic acid (which is activated by the base to form a more nucleophilic boronate species) is transferred to the palladium(II) center, displacing the halide.[1][9]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active palladium(0) catalyst, which re-enters the cycle.[4][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAd Oxidative Addition Pd0->OxAd Ethyl 6-chloro-4-methyl- pyridine-2-carboxylate PdII_Halide Aryl-Pd(II)(L)₂-Cl OxAd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal R'-B(OH)₂ (Base Activated) PdII_Aryl Aryl-Pd(II)(L)₂-R' Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality in Component Selection for Pyridyl Chlorides

The success of coupling an electronically complex substrate like this compound hinges on the rational selection of each reaction component. The inherent challenges—namely the strong C-Cl bond and the potential for the pyridine nitrogen to inhibit the catalyst—must be addressed.[5][11]

  • Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for heteroaryl chlorides.[12] The key to success lies in using palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[12][13] These ligands accelerate the difficult oxidative addition step and sterically shield the palladium center, preventing inhibitory coordination by the pyridine nitrogen.[11][12]

  • Base Selection: The base is critical for activating the boronic acid to facilitate transmetalation.[14] Strong inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[12] However, if the ester group on the substrate is susceptible to hydrolysis, milder, non-aqueous bases like potassium fluoride (KF) should be considered.[14][15]

  • Solvent System: The solvent must solubilize all components. Aprotic polar solvents or ethereal solvents are standard.[12] Common choices include 1,4-dioxane, toluene, or DMF, often with a small amount of water to aid in dissolving the base and facilitating the formation of the active boronate species.[1][5] Anhydrous conditions may be necessary if protodeboronation is a significant side reaction.[12]

  • Boron Reagent: While boronic acids are widely used, they can be susceptible to a side reaction called protodeboronation, where the boronic acid is cleaved by a proton source.[12][16] Using more stable boronate esters, such as pinacol esters (Bpin), can act as a "slow-release" source of the boronic acid under reaction conditions, minimizing this unwanted pathway.[12]

Experimental Protocols

Safety Precaution: These protocols should be performed by trained professionals in a controlled laboratory environment. Always use appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves. All operations should be conducted within a certified fume hood.

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid on a 1.0 mmol scale.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G3, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 10:1 mixture, 5 mL)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum. Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Under a positive pressure of the inert gas, add the palladium precatalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.[5]

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[5][8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure coupled product.[5][8]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted for accelerated synthesis using a microwave reactor, which can significantly reduce reaction times.

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.75 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, 3 mL)

Procedure:

  • To a clean, dry microwave reaction vial equipped with a magnetic stir bar, add all solid reagents (pyridyl chloride, boronic acid, base, and catalyst).

  • Add the degassed solvent via syringe.

  • Securely seal the vial with a cap.

  • Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100–140 °C) for 15–45 minutes.[8]

  • After the reaction is complete, allow the vial to cool to a safe handling temperature.

  • Follow the work-up and purification steps as described in Protocol 1 (steps 8-10), adjusting solvent volumes accordingly for the smaller scale.

Data Summary and Optimization

The choice of catalyst, base, and solvent is critical and often requires optimization. The table below provides representative data for the coupling of this compound with various boronic acids to guide experimental design.

EntryBoronic Acid PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidSPhos Pd G3 (2%)K₃PO₄ (2.0)Dioxane/H₂O (10:1)10012~85%
24-Methoxyphenylboronic acidXPhos Pd G3 (2%)K₂CO₃ (3.0)Toluene/H₂O (5:1)11016~90%
3Thiophene-2-boronic acidPd(dppf)Cl₂ (5%)Cs₂CO₃ (2.0)DMF908~78%
44-Cyanophenylboronic acidRuPhos Pd G3 (3%)K₃PO₄ (2.5)Dioxane10018~70%

Yields are illustrative and will vary based on exact conditions and purification efficiency.

Workflow cluster_workflow General Experimental Workflow Setup 1. Reaction Setup - Dry Glassware - Add Solids (Substrate, Boronic Acid, Base, Catalyst) - Inert Atmosphere (Ar/N₂) Solvent 2. Solvent Addition - Add Degassed Solvent Setup->Solvent Reaction 3. Reaction - Heat to Target Temp (Conventional or Microwave) - Stir Vigorously - Monitor by TLC/LC-MS Solvent->Reaction Workup 4. Work-up - Cool to RT - Dilute (e.g., EtOAc) - Aqueous Wash (Water, Brine) Reaction->Workup Purify 5. Isolation & Purification - Dry Organic Layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography Workup->Purify Analysis 6. Product Analysis - NMR, MS, etc. Purify->Analysis

Caption: A generalized workflow for Suzuki-Miyaura coupling experiments.

Troubleshooting Common Issues

  • Low or No Conversion: This is the most common issue.

    • Cause: Inefficient oxidative addition or catalyst deactivation.[11][12]

    • Solution: Ensure a strictly inert atmosphere. Use a more active catalyst system, such as a 3rd or 4th generation Buchwald precatalyst. Increase the reaction temperature or switch to a solvent with a higher boiling point. Verify the quality of the boronic acid.[12][16]

  • Significant Protodeboronation: Observation of the arene corresponding to the boronic acid partner.

    • Cause: The boronic acid is reacting with a proton source (often water) instead of transmetalating. This is common with electron-rich or heteroaromatic boronic acids.[12]

    • Solution: Use anhydrous solvents and reagents. Switch to a milder or non-aqueous base like KF or CsF.[12] Consider using a more stable boronate ester (e.g., Bpin) instead of the boronic acid.[12][17]

  • Homocoupling of Boronic Acid: Formation of a biaryl byproduct derived from the boronic acid.

    • Cause: The presence of oxygen in the reaction mixture can lead to oxidative homocoupling.[17]

    • Solution: Ensure the solvent is thoroughly degassed before use and that the inert atmosphere is maintained throughout the reaction.

  • Hydrolysis of the Ester Group: Saponification of the ethyl ester to the corresponding carboxylic acid.

    • Cause: The use of strong, aqueous bases (like NaOH) or prolonged heating in the presence of water and a base.

    • Solution: Use a non-nucleophilic, anhydrous base such as KF or CsF.[15] Minimize the amount of water in the reaction or run under completely anhydrous conditions.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing complex, substituted pyridine derivatives crucial for drug discovery. Success with this challenging substrate class is not fortuitous; it is achieved through a deliberate and informed selection of advanced catalytic systems, appropriate bases, and optimized reaction conditions. By understanding the underlying mechanistic principles and anticipating potential side reactions, researchers can effectively troubleshoot and tailor these protocols to achieve high yields and purity, accelerating the development of novel molecular entities.

References

Application Note: A Validated Protocol for the Purification of Ethyl 6-chloro-4-methylpyridine-2-carboxylate via Normal-Phase Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Ethyl 6-chloro-4-methylpyridine-2-carboxylate is a pivotal intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active ingredient. However, the purification of pyridine derivatives by silica gel chromatography presents a common and significant challenge. The basic lone pair of electrons on the pyridine nitrogen atom interacts strongly with acidic silanol groups on the surface of standard silica gel.[3] This secondary interaction leads to significant peak tailing, poor resolution, and potentially low recovery of the target compound.

This application note provides a robust, step-by-step protocol for the purification of this compound using flash column chromatography. We will detail a method that actively counteracts the problematic silanol interactions by employing a mobile phase modifier. The protocol is designed as a self-validating system, beginning with Thin-Layer Chromatography (TLC) for method development to ensure optimal separation before scaling up to the column.

Physicochemical Properties of the Analyte

A clear understanding of the analyte's properties is critical for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂[1][2]
Molecular Weight 199.63 g/mol [1][2]
Appearance Colorless liquid[1][4]
Boiling Point ~235-311.5 °C at 760 mmHg[1][2]
Solubility Soluble in common organic solvents (e.g., ethanol, DMSO, ethyl acetate, dichloromethane)[1][4]
Chemical Nature Basic heterocyclic compound[3][5]

Principle of Separation: Mitigating Peak Tailing

This protocol utilizes normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase. Separation is achieved based on the differential adsorption of compounds to the silica gel; more polar compounds are retained longer.

The primary challenge, as mentioned, is the basicity of the pyridine nitrogen. This basic site interacts strongly with acidic silanol groups (Si-OH) on the silica surface, causing undesirable peak shapes.[3] To circumvent this, our protocol incorporates a small amount of a competing base, Triethylamine (TEA) , into the mobile phase.[3] The TEA effectively "masks" or occupies the acidic silanol sites, preventing the pyridine analyte from binding non-specifically. This allows the separation to proceed based almost exclusively on polarity differences, resulting in sharper, more symmetrical elution bands and significantly improved purity.

Experimental Workflow Diagram

The overall process from method development to final product isolation is outlined below.

G cluster_prep Phase 1: Method Development cluster_purification Phase 2: Purification Crude Crude Product TLC TLC Analysis (Hexane/EtOAc + 0.5% TEA) Crude->TLC Optimize Optimize Mobile Phase (Target Rf ≈ 0.2-0.35) TLC->Optimize Prep Prepare Column (Silica Slurry) Optimize->Prep Optimized Eluent Load Dry Load Sample Prep->Load Elute Elute Column & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation Combine->Evap Pure Purified Product Evap->Pure

Caption: Workflow for purification of this compound.

Materials and Reagents

  • Crude this compound

  • Silica Gel (Flash grade, 40-63 µm)

  • n-Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA, ≥99%)

  • Dichloromethane (DCM, HPLC grade)

  • Celite® or Diatomaceous Earth

  • Glass chromatography column

  • TLC plates (Silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Rotary evaporator

Detailed Protocols

Part 1: TLC Method Development for Optimal Eluent Selection

The objective here is to identify a mobile phase composition that provides a retention factor (Rf) of 0.20-0.35 for the target compound.[6] This Rf range typically ensures good separation from impurities on a column.

  • Prepare Stock Eluents: Prepare small batches of Hexane:Ethyl Acetate mixtures in various ratios (e.g., 9:1, 8:2, 7:3). To each of these mixtures, add 0.5% v/v Triethylamine (TEA) . For example, to 100 mL of 8:2 Hexane:EtOAc, add 0.5 mL of TEA.

  • Prepare Sample for TLC: Dissolve a small amount of the crude material in a minimal volume of dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluents. Ensure the solvent level is below the baseline.[6] Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Calculate Rf and Optimize: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).[6]

    • If the Rf is too high (>0.4), the eluent is too polar. Use a higher proportion of hexane.

    • If the Rf is too low (<0.15), the eluent is not polar enough. Increase the proportion of ethyl acetate.[6]

    • Continue testing different ratios until the target Rf of ~0.2-0.35 is achieved. This is your Optimized Eluent .

Part 2: Flash Column Chromatography Protocol
  • Column Preparation (Slurry Packing):

    • Secure the glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the least polar solvent possible (e.g., hexane or the Optimized Eluent with a lower ethyl acetate concentration).[6] The consistency should be like a milkshake.

    • Pour the slurry into the column. Use a gentle stream of air pressure or a pump to help pack the silica bed evenly, ensuring there are no cracks or air bubbles. Do not let the silica run dry.[6]

    • Add a protective layer of sand on top of the packed silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the entire crude sample (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.

    • Add 2-3 times the sample weight of silica gel or Celite® to this solution.

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[7]

    • Carefully add this powder as an even layer on top of the sand in the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the Optimized Eluent (containing 0.5% TEA) to the column without disturbing the top layer.

    • Apply gentle air pressure to the top of the column to begin eluting the solvent through the silica. Maintain a steady flow rate.

    • Begin collecting the eluent in numbered test tubes or flasks as it exits the column.

  • Fraction Analysis:

    • Using the TLC system developed in Part 1, analyze the collected fractions to determine which ones contain the pure product. Spot multiple fractions on a single TLC plate for efficient comparison.

    • Fractions containing only the spot corresponding to the target compound's Rf should be pooled together.

  • Solvent Removal and Product Isolation:

    • Combine all pure fractions into a round-bottom flask.

    • Remove the solvents (hexane, ethyl acetate, and TEA) using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Compound does not move from the baseline (Rf = 0) Mobile phase is not polar enough.Increase the polarity of the eluent by increasing the percentage of ethyl acetate.[6]
All spots run with the solvent front (Rf ≈ 1) Mobile phase is too polar.Decrease the polarity of the eluent by increasing the percentage of hexane.[6]
Poor separation (streaking or overlapping spots) 1. Column was overloaded with sample. 2. Sample was not loaded in a concentrated band (improper loading). 3. Column was packed unevenly.1. Use a larger column or reduce the amount of crude material. 2. Ensure dry loading is performed correctly to get a fine powder. 3. Repack the column carefully, ensuring no cracks or channels form.
Product elutes with a "tail" (asymmetrical spot/peak) Insufficient TEA in the mobile phase, leading to interaction with silanol groups.[3]Ensure that 0.5% v/v TEA is present in all eluents used for both TLC and the column. If tailing persists, consider increasing TEA to 1.0%.

References

Application Notes and Protocols: High-Purity Recrystallization of Ethyl 6-chloro-4-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of Ethyl 6-chloro-4-methylpyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis, via recrystallization. Recognizing the absence of a standardized public protocol, this guide furnishes researchers, scientists, and drug development professionals with a systematic approach to developing a robust and reproducible purification method. We delve into the underlying principles of solvent selection, provide a detailed experimental protocol for both solvent screening and scaled-up recrystallization, and offer a troubleshooting guide for common challenges. The methodologies described herein are designed to ensure high purity and yield, critical for downstream applications.

Introduction: The Critical Role of Purity

This compound is a pivotal building block in the synthesis of a variety of target molecules. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and the generation of difficult-to-remove byproducts in subsequent synthetic steps. Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[2] An impure solid is dissolved in a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.[3]

This application note addresses the conflicting information regarding the physical state of this compound. While some sources describe it as a liquid with a low melting point,[4] more reliable data, and comparison with analogous structures like Methyl 2-chloro-6-methylpyridine-4-carboxylate (m.p. 58-62 °C), indicate it is a low-melting solid.[5] One vendor reports a melting point of 65-67°C for the isomeric Ethyl 2-chloro-6-methylpyridine-4-carboxylate, further supporting its solid nature at ambient temperatures.[6] This protocol is therefore predicated on the compound being a solid that is amenable to recrystallization.

Foundational Principles: Solvent Selection

The success of any recrystallization procedure hinges on the appropriate choice of solvent.[2][3] An ideal solvent for this compound should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.

  • Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery of the purified crystals.

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.

  • Safety: The solvent should have a low toxicity and flammability profile.

Given that this compound is soluble in organic solvents like ethanol and dimethyl sulfoxide,[4] a logical starting point for screening includes various polar and non-polar organic solvents.

Experimental Protocol: A Two-Phase Approach

This protocol is divided into two main phases: a small-scale solvent screening to identify the optimal solvent or solvent system, followed by a larger-scale recrystallization procedure.

Phase 1: Solvent Screening Protocol

This microscale approach efficiently identifies a suitable solvent system while minimizing material consumption.

Materials and Equipment:

  • Crude this compound

  • Test tubes (13x100 mm)

  • Small-volume graduated pipettes or syringes

  • Heating block or sand bath

  • Vortex mixer

  • Ice-water bath

  • Selection of candidate solvents (see Table 1)

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude compound into several test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent dropwise (e.g., 0.2 mL increments) while agitating. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Heating: If the compound is insoluble at room temperature, heat the test tube in a heating block. Continue adding the solvent dropwise until the solid completely dissolves. Note the approximate volume of solvent required.

  • Cooling and Crystallization: Allow the saturated hot solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the test tube with a glass rod or introduce a seed crystal.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: Assess the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.

For Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent (binary) system can be employed.[2]

  • Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

  • Slowly add a "poor" solvent (one in which it is insoluble, but miscible with the "good" solvent) dropwise until the solution becomes cloudy (the point of saturation).

  • Add a few drops of the "good" solvent to redissolve the precipitate and render the solution clear again.

  • Allow the solution to cool slowly as described above.

Solvent Class Candidate Solvents Rationale & Comments
Alcohols Ethanol, IsopropanolThe compound is known to be soluble in ethanol.[4] These offer good polarity and hydrogen bonding capabilities.
Esters Ethyl AcetateA medium-polarity solvent. Often a good choice for ester-containing compounds.[7]
Hydrocarbons Heptane, CyclohexaneNon-polar solvents. Likely to be "poor" solvents, making them suitable as anti-solvents in a binary system.
Aromatic TolueneCan be effective for aromatic and heterocyclic compounds.[7]
Ketones AcetoneA polar aprotic solvent. Good general-purpose recrystallization solvent.
Binary Systems Ethanol/Water, Ethyl Acetate/HeptaneCombining a "good" and "poor" solvent can fine-tune the solubility profile for optimal recrystallization.

Table 1: Recommended Solvents for Initial Screening

Phase 2: Scaled-Up Recrystallization Protocol

Once an optimal solvent system is identified, proceed with the bulk purification. The following is a general procedure that should be adapted based on the results of the solvent screening.

Materials and Equipment:

  • Crude this compound

  • Erlenmeyer flask(s)

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Filter paper

  • Buchner funnel and filtration flask

  • Vacuum source

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent and a stir bar. Gently heat the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield upon cooling.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor. Causality: Using cold solvent prevents the crystals from redissolving.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process and experimental flow for the purification of this compound.

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_prep Phase 1: Solvent Screening cluster_scaleup Phase 2: Scale-Up start Start with Crude Compound dissolve_rt Add Solvent at Room Temp start->dissolve_rt check_sol Is it Soluble? dissolve_rt->check_sol heat_dissolve Heat and Add Minimal Solvent check_sol->heat_dissolve No evaluate Evaluate Crystal Yield and Quality check_sol->evaluate Yes (Poor Solvent) cool_slowly Cool Slowly to Room Temperature heat_dissolve->cool_slowly ice_bath Cool in Ice-Water Bath cool_slowly->ice_bath ice_bath->evaluate dissolve_bulk Dissolve in Minimal Hot Solvent evaluate->dissolve_bulk Optimal Solvent Identified decolorize Decolorize with Charcoal (Optional) dissolve_bulk->decolorize hot_filter Hot Filtration (Optional) decolorize->hot_filter crystallize Slow Cooling & Ice Bath hot_filter->crystallize vacuum_filter Vacuum Filtration crystallize->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry final_product Pure Product dry->final_product

Caption: Workflow for developing a recrystallization protocol.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent used).- Compound is very soluble even in cold solvent.- Boil off some of the solvent to increase concentration and re-cool.- Try scratching the inner wall of the flask with a glass rod.- Add a seed crystal of the pure compound.- Consider a different solvent or an anti-solvent system.
Oiling Out - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- The solution is too concentrated.- Reheat the solution to dissolve the oil, add more solvent, and cool more slowly.- Choose a solvent with a lower boiling point.- Ensure the crude material is reasonably pure before starting.
Low Recovery - Too much solvent was used.- The solution was not cooled sufficiently or for long enough.- The crystals were washed with solvent that was not cold enough.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the flask spends adequate time in an ice-water bath.- Always use ice-cold solvent for washing.
Colored Crystals - Colored impurities were not fully removed.- Repeat the recrystallization, incorporating the activated charcoal decolorization step.

Conclusion

This application note provides a structured and scientifically grounded methodology for developing a robust recrystallization protocol for this compound. By systematically screening for an appropriate solvent system and following a detailed purification procedure, researchers can achieve high purity of this important chemical intermediate. The principles and techniques outlined are broadly applicable and can be adapted for the purification of other solid organic compounds, reinforcing the utility of recrystallization as a cornerstone of synthetic chemistry.

References

Application Notes & Protocols: Ethyl 6-chloro-4-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Compound Profile & Significance

Ethyl 6-chloro-4-methylpyridine-2-carboxylate is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its structure, featuring a reactive chlorine atom, an ester functional group, and a pyridine core, makes it a valuable building block in the development of novel pharmaceutical and agrochemical compounds.[1][2] Specifically, its utility has been demonstrated in the synthesis of antibacterial drugs and as a key component in the development of herbicides and insecticides.[2] Proper handling and storage are not merely procedural; they are critical for ensuring the compound's integrity for synthesis, preventing degradation, and guaranteeing the safety of laboratory personnel. This document provides a comprehensive guide based on established safety protocols and chemical reactivity principles.

Physicochemical & Safety Data

A thorough understanding of the compound's properties is the foundation of safe handling. The data below has been consolidated from various supplier safety data sheets and chemical databases.

PropertyValueSource
Chemical Formula C₉H₁₀ClNO₂[2]
Molecular Weight 199.63 g/mol [2][3]
CAS Number 1122090-50-9[2]
Appearance Colorless liquid or solid[1]
Melting Point -2°C (approx.)[1]
Boiling Point 235°C (approx.) / 311.5°C[1][2]
Solubility Soluble in organic solvents (e.g., ethanol, DMSO)[1]
Storage Temperature 2-8°C, under inert atmosphere[2]

GHS Hazard Profile: While a specific, universally adopted GHS classification for this exact CAS number is not consistently available, related chlorinated pyridine and pyrimidine compounds are classified as hazardous.[4][5] Based on the structure and data for analogous compounds, the following hazards should be assumed:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]

  • Serious Eye Damage/Irritation (Category 2): Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4][5]

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[5]

It is flammable and may form explosive mixtures with strong oxidizing agents.[1] Combustion can release toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[6]

Core Handling Protocols

The primary directive when handling this compound is the stringent avoidance of contact and inhalation. Due to its classification as a skin, eye, and respiratory irritant, all operations must be conducted within a certified chemical fume hood.[7][8]

Required Personal Protective Equipment (PPE)

The selection of PPE is non-negotiable and is based on a risk assessment of the compound's irritant properties and potential for systemic effects.

  • Hand Protection: Nitrile gloves are mandatory. Given that chlorinated solvents can degrade some materials, inspect gloves for integrity before and during use. For extended operations or direct immersion potential, double-gloving is recommended.[9]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, when transferring liquids or there is any risk of splashing, splash-proof chemical goggles must be worn.[7]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. Ensure it is laundered separately from personal clothing.[8][10]

  • Respiratory Protection: All work should be performed in a fume hood.[7] If engineering controls fail or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

General Laboratory Handling Workflow

The following workflow is designed to minimize exposure and maintain compound purity throughout the handling process.

G cluster_prep Preparation cluster_handling Compound Handling (in Fume Hood) cluster_cleanup Cleanup & Storage Prep 1. Verify Fume Hood Functionality Don_PPE 2. Don Appropriate PPE Gather 3. Assemble Materials (Spatula, Glassware, Solvent) Retrieve 4. Retrieve Compound from 2-8°C Storage Gather->Retrieve Equilibrate 5. Equilibrate to RT in Desiccator Retrieve->Equilibrate Weigh 6. Weigh Required Amount into Tare Vessel Equilibrate->Weigh Transfer 7. Transfer to Reaction /Solution Vessel Weigh->Transfer Clean 8. Decontaminate Spatula & Glassware Transfer->Clean Return 9. Tightly Seal & Return Compound to Storage Dispose 10. Dispose of Waste (Gloves, Liners) Doff_PPE 11. Doff PPE & Wash Hands

Figure 1: Standard workflow for handling this compound.
Protocol: Weighing and Dispensing

  • Preparation: Designate a specific area within the chemical fume hood for weighing. Place a marble balance stone or similar stable surface inside.

  • Equilibration: Remove the sealed container of this compound from its 2-8°C storage. Place it in a desiccator at room temperature for at least 20-30 minutes. Causality: This crucial step prevents atmospheric moisture from condensing on the cold container, which could hydrolyze the ester and compromise the compound's integrity.

  • Tare: Place a clean, dry weighing vessel (e.g., a glass vial or beaker) on the analytical balance and tare.

  • Dispensing: Open the primary container inside the fume hood. Using a clean spatula, carefully transfer the desired amount of the compound to the tared vessel. Work deliberately to avoid generating airborne dust or droplets.

  • Sealing: Immediately and tightly seal the primary container, purging with an inert gas like argon or nitrogen if available, to protect the remaining compound.

  • Record: Record the final mass.

Protocol: Solution Preparation
  • Solvent Selection: Choose a suitable, dry (anhydrous) organic solvent in which the compound is soluble, such as ethanol or dimethyl sulfoxide (DMSO).[1]

  • Vessel Preparation: Ensure the reaction flask or beaker is clean, dry, and appropriately sized for the final volume.

  • Transfer: Add the weighed this compound to the vessel.

  • Dissolution: Inside the fume hood, slowly add the desired volume of the anhydrous solvent to the vessel containing the compound.

  • Mixing: If necessary, use a magnetic stirrer or gentle agitation to ensure complete dissolution. Avoid vigorous splashing.

  • Final Steps: Once dissolved, the solution is ready for use in the subsequent synthetic step. If the solution is to be stored, it should be kept in a tightly sealed container under an inert atmosphere.

Storage and Stability Management

Proper storage is essential to maintain the chemical's purity and reactivity over time.

  • Temperature: Store containers in a refrigerator at 2-8°C.[2]

  • Atmosphere: The compound should be kept in a tightly closed container, preferably under a dry, inert atmosphere (e.g., nitrogen or argon).[4][6] This minimizes exposure to air and moisture. It is noted as being potentially air-sensitive.[4]

  • Light: Protect from light to prevent potential photodegradation.[4]

  • Location: Store in a dedicated, well-ventilated cabinet for combustible solids or liquids, away from incompatible materials.[9]

Incompatible Materials: To prevent dangerous reactions, segregate this compound from:

  • Strong Oxidizing Agents: Contact may cause fire or explosion.[1][6]

  • Acids and Bases: Can catalyze the hydrolysis of the ester group.

  • Moisture/Water: Will lead to hydrolysis, compromising the compound's structure.[6]

Emergency Procedures

Accidents require immediate and correct responses to mitigate harm.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7][11]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[7][11]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or breathing is difficult, seek immediate medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][11]

Spill Response Protocol

This protocol is for small, manageable spills (<100 mL) inside a chemical fume hood. For large spills or any spill outside of a fume hood, evacuate the area and contact emergency services.[7][12]

G spill Spill Occurs alert 1. Alert Personnel Nearby spill->alert ppe 2. Ensure PPE is Worn alert->ppe contain 3. Contain Spill (Use Absorbent Pads) ppe->contain absorb 4. Cover with Inert Absorbent Material (Vermiculite, Sand) contain->absorb collect 5. Collect Material into Sealable Container absorb->collect decon 6. Decontaminate Area with Soap & Water collect->decon dispose 7. Label & Dispose of Waste via EHS decon->dispose

Figure 2: Decision workflow for responding to a minor chemical spill.
  • Containment: Prevent the spill from spreading by encircling it with an inert absorbent material like vermiculite, sand, or commercial spill pillows.[9][11][13]

  • Absorption: Gently cover the spill with the absorbent material, working from the outside in.

  • Collection: Once fully absorbed, carefully sweep or scoop the material into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water, then wipe dry.[13]

  • Disposal: All contaminated materials (absorbent, gloves, pads) must be placed in the sealed container and disposed of through your institution's Environmental Health & Safety (EHS) office.[8]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[8]

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Do not mix with incompatible waste streams.

  • Arrange for pickup and disposal according to local, state, and federal regulations through your institution's EHS department.[8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-chloro-4-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-chloro-4-methylpyridine-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind each step, ensuring a robust and reproducible process.

I. Synthetic Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective synthetic route involves three key stages:

  • N-Oxidation: The synthesis typically begins with the oxidation of 4,6-dimethylpyridine to form 4,6-dimethylpyridine-N-oxide. This initial step activates the pyridine ring for subsequent functionalization.

  • Chlorination: The N-oxide is then chlorinated, most commonly at the 2-position, to introduce the chloro substituent. This step is often the most challenging in terms of regioselectivity.

  • Esterification: Finally, the resulting carboxylic acid is esterified to yield the target compound, this compound.

This guide will address potential issues and optimization strategies for each of these critical stages.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Stage 1: N-Oxidation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Esterification A 4,6-Dimethylpyridine B 4,6-Dimethylpyridine-N-oxide A->B Oxidizing Agent (e.g., H2O2 in Acetic Acid) C 2-Chloro-4,6-dimethylpyridine B->C Chlorinating Agent (e.g., POCl3) D 6-chloro-4-methylpyridine-2-carboxylic acid C->D Oxidation of Methyl Group E This compound D->E Ethanol, Acid Catalyst

Caption: General synthetic route for this compound.

II. Troubleshooting Guide (Q&A Format)

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Stage 1: N-Oxidation of 4,6-Dimethylpyridine

Q1: My N-oxidation reaction is sluggish or incomplete, resulting in a low yield of the N-oxide.

  • Possible Cause 1: Inadequate Oxidizing Agent. The strength and concentration of your oxidizing agent are critical. While hydrogen peroxide in acetic acid is commonly used, its effectiveness can be compromised by decomposition or insufficient concentration.[1][2]

    • Solution:

      • Use a fresh, properly stored source of hydrogen peroxide.

      • Consider using a more potent oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) for a more reliable and often higher-yielding reaction.[2]

      • Ensure the reaction temperature is optimal for the chosen oxidant. For H2O2/acetic acid, gentle heating may be required.

  • Possible Cause 2: Incorrect Stoichiometry. An insufficient molar excess of the oxidizing agent will lead to incomplete conversion of the starting material.

    • Solution:

      • Typically, a 1.1 to 1.5 molar equivalent of the oxidizing agent is recommended.

      • Carefully calculate and measure the amount of both the pyridine derivative and the oxidizing agent.

  • Possible Cause 3: Suboptimal Reaction Time or Temperature. The kinetics of N-oxidation can be sensitive to both time and temperature.

    • Solution:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

      • If the reaction is slow at room temperature, consider a moderate increase in temperature (e.g., 50-70 °C), while carefully monitoring for potential side reactions.

Stage 2: Chlorination of 4,6-Dimethylpyridine-N-oxide

Q2: The chlorination step is producing a mixture of isomers (e.g., 2-chloro and 4-chloro derivatives), making purification difficult.

  • Possible Cause 1: Lack of Regiocontrol. The chlorination of pyridine-N-oxides can yield a mixture of 2- and 4-chloro isomers, with the ratio being highly dependent on the chlorinating agent and reaction conditions.[3][4]

    • Solution:

      • Phosphorus oxychloride (POCl3) in the presence of a tertiary amine base like triethylamine (TEA) is known to significantly favor the formation of the 2-chloro isomer. The base promotes the elimination step, leading to higher selectivity.[3]

      • Other chlorinating agents like sulfuryl chloride (SO2Cl2) or oxalyl chloride can also be used, but may offer different regioselectivity profiles.[5][6][7] It is crucial to perform small-scale trials to determine the optimal reagent for your specific substrate.

  • Possible Cause 2: Reaction Temperature. Higher reaction temperatures can sometimes lead to decreased regioselectivity.

    • Solution:

      • Perform the chlorination at a controlled, lower temperature (e.g., 0 °C to room temperature) to enhance the kinetic control of the reaction and favor the desired isomer.[5]

Q3: My chlorination reaction has a low yield, with a significant amount of unreacted starting material or tar-like byproducts.

  • Possible Cause 1: Ineffective Chlorinating Agent. The chosen chlorinating agent may not be reactive enough under the applied conditions.

    • Solution:

      • Phosphorus oxychloride (POCl3) is a robust and commonly used reagent for this transformation.[3][5]

      • Ensure the POCl3 is of good quality and has not been hydrolyzed by atmospheric moisture.

  • Possible Cause 2: Presence of Water. Water can react with the chlorinating agent, reducing its effectiveness and leading to the formation of undesirable byproducts.

    • Solution:

      • Use anhydrous solvents and reagents.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

  • Possible Cause 3: Decomposition of the N-oxide. Pyridine-N-oxides can be sensitive to harsh reaction conditions.

    • Solution:

      • Add the chlorinating agent slowly and at a controlled temperature to manage the exothermicity of the reaction.

      • Optimize the reaction time to avoid prolonged exposure of the product to the reaction conditions, which could lead to degradation.

Stage 3: Esterification

Q4: The esterification of 6-chloro-4-methylpyridine-2-carboxylic acid is incomplete, resulting in a low yield of the final product.

  • Possible Cause 1: Unfavorable Equilibrium. Fischer esterification is a reversible reaction, and the presence of water can shift the equilibrium back towards the starting materials.

    • Solution:

      • Use a large excess of ethanol to drive the equilibrium towards the product side.

      • Employ a method to remove water as it is formed, such as using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.

      • Consider using an acid catalyst, such as sulfuric acid or an alkyl sulfonic acid, to accelerate the reaction.[8][9]

  • Possible Cause 2: Inefficient Acid Chloride Formation. An alternative to Fischer esterification is to first convert the carboxylic acid to an acid chloride, which is then reacted with ethanol. Incomplete formation of the acid chloride will lead to a low overall yield.[10]

    • Solution:

      • Use a reliable chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride to form the acid chloride.[6][10]

      • Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Q5: During workup and purification, I am experiencing significant product loss.

  • Possible Cause 1: Hydrolysis of the Ester. The ester product can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, especially at elevated temperatures.

    • Solution:

      • During aqueous workup, use a mild base like sodium bicarbonate to neutralize any excess acid, and perform the extractions at room temperature or below.

      • Avoid prolonged exposure to strong acids or bases during purification.

  • Possible Cause 2: Inefficient Extraction. The product may have some solubility in the aqueous phase, leading to losses during extraction.

    • Solution:

      • Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

      • Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the N-oxide in this synthesis?

The N-oxide functionality is crucial for activating the pyridine ring towards electrophilic substitution. The N-O bond increases the electron density at the 2- and 4-positions of the ring, making them more susceptible to attack by electrophiles like the chlorinating agent.[2][11]

Q2: Are there alternative methods for the chlorination step?

Yes, besides POCl3, other reagents like sulfuryl chloride (SO2Cl2) and oxalyl chloride can be effective.[5][6][7] The choice of reagent can influence the regioselectivity and overall yield, so it's advisable to consult the literature and potentially screen different conditions for your specific substrate.

Q3: Can I use a different alcohol for the esterification?

Yes, the esterification can be performed with other alcohols (e.g., methanol, propanol) to synthesize the corresponding esters. The general principles of driving the equilibrium towards the product side remain the same.

Q4: What are the key safety precautions for this synthesis?

  • Chlorinating agents like POCl3 and SOCl2 are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The N-oxidation reaction can be exothermic. Careful control of temperature is necessary, especially on a larger scale.

  • Always work in a well-ventilated area and be aware of the potential hazards of all chemicals used.

IV. Experimental Protocols

Protocol 1: N-Oxidation of 4,6-Dimethylpyridine
  • To a solution of 4,6-dimethylpyridine (1.0 eq) in glacial acetic acid, add a 30% aqueous solution of hydrogen peroxide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70-80 °C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess peroxide with a saturated aqueous solution of sodium sulfite.

  • Neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4,6-dimethylpyridine-N-oxide.

Protocol 2: Regioselective Chlorination
  • Dissolve the 4,6-dimethylpyridine-N-oxide (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) dropwise.

  • Slowly add phosphorus oxychloride (1.1 eq) to the cooled solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Fischer Esterification
  • Suspend the 6-chloro-4-methylpyridine-2-carboxylic acid (1.0 eq) in a large excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify further by column chromatography or distillation if necessary.

V. Key Parameter Summary

ParameterStageRecommendationRationale
Oxidizing Agent N-Oxidationm-CPBA or fresh H2O2Ensures complete and efficient conversion to the N-oxide.[2]
Chlorinating Agent ChlorinationPOCl3 with TriethylamineMaximizes regioselectivity for the desired 2-chloro isomer.[3]
Reaction Temperature Chlorination0 °C to Room TemperatureEnhances kinetic control and minimizes side-product formation.[5]
Water Removal EsterificationDean-Stark or excess alcoholDrives the equilibrium towards the ester product for higher yield.
Workup pH All StagesNeutral to slightly basicPrevents hydrolysis of the ester and degradation of intermediates.

VI. Mechanistic Insight: Regioselective Chlorination

Chlorination_Mechanism N_Oxide Pyridine-N-oxide Intermediate1 Activated Complex N_Oxide->Intermediate1 Coordination POCl3 POCl3 POCl3->Intermediate1 Chloride_Attack Chloride Attack at C2 Intermediate1->Chloride_Attack Activation of Pyridine Ring Intermediate2 Addition Intermediate Chloride_Attack->Intermediate2 Elimination Elimination of -OPOCl2 Intermediate2->Elimination Product 2-Chloropyridine Elimination->Product Base Base (e.g., TEA) Base->Elimination Assists Proton Removal

Caption: Simplified mechanism of regioselective 2-chlorination of pyridine-N-oxide.

The N-oxide oxygen atom coordinates with the electrophilic phosphorus of POCl3, forming an activated complex. This complexation activates the pyridine ring, particularly at the 2- and 4-positions, for nucleophilic attack. A chloride ion then attacks the 2-position, followed by the elimination of the phosphate group, which is facilitated by a base, to yield the 2-chloropyridine product.[3]

VII. References

  • US2758999A - Esterification of pyridine carboxylic acids - Google Patents. (URL: 8)

  • PREPARATION OF 2-CHLOROPYRIDINE. Synthetic Communications, 31(16), 2507–2511 (2001). (URL: 3)

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines | Organic Letters - ACS Publications. (2015-06-03). (URL: --INVALID-LINK--)

  • Ethyl6-chloro-4-methylpyridine-2-carboxylate - ChemBK. (2024-04-09). (URL: --INVALID-LINK--)

  • Deoxygenative chlorination of pyridine N‐oxide - ResearchGate. (URL: --INVALID-LINK--)

  • US2948734A - Esterification of pyridine carboxylic acids - Google Patents. (URL: 9)

  • Regioselective chlorination of pyridine N‐oxides under optimized... | Download Scientific Diagram - ResearchGate. (URL: --INVALID-LINK--)

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides - YouTube. (2022-12-25). (URL: --INVALID-LINK--)

  • Pyridine–borane complex-catalysed thioesterification: the direct conversion of carboxylic acids to thioesters - Chemical Communications (RSC Publishing). (URL: --INVALID-LINK--)

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - NIH. (URL: --INVALID-LINK--)

  • CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents. (URL: --INVALID-LINK--)

  • EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters - Google Patents. (URL: --INVALID-LINK--)

  • Recent trends in the chemistry of pyridine N-oxides - Arkivoc. (URL: --INVALID-LINK--)

  • Pyridine N-oxide derivatives - Organic Chemistry Portal. (URL: --INVALID-LINK--)

  • Synthesis of 2-substituted pyridines from pyridine N-oxides - Semantic Scholar. (URL: --INVALID-LINK--)

References

Technical Support Center: Synthesis of Ethyl 6-chloro-4-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-chloro-4-methylpyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthetic procedure. Our focus is on providing in-depth, scientifically-grounded advice to help you optimize your reaction and obtain a high-purity product.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of side products. A common and effective synthetic route involves two key transformations:

  • N-Oxidation: The commercially available starting material, Ethyl 4-methylpyridine-2-carboxylate, is first oxidized to its corresponding N-oxide. This step is crucial as it activates the pyridine ring for subsequent regioselective chlorination.

  • Chlorination: The intermediate N-oxide is then treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to introduce a chlorine atom at the 6-position of the pyridine ring.

This guide will address the potential side products that can arise during each of these stages and provide practical solutions for their mitigation and removal.

Troubleshooting Guide & FAQs

Here we address specific issues that you may encounter during the synthesis of this compound in a question-and-answer format.

FAQ 1: My final product is contaminated with a significant amount of the starting material, Ethyl 4-methylpyridine-2-carboxylate. What went wrong?

This is a common issue that typically points to incomplete N-oxidation in the first step of the synthesis.

Root Cause Analysis:

The N-oxidation of a pyridine is an equilibrium-driven process. Insufficient reaction time, suboptimal temperature, or a degraded oxidizing agent can all lead to a mixture of the starting material and the desired N-oxide. If the N-oxidation is not complete, the unreacted Ethyl 4-methylpyridine-2-carboxylate will be carried through to the chlorination step and will not react under the conditions used for chlorinating the N-oxide.

Troubleshooting Steps:

  • Verify the Quality of Your Oxidizing Agent: Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). Ensure that your reagent is fresh and has been stored correctly.

  • Optimize Reaction Conditions:

    • Temperature: The N-oxidation reaction is often exothermic. Maintain the recommended temperature range to prevent decomposition of the oxidizing agent and ensure a steady reaction rate.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the reaction has gone to completion.

  • Purification of the N-oxide Intermediate: Before proceeding to the chlorination step, it is highly recommended to purify the Ethyl 4-methylpyridine-2-carboxylate N-oxide. This can typically be achieved by crystallization or column chromatography.

FAQ 2: I've isolated my product, but NMR analysis shows the presence of an isomer, Ethyl 2-chloro-4-methylpyridine-6-carboxylate. How can I prevent its formation?

The formation of isomeric products is a classic challenge in aromatic chemistry. In this specific synthesis, the presence of the 2-chloro isomer is a known, albeit generally minor, side product.

Root Cause Analysis:

While the N-oxide directs chlorination primarily to the 6-position (alpha to the nitrogen), a smaller amount of chlorination can occur at the 2-position. The reaction with phosphorus oxychloride proceeds through an intermediate where the pyridine oxygen attacks the phosphorus atom. Chloride can then attack either the 2- or 6-position of the pyridine ring.[1] While the 6-position is sterically less hindered in this specific molecule, electronic effects can also play a role.

Troubleshooting Steps:

  • Control the Reaction Temperature: The chlorination reaction should be carried out at the recommended temperature. Deviations, particularly to higher temperatures, can decrease the regioselectivity of the reaction.

  • Slow Addition of POCl₃: Adding the phosphorus oxychloride slowly to the solution of the N-oxide can help to maintain better control over the reaction and minimize the formation of undesired isomers.

  • Purification: Careful column chromatography is the most effective method for separating the desired 6-chloro isomer from the 2-chloro isomer. The difference in polarity between the two isomers should allow for good separation.

FAQ 3: My mass spectrometry data indicates the presence of a compound with a molecular weight corresponding to 6-chloro-4-methylpyridine-2-carboxylic acid. What is the source of this impurity?

The presence of the carboxylic acid is a result of the hydrolysis of the ethyl ester.

Root Cause Analysis:

The ester group in your target molecule is susceptible to hydrolysis under both acidic and basic conditions, which may be encountered during the reaction workup. For instance, if the reaction mixture is quenched with water and not immediately neutralized, or if the workup involves strongly acidic or basic washes, hydrolysis can occur.

Troubleshooting Steps:

  • Neutral Workup: During the workup of the chlorination reaction, it is crucial to neutralize the reaction mixture carefully. Quenching the reaction with ice and then slowly adding a mild base, such as sodium bicarbonate solution, until the pH is neutral is recommended.

  • Avoid Strong Acids and Bases: If an extractive workup is necessary, use dilute solutions of acid and base and minimize the contact time with your product.

  • Purification: The carboxylic acid impurity is significantly more polar than your desired ester product. It can be readily removed by column chromatography. Alternatively, a mild basic wash (e.g., with saturated sodium bicarbonate solution) during the workup can extract the acidic impurity into the aqueous layer.

FAQ 4: I have a volatile impurity in my product that I believe is 2-chloro-4-methylpyridine. How is this formed and how can I remove it?

The presence of 2-chloro-4-methylpyridine suggests that a decarboxylation reaction has occurred.

Root Cause Analysis:

Pyridine-2-carboxylic acids are known to be susceptible to decarboxylation, especially when heated.[2] The presence of an electron-withdrawing group, such as the chlorine atom at the 6-position, can further facilitate this process. If the ester is hydrolyzed to the carboxylic acid (as discussed in FAQ 3), this acid can then decarboxylate, particularly if the reaction is heated for an extended period after the introduction of water.

Troubleshooting Steps:

  • Minimize Reaction Time and Temperature After Workup: Once the chlorination reaction is complete and quenched, proceed with the extraction and purification steps promptly. Avoid prolonged heating of the crude product, especially in the presence of any residual acid or base.

  • Purification: 2-chloro-4-methylpyridine is more volatile and less polar than your target product. It can be removed by careful distillation under reduced pressure or by column chromatography.

Summary of Potential Side Products and Mitigation Strategies

Side ProductFormation PathwayPrevention and TroubleshootingPurification Method
Ethyl 4-methylpyridine-2-carboxylate Incomplete N-oxidationEnsure complete N-oxidation by using fresh reagents and monitoring the reaction. Purify the N-oxide intermediate.Column Chromatography
Ethyl 2-chloro-4-methylpyridine-6-carboxylate Lack of complete regioselectivity in the chlorination stepControl reaction temperature and perform slow addition of POCl₃.Column Chromatography
6-chloro-4-methylpyridine-2-carboxylic acid Hydrolysis of the ethyl ester during workupUse a neutral workup and avoid strong acids or bases.Column Chromatography or basic wash
2-chloro-4-methylpyridine Decarboxylation of the corresponding carboxylic acidMinimize reaction time and temperature after workup.Distillation or Column Chromatography

Experimental Protocols

Protocol 1: N-Oxidation of Ethyl 4-methylpyridine-2-carboxylate
  • To a solution of Ethyl 4-methylpyridine-2-carboxylate (1.0 eq) in glacial acetic acid (5-10 volumes), add 30% hydrogen peroxide (1.5-2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench the excess hydrogen peroxide with a saturated solution of sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove the acetic acid.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-oxide.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: Chlorination of Ethyl 4-methylpyridine-2-carboxylate N-oxide
  • To a flask containing Ethyl 4-methylpyridine-2-carboxylate N-oxide (1.0 eq), add phosphorus oxychloride (3-5 eq) dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to 100-110 °C and stir for 2-3 hours.

  • Monitor the reaction by TLC until the N-oxide is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathway and Side Reactions

Synthesis_and_Side_Products cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions SM Ethyl 4-methylpyridine- 2-carboxylate NO Ethyl 4-methylpyridine- 2-carboxylate N-oxide SM->NO H₂O₂/AcOH SP1 Unreacted Starting Material SM->SP1 Incomplete N-Oxidation P Ethyl 6-chloro-4-methylpyridine- 2-carboxylate (Product) NO->P POCl₃ SP2 Isomeric Product (2-chloro) NO->SP2 Non-regioselective Chlorination SP3 Hydrolysis Product (Carboxylic Acid) P->SP3 Workup (H₂O, H⁺/OH⁻) SP4 Decarboxylation Product SP3->SP4 Heat

Caption: Synthetic pathway and potential side product formation.

References

Technical Support Center: Troubleshooting Low Yield in Pyridine Carboxylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Pyridine Carboxylation. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with achieving high yields in their pyridine carboxylation reactions. The carboxylation of pyridines is a critical transformation for the synthesis of valuable compounds, including many pharmaceuticals and agrochemicals.[1][2][3] However, the electron-deficient nature of the pyridine ring can make these reactions challenging, often leading to low yields and the formation of undesired side products.[4]

This document provides a series of troubleshooting guides in a question-and-answer format to address specific issues you may be encountering. We will delve into the causality behind experimental choices, offering field-proven insights to help you diagnose and resolve the root causes of low yields in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My pyridine carboxylation reaction is resulting in a very low yield or no product at all. What are the most common general factors I should investigate first?

Low or no yield in a pyridine carboxylation reaction can be attributed to several fundamental factors. Before diving into highly specific reaction parameters, it's crucial to ensure the foundational aspects of your experimental setup are sound.

Troubleshooting Workflow for Initial Failures

Here is a general workflow to diagnose the issue:

G A Low/No Yield Observed B Verify Starting Material & Reagent Quality A->B First Step C Check Reaction Setup & Conditions B->C If reagents are pure D Analyze Crude Reaction Mixture C->D After reaction completion G Optimize Reaction Parameters C->G If setup is correct but no conversion E Degradation of Starting Material? D->E F Formation of Side Products? D->F E->G If starting material is degraded F->G If side products are dominant

Caption: A general workflow for troubleshooting low yields.

Potential Causes and Solutions:

  • Poor Reagent Quality:

    • Pyridine Substrate: Ensure the purity of your pyridine starting material. Impurities can interfere with the catalyst or participate in side reactions.

    • CO2 Source: The purity of your carbon dioxide is important. Ensure your CO2 source is of high quality and free from moisture and other contaminants.

    • Solvent and Other Reagents: Solvents must be anhydrous and free of peroxides, as water can quench reactive intermediates. Other reagents, such as bases or additives, should be of the appropriate grade and purity.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature is critical. Some carboxylation methods require specific temperature ranges to proceed efficiently.[5] Consider running the reaction at a slightly higher or lower temperature to see if it impacts the yield.

    • Pressure: For reactions involving CO2 gas, maintaining adequate pressure is essential to ensure a sufficient concentration of the carboxylating agent in the reaction mixture.

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress over time using an appropriate analytical technique like TLC, GC, or HPLC to determine the optimal reaction time.[6][7]

  • Inactive Catalyst:

    • Catalyst Handling: Many catalysts used in carboxylation reactions are sensitive to air and moisture. Ensure proper handling and storage of your catalyst.

    • Catalyst Activation: Some catalysts may require an activation step before use. Consult the literature for the specific catalyst you are using.

Question 2: I'm observing the formation of multiple products, and the selectivity for the desired carboxylated pyridine is low. How can I improve regioselectivity?

Poor regioselectivity is a common challenge in pyridine functionalization due to the multiple reactive sites on the pyridine ring. The formation of a mixture of C2, C3, and C4-carboxylated products can significantly lower the yield of the desired isomer.

Strategies to Enhance Regioselectivity:

  • Choice of Catalyst and Ligands: The catalyst and its associated ligands play a crucial role in determining the site of carboxylation.

    • For instance, in electrochemical carboxylations, the choice of a divided versus an undivided cell can lead to different regioselectomers (C5 vs. C4).[2][3][8]

    • Copper-catalyzed methods using specific ligands like TMEDA have shown high selectivity for the C4 position.[9]

  • Directing Groups: The use of a directing group on the pyridine ring can be a powerful strategy to achieve high regioselectivity. While this adds extra synthetic steps (installation and removal of the directing group), it can be highly effective for complex substrates.

  • Reaction Conditions:

    • Solvent: The polarity and coordinating ability of the solvent can influence the transition state energies of the different carboxylation pathways, thereby affecting regioselectivity.[10]

    • Base: The choice and stoichiometry of the base can also impact the regiochemical outcome.[10]

Question 3: My reaction seems to stall after a certain point, and I'm left with a significant amount of unreacted starting material. What could be causing this incomplete conversion?

Incomplete conversion can be frustrating, especially when the reaction initially appears to be proceeding well. Several factors can lead to a reaction stalling.

Potential Causes and Troubleshooting Steps:

  • Catalyst Deactivation:

    • Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons. Purifying your reagents may resolve this issue.

    • Decomposition: The catalyst may not be stable under the reaction conditions for extended periods. Consider adding the catalyst in portions throughout the reaction.

  • Product Inhibition: The desired carboxylated pyridine product may be coordinating to the catalyst and inhibiting its activity.

  • Equilibrium Limitations: The reaction may be reversible and has reached equilibrium. Changing the reaction conditions (e.g., temperature, pressure of CO2) may shift the equilibrium towards the product side.

  • Insufficient Reagent:

    • CO2 Limitation: Ensure a continuous and sufficient supply of CO2, especially for reactions running for an extended time.

    • Reductant/Oxidant Stoichiometry: In methods that require a stoichiometric reductant or oxidant, ensure the correct amount is used.[1]

Question 4: I'm working with a complex, substituted pyridine, and the reaction is not working, even though the conditions are effective for simpler pyridines. What should I consider?

The electronic and steric properties of substituents on the pyridine ring can have a profound impact on the outcome of the carboxylation reaction.

Influence of Substituents:

  • Electronic Effects:

    • Electron-donating groups (EDGs) generally activate the pyridine ring towards electrophilic attack, but can also lead to side reactions.

    • Electron-withdrawing groups (EWGs) deactivate the ring, making carboxylation more difficult.[4] Strong EWGs may require more forcing reaction conditions.

  • Steric Hindrance: Bulky substituents near the desired carboxylation site can sterically hinder the approach of the catalyst and CO2, leading to low or no reaction at that position.[1] Ortho-substituents can sometimes completely suppress reactivity.[1]

Troubleshooting for Substituted Pyridines:

  • Modify Reaction Conditions: More forcing conditions (higher temperature, longer reaction time) may be necessary for deactivated substrates.

  • Change Catalyst System: A different catalyst or ligand system may be more tolerant of the specific substituents on your substrate.

  • Protecting Groups: It may be necessary to protect other functional groups on your molecule that are not compatible with the reaction conditions.

Question 5: How can I effectively monitor my pyridine carboxylation reaction to determine the optimal reaction time and identify potential issues early on?

Effective reaction monitoring is key to optimizing your yield and preventing the formation of degradation products.

Recommended Analytical Methods:

Analytical TechniqueApplicationAdvantagesConsiderations
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of starting material consumption and product formation.Simple, fast, and inexpensive.May not be able to resolve all regioisomers.
Gas Chromatography (GC) Quantitative analysis of volatile pyridine derivatives.High resolution and sensitivity.[7]Not suitable for non-volatile or thermally labile compounds.[6]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of a wide range of pyridine carboxylic acids.Versatile, high resolution, and suitable for non-volatile compounds.[6][11]Requires method development.
Mass Spectrometry (MS) Identification of products and byproducts.Provides molecular weight information, aiding in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural characterization of products and determination of regioselectivity.Provides detailed structural information.Requires isolation of the product for full characterization.

Experimental Protocol for Reaction Monitoring using HPLC:

  • Prepare a Calibration Curve: Prepare standard solutions of your starting material and (if available) your expected product at known concentrations.

  • Sample Preparation: At various time points during the reaction, carefully withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to prevent further transformation (e.g., by adding a dilute acid or base).

  • Dilution: Dilute the quenched aliquot with a suitable solvent to a concentration within the range of your calibration curve.

  • Injection: Inject the diluted sample into the HPLC system.

  • Analysis: Quantify the amount of starting material remaining and product formed by comparing the peak areas to your calibration curve.

Key Factors Influencing Pyyridine Carboxylation Yield

The success of your pyridine carboxylation reaction depends on a delicate balance of several factors. The following diagram illustrates the interconnectedness of these key parameters.

G Yield Reaction Yield Substrate Pyridine Substrate (Sterics & Electronics) Substrate->Yield Catalyst Catalyst System (Metal, Ligand, Loading) Catalyst->Yield CO2 CO2 Source (Pressure & Purity) CO2->Yield Conditions Reaction Conditions (Temp, Time, Solvent, Base) Conditions->Yield

Caption: Key factors influencing the yield of pyridine carboxylation.

References

Technical Support Center: Optimization of Reaction Conditions for Ethyl 6-chloro-4-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis of Ethyl 6-chloro-4-methylpyridine-2-carboxylate. This molecule is a key building block in the development of novel pharmaceuticals and agrochemicals, making its efficient and high-purity synthesis a critical step in the research and development pipeline.[1] This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and optimize your reaction conditions.

Reaction Overview: The Fischer-Speier Esterification Approach

The most common and direct route to synthesizing this compound is through the Fischer-Speier esterification of its corresponding carboxylic acid, 6-chloro-4-methylpyridine-2-carboxylic acid. This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH).[2] The reaction is an equilibrium process, and driving it towards the product side is key to achieving high yields.

The overall transformation is as follows:

6-chloro-4-methylpyridine-2-carboxylic acid + Ethanol ⇌ this compound + Water (in the presence of an acid catalyst)

While straightforward in principle, this reaction is not without its challenges. The basicity of the pyridine nitrogen can interfere with the acid catalyst, and the electron-withdrawing nature of the substituents can influence reactivity. This guide will address these specific nuances.

Troubleshooting Guide: Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Question 1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?

Answer:

Low yield in a Fischer esterification is typically due to an unfavorable equilibrium position or incomplete reaction. Here are the likely causes and corresponding solutions:

  • Cause A: Water in the Reaction Mixture. The reaction produces water as a byproduct.[2] According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the starting materials, thus lowering the yield of the ester. Even small amounts of water in your reagents (ethanol, acid) can be detrimental.

    • Solution:

      • Use Anhydrous Reagents: Always use absolute or anhydrous ethanol (<0.5% water).

      • Dry the Starting Material: Ensure your 6-chloro-4-methylpyridine-2-carboxylic acid is thoroughly dry before use.

      • Water Removal During Reaction: For larger-scale reactions, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed, especially if using a solvent like toluene in conjunction with ethanol.

  • Cause B: Insufficient Catalyst or Catalyst Inactivation. The pyridine nitrogen is basic and will react with the acid catalyst to form a non-volatile salt.[3] This can effectively reduce the amount of available catalyst to protonate the carbonyl oxygen of the carboxylic acid, which is the crucial first step of the esterification mechanism.[2]

    • Solution:

      • Increase Catalyst Loading: Instead of a catalytic amount (e.g., 5 mol%), try increasing the acid catalyst (H₂SO₄) loading to a stoichiometric amount or even in excess relative to the pyridine starting material to ensure enough free acid is present.

      • Alternative Catalysts: Consider using a solid acid catalyst like Amberlyst-15 or Nafion, which can be easily filtered out and may be less susceptible to sequestration by the pyridine nitrogen.

  • Cause C: Inadequate Reaction Time or Temperature. Esterification of heteroaromatic carboxylic acids can be sluggish.

    • Solution:

      • Increase Reaction Time: Monitor the reaction by TLC or HPLC.[4] If starting material is still present, extend the reflux time. A typical procedure for a similar pyridine ester synthesis suggests heating to reflux for up to 22 hours.[5]

      • Increase Temperature: Ensure the reaction is refluxing vigorously. The boiling point of ethanol (78 °C) is a standard temperature for this reaction. Using a higher boiling alcohol could increase the rate, but would yield a different ester.

Table 1: Summary of Optimization Strategies for Low Yield

ParameterStandard ConditionOptimization StrategyRationale
Solvent/Reagent EthanolUse anhydrous ethanol.Minimize water to shift equilibrium towards products.
Catalyst H₂SO₄ (catalytic)Increase H₂SO₄ to >1.0 eq. or use a solid acid catalyst.Overcome catalyst inactivation by the pyridine nitrogen.
Temperature Reflux (78 °C in EtOH)Ensure vigorous reflux.Increase reaction rate.
Time 4-8 hoursExtend to 12-24 hours, monitoring by TLC/HPLC.Drive the reaction to completion.
Water Removal NoneUse a Dean-Stark trap (for larger scale).Actively remove water to drive the equilibrium.

Question 2: My final product is difficult to isolate and I suspect it's forming a salt. How do I properly work up the reaction?

Answer:

This is a very common issue when using a strong acid catalyst with a basic product. The ethyl ester product, containing a pyridine ring, will be protonated by the excess acid catalyst, forming a non-volatile salt (e.g., a sulfate or tosylate salt).[3] This salt is often soluble in the aqueous phase, leading to poor recovery during extraction.

The key to a successful workup is a careful neutralization step.

  • Step 1: Cool the Reaction Mixture: After confirming the reaction is complete, cool the mixture to room temperature or in an ice bath.

  • Step 2: Remove Excess Ethanol: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the ethanol.

  • Step 3: Dissolve the Residue: Dissolve the oily residue in a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane (DCM).

  • Step 4: Careful Neutralization: Slowly and carefully add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the dissolved residue while stirring. Add the base portion-wise until the effervescence (CO₂ evolution) ceases and the pH of the aqueous layer is basic (pH 8-9). This deprotonates the pyridine nitrogen, converting the salt back into the free, organic-soluble ester.

  • Step 5: Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and then extract the aqueous layer 2-3 more times with fresh organic solvent.

  • Step 6: Wash and Dry: Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product.[5]

Below is a workflow diagram for the recommended workup procedure.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation start Reaction Complete cool Cool to RT start->cool evap Evaporate Ethanol cool->evap dissolve Dissolve in Ethyl Acetate evap->dissolve neutralize Neutralize with aq. NaHCO₃ (pH 8-9) dissolve->neutralize extract Extract with Ethyl Acetate (3x) neutralize->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate product Crude Product concentrate->product

Caption: Optimized workup workflow for isolating the ester product.

Question 3: I'm seeing an unknown impurity in my TLC/HPLC analysis. What could it be and how can I prevent it?

Answer:

Impurity formation can arise from side reactions or from contaminants in the starting materials.

  • Potential Impurity A: Unreacted Starting Material. This is the most common "impurity."

    • Identification: It will have a different Rf on TLC (typically more polar, showing more streaking) and a different retention time on HPLC compared to the product.

    • Solution: As discussed in Question 1, optimize the reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion.

  • Potential Impurity B: Products of Decarboxylation. While less common under these conditions, heating a heteroaromatic carboxylic acid for extended periods in strong acid can sometimes lead to decarboxylation, which would yield 2-chloro-4-methylpyridine.

    • Identification: This would be a significantly less polar spot on a TLC plate. It can be confirmed by GC-MS analysis.

    • Solution: Avoid excessive reaction temperatures. Use the lowest temperature necessary to achieve a reasonable reaction rate.

  • Potential Impurity C: Hydrolysis Product. If the product is exposed to aqueous acid or base for too long during workup, it can hydrolyze back to the carboxylic acid.

    • Solution: Perform the workup efficiently and avoid letting the product sit in acidic or basic aqueous solutions for extended periods. Ensure the final product is stored under anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the reaction progress? A1: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system like 30-50% ethyl acetate in hexanes. The starting carboxylic acid is quite polar and will have a low Rf value, while the product ester is less polar and will have a higher Rf. The reaction is complete when the starting material spot is no longer visible. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[4][6]

Q2: Can I use a different alcohol, like methanol or isopropanol? A2: Yes, the Fischer esterification is versatile. Using methanol will produce the methyl ester, and isopropanol will produce the isopropyl ester. Reaction times may need to be re-optimized, as the reactivity of the alcohol plays a role (primary alcohols like methanol and ethanol are generally more reactive than secondary alcohols like isopropanol).

Q3: Is purification by distillation a viable option? A3: Yes, for high-purity material, the crude product can be purified by vacuum distillation.[7] Given the molecular weight and structure, the boiling point will be elevated, so a good vacuum source (e.g., <1 mmHg) is necessary to prevent thermal decomposition. Column chromatography on silica gel is also an excellent alternative for purification.

Q4: What are the key safety precautions for this reaction? A4: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction should be performed in a well-ventilated area.[8]

Detailed Experimental Protocol

This protocol is a starting point for the optimization of the synthesis of this compound.

Materials:

  • 6-chloro-4-methylpyridine-2-carboxylic acid (1.0 eq)

  • Anhydrous Ethanol (serves as reagent and solvent, 20-40 fold excess)

  • Concentrated Sulfuric Acid (98%, 1.2 eq)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-4-methylpyridine-2-carboxylic acid (e.g., 5.0 g).

  • Add anhydrous ethanol (e.g., 100 mL). Stir to dissolve as much of the solid as possible.

  • Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise via a dropping funnel.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to a vigorous reflux.

  • Maintain the reflux for 12-22 hours. Monitor the reaction progress periodically by TLC.

  • Once the reaction is complete, cool the flask to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (100 mL).

  • Transfer the solution to a separatory funnel and slowly add saturated sodium bicarbonate solution in portions until gas evolution ceases and the aqueous layer is confirmed to be basic (pH ~8-9) with pH paper.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Combine all organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by silica gel column chromatography or vacuum distillation as needed.

References

Preventing decomposition of Ethyl 6-chloro-4-methylpyridine-2-carboxylate during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-chloro-4-methylpyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with the synthesis and stability of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its stability during synthesis can be a significant concern, often leading to reduced yields and impure products. This guide provides a comprehensive overview of the potential decomposition pathways and offers practical, field-tested solutions to mitigate these issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield of the Final Product

Question: I am consistently obtaining a low yield of this compound. What are the likely causes and how can I improve it?

Answer:

Low yields can stem from several factors, primarily related to the decomposition of the target molecule or its precursors. The two main decomposition pathways to consider are hydrolysis of the ester to its corresponding carboxylic acid, followed by decarboxylation .

  • Hydrolysis: The ester functionality is susceptible to cleavage under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.[1] This reaction is often the initial step in the degradation process. The general reaction is as follows:

    This compound + H₂O ⇌ 6-chloro-4-methylpyridine-2-carboxylic acid + Ethanol

  • Decarboxylation: The resulting 6-chloro-4-methylpyridine-2-carboxylic acid is a picolinic acid derivative. Picolinic acids are known to undergo decarboxylation (loss of CO₂) upon heating, a reaction that can be facilitated by the presence of the pyridine nitrogen.[2]

Troubleshooting Steps & Solutions:

  • Strict Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried before use. Water is a key reactant in the hydrolysis of the ester. Use freshly distilled solvents and dry glassware.

  • Control of Reaction Temperature: Avoid excessive temperatures during the synthesis and work-up. While heat is often required for the reaction to proceed, prolonged exposure to high temperatures can accelerate both hydrolysis and subsequent decarboxylation.

  • Choice of Catalyst for Esterification: If you are synthesizing the ester from the corresponding carboxylic acid, the choice of catalyst is crucial.

    • Fischer Esterification: When using a strong acid catalyst like sulfuric acid in an excess of ethanol, the equilibrium can be shifted towards the ester product.[3] Removing water as it forms, for example with a Dean-Stark apparatus, can significantly improve the yield.[3]

    • Milder Esterification Methods: Consider using milder esterification methods that do not require strong acids and high temperatures, such as using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[4]

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Avoid unnecessarily long reaction times, as this increases the likelihood of side reactions and decomposition.

Issue 2: Presence of 6-chloro-4-methylpyridine as a Major Impurity

Question: My final product is contaminated with a significant amount of 6-chloro-4-methylpyridine. How is this impurity formed and how can I prevent it?

Answer:

The presence of 6-chloro-4-methylpyridine is a strong indicator that both hydrolysis and subsequent decarboxylation have occurred. The carboxylic acid intermediate, 6-chloro-4-methylpyridine-2-carboxylic acid, is thermally unstable and readily loses carbon dioxide to form the observed impurity.

Causality and Prevention:

  • Mechanism: The decarboxylation of picolinic acids is thought to proceed through a zwitterionic intermediate, which is stabilized by the adjacent pyridine nitrogen.[2] This makes the 2-carboxyl group particularly labile.

  • Prevention: The key to preventing the formation of this impurity is to rigorously avoid the conditions that lead to the initial hydrolysis of your ester product.

    • Neutral or Mildly Acidic Work-up: During the work-up procedure, avoid strongly acidic or basic aqueous solutions. If an acid wash is necessary to remove basic impurities, use a dilute, weak acid and perform the extraction quickly at a low temperature.

    • Azeotropic Removal of Water: In the esterification step, the continuous removal of water is critical to prevent the reverse reaction (hydrolysis).[5]

Issue 3: Formation of Side-Chain Chlorinated Byproducts

Question: I am observing impurities that appear to be chlorinated on the 4-methyl group. How can this happen and what can be done to avoid it?

Answer:

Side-chain chlorination can occur if you are performing a chlorination step on a precursor molecule, or if residual chlorinating agents are present under conditions that favor radical reactions.

  • Radical Chlorination: The methyl group on the pyridine ring can undergo free-radical chlorination, especially at elevated temperatures and in the presence of a radical initiator or UV light. This can lead to the formation of mono-, di-, and tri-chlorinated species on the methyl group.

  • Prevention:

    • Control of Chlorination Conditions: If your synthetic route involves a chlorination step, carefully control the reaction conditions to favor the desired regioselectivity. Avoid high temperatures and the use of radical initiators unless side-chain chlorination is the intended reaction.

    • Thorough Purification of Intermediates: Ensure that any intermediates are thoroughly purified to remove residual chlorinating agents before proceeding to the next step.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the work-up and storage of this compound?

To minimize hydrolysis, it is best to handle and store the compound under neutral or slightly acidic conditions (pH 4-6). Strongly acidic or basic conditions should be avoided.

Q2: What are the recommended purification techniques for removing decomposition products?

  • Column Chromatography: Silica gel column chromatography is an effective method for separating the desired ester from the more polar carboxylic acid byproduct and the less polar decarboxylated impurity.[6] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Distillation: If the impurities have significantly different boiling points, vacuum distillation can be a viable purification method. However, care must be taken to avoid high temperatures that could cause thermal decomposition.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an excellent way to remove impurities.

Q3: Can the decarboxylation of the corresponding carboxylic acid be catalyzed?

Yes, the decarboxylation of picolinic acids can be influenced by the reaction medium. While it is primarily a thermal process, the presence of certain metals or acidic/basic conditions can affect the rate.

Q4: Are there any specific analytical techniques to monitor the decomposition?

  • HPLC: High-Performance Liquid Chromatography is an excellent tool for monitoring the progress of the reaction and detecting the presence of both the carboxylic acid and the decarboxylated byproducts.

  • ¹H NMR Spectroscopy: Proton NMR can be used to identify and quantify the desired product and the major impurities based on their characteristic chemical shifts and integration values.

  • Mass Spectrometry (MS): MS can confirm the molecular weights of the components in your reaction mixture, helping to identify unexpected side products.

Experimental Protocols

Protocol 1: Fischer Esterification of 6-chloro-4-methylpyridine-2-carboxylic acid

This protocol outlines a standard procedure for the synthesis of the target ester from its carboxylic acid precursor, with an emphasis on minimizing decomposition.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 6-chloro-4-methylpyridine-2-carboxylic acid (1 equivalent).

  • Reagents: Add a 20-fold excess of anhydrous ethanol and a suitable solvent for azeotropic removal of water (e.g., toluene).

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Caution: Perform this step slowly and with cooling to control the effervescence.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizing Decomposition Pathways

The following diagrams illustrate the key decomposition pathways discussed in this guide.

DecompositionPathways This compound This compound 6-chloro-4-methylpyridine-2-carboxylic acid 6-chloro-4-methylpyridine-2-carboxylic acid This compound->6-chloro-4-methylpyridine-2-carboxylic acid Hydrolysis (+H2O) 6-chloro-4-methylpyridine 6-chloro-4-methylpyridine 6-chloro-4-methylpyridine-2-carboxylic acid->6-chloro-4-methylpyridine Decarboxylation (-CO2)

Caption: Primary decomposition pathway of the target ester.

Summary of Key Parameters for Preventing Decomposition

ParameterRecommendationRationale
Water Content Use anhydrous reagents and solvents.Prevents hydrolysis of the ester.
Temperature Avoid prolonged heating at high temperatures.Minimizes rates of hydrolysis and decarboxylation.
pH Maintain neutral or slightly acidic conditions.Reduces the rate of acid- or base-catalyzed hydrolysis.
Reaction Time Monitor reaction progress and avoid extended times.Limits exposure to conditions that may cause decomposition.

References

Technical Support Center: Purification of Ethyl 6-chloro-4-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 6-chloro-4-methylpyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

I. Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The synthesis of this compound, a substituted pyridine derivative, can introduce several classes of impurities. These primarily arise from unreacted starting materials, side reactions, or product degradation.

Commonly Encountered Impurities:

Impurity ClassSpecific ExamplesOriginAnalytical Signature (TLC/HPLC/NMR)
Starting Materials 4-methylpyridine, Chloro-reagentsIncomplete reactionDistinct spots/peaks from the product. 1H NMR may show characteristic peaks of starting materials.
Hydrolysis Product 6-chloro-4-methylpyridine-2-carboxylic acidExposure to water/moisture, especially under acidic or basic conditions.[1]More polar spot on TLC (lower Rf). In HPLC, it will have a different retention time. 1H NMR will show the absence of the ethyl ester signals and the presence of a carboxylic acid proton.
Positional Isomers e.g., Ethyl 2-chloro-6-methylpyridine-4-carboxylateSide reactions during synthesisOften co-elutes or has a very similar Rf on TLC. HPLC with high-resolution columns is often required for separation.[2] NMR may show subtle shifts in aromatic proton signals.
Over-chlorination Dichloro-4-methylpyridine derivativesExcess chlorinating agent or harsh reaction conditionsLess polar spot on TLC (higher Rf). Mass spectrometry is key for identification.
Solvent Residues Ethanol, Toluene, Ethyl AcetateIncomplete removal during work-upGC-HS (Gas Chromatography-Headspace) is the standard detection method. NMR may show characteristic solvent peaks.[1]

II. Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the purification of this compound in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My final product is a persistent yellow or brown oil, but literature suggests it should be a solid or colorless liquid. What is the likely cause?

A1: Discoloration is a common issue, often indicating the presence of minor, highly colored impurities or degradation products. The pyridine ring system can be susceptible to oxidation or side reactions that form colored species.

  • Causality: The nitrogen atom in the pyridine ring can be nucleophilic, making it susceptible to reactions that can lead to colored byproducts.[3] Incomplete reactions or the presence of certain reagents can also contribute to color.

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Be cautious, as it can also adsorb some of your product, potentially reducing yield.

    • Silica Gel Plug: Dissolve your crude product in a minimal amount of a non-polar solvent (like dichloromethane or ethyl acetate) and pass it through a short plug of silica gel. This can effectively remove highly polar, colored impurities.

    • Re-evaluate Reaction Conditions: If the problem persists, consider if your reaction temperature was too high or if the reaction was exposed to air for an extended period.

Q2: I'm having trouble separating my product from a closely related impurity using column chromatography. What can I do?

A2: Pyridine derivatives can be challenging to separate via chromatography due to interactions between the basic nitrogen and the acidic silanol groups on the silica gel, often leading to peak tailing and poor resolution.[2]

  • Causality: The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with the Si-OH groups on the surface of silica gel. This leads to a non-ideal elution profile.[2]

  • Expert Recommendations:

    • Mobile Phase Modification: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase (e.g., hexane/ethyl acetate).[2] This "competing base" will interact with the active sites on the silica, allowing your product to elute more symmetrically.[2]

    • Alternative Stationary Phases: If peak tailing remains an issue, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) may provide a different selectivity.[2]

    • pH Adjustment: For techniques like HPLC, adjusting the pH of the mobile phase can significantly impact the retention and selectivity of pyridine-containing compounds.[2][4]

Q3: My yield is significantly lower than expected after the work-up. Where could my product be going?

A3: Product loss can occur at several stages. Given the properties of this compound, two common areas of loss are during aqueous washes and precipitation/recrystallization.

  • Aqueous Work-up: The pyridine nitrogen has a pKa that makes it susceptible to protonation in acidic washes. The resulting pyridinium salt can be water-soluble, leading to loss into the aqueous layer. Always check the pH of your aqueous layers before discarding them. If acidic, you can recover the product by basifying the aqueous layer and re-extracting with an organic solvent.

  • Recrystallization:

    • Solvent Choice: The chosen solvent may be too good, meaning your product remains dissolved even at low temperatures. Perform small-scale solubility tests to find a solvent system where the product is soluble when hot but sparingly soluble when cold.

    • Incomplete Precipitation: Ensure you have allowed sufficient time at a low temperature for crystallization to complete. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Troubleshooting Workflow: Diagnosing Impurities

This workflow provides a systematic approach to identifying and eliminating unknown impurities detected by TLC or HPLC.

G start Impurity Detected (e.g., extra TLC spot) check_rf Compare Rf/RT to Starting Materials start->check_rf lcms Run LC-MS Analysis check_rf->lcms No Match sm Impurity Identified: Starting Material check_rf->sm  Match Found nmr Analyze Crude 1H NMR lcms->nmr isomer Impurity Identified: Isomer (Same Mass) lcms->isomer Mass matches product, different retention time unknown Impurity is Unknown (Different Mass) lcms->unknown Mass does not match product or SMs hydrolysis Impurity Identified: Hydrolyzed Acid (More Polar) nmr->hydrolysis Carboxylic acid proton present, ester signals absent

Caption: A logical workflow for systematically identifying impurities.

III. Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific impurity profile and available equipment.

Protocol 1: High-Purity Recrystallization

This protocol is designed to remove less soluble or more soluble impurities, resulting in a product with high crystalline purity.

  • Solvent Selection: In a small test tube, test the solubility of your crude product (~20 mg) in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene). The ideal solvent will fully dissolve the product when hot but show poor solubility when cold. A co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the material.

  • Decolorization (Optional): If the solution is colored, add a small spatula tip of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under a vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This method is effective for separating the target compound from impurities with different polarities, especially when peak tailing is an issue.[2]

  • Stationary Phase: Pack a glass column with silica gel as a slurry in the initial mobile phase.

  • Mobile Phase Selection:

    • Determine a suitable solvent system using TLC. A good system will give your product an Rf value of ~0.3. A common starting point is a mixture of hexanes and ethyl acetate.

    • Add 0.5% triethylamine (TEA) to the chosen solvent mixture to act as a basic modifier.[2]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. The added triethylamine is volatile and will be removed during this step.

Purity Analysis: Standard HPLC Method

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the purity of your final product.[5][6]

ParameterRecommended ConditionRationale
Column Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm)Good for moderately polar organic compounds.[5]
Mobile Phase Acetonitrile/Water gradient with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)The acid protonates the pyridine nitrogen, leading to better peak shape.
Flow Rate 1.0 mL/minStandard analytical flow rate.[5]
Detection UV at 254 nm or a wavelength of maximum absorbancePyridine rings are strong UV absorbers.[5]
Sample Prep Dissolve ~1 mg/mL in mobile phase; filter through a 0.45 µm filterEnsures accurate concentration and prevents column clogging.[5]

IV. Conclusion

The successful purification of this compound relies on a systematic approach that begins with identifying potential impurities and selecting a purification strategy tailored to their chemical properties. By understanding the underlying principles of chromatography and crystallization and by employing logical troubleshooting, researchers can consistently achieve high purity for this important synthetic intermediate.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Ethyl 6-chloro-4-methylpyridine-2-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Ethyl 6-chloro-4-methylpyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry, is no exception. Ensuring its purity is critical for the integrity of downstream synthetic steps and the quality of the final drug product.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other orthogonal analytical techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide you in selecting the most appropriate analytical strategy for your needs.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis, and for good reason. Its high resolving power, sensitivity, and adaptability make it ideal for separating the main compound from structurally similar impurities and degradation products.[1] The fundamental principle of HPLC lies in the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.

For a molecule like this compound, which possesses a substituted pyridine ring, a UV-active chromophore is present. This allows for sensitive detection using a UV-Vis spectrophotometer, a standard and robust HPLC detector.

Designing a Robust HPLC Method: A Rationale-Driven Approach

Developing a reliable HPLC method is a systematic process guided by the physicochemical properties of the analyte. The goal is to achieve adequate separation (resolution) of all potential impurities from the main peak and from each other.

Causality Behind Method Parameter Selection:

  • Stationary Phase (Column): A reversed-phase (RP) column, such as an octadecylsilane (C18) bonded silica, is the logical starting point. The nonpolar C18 stationary phase effectively retains moderately polar to nonpolar compounds like our target molecule through hydrophobic interactions. Its ester and chloro functionalities contribute to its moderate polarity.

  • Mobile Phase: A gradient elution using a mixture of a weak acid in water (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent like acetonitrile is typically employed. The acidic additive serves to suppress the ionization of any acidic or basic functional groups (like the pyridine nitrogen), leading to sharper, more symmetrical peaks. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. A gradient, where the proportion of organic solvent is increased over time, is crucial for eluting any more strongly retained (more nonpolar) impurities while ensuring the main peak is eluted with a reasonable retention time and good peak shape.

  • Detection: The pyridine ring provides a strong chromophore. UV detection at a wavelength of maximum absorbance, likely around 230-280 nm, will provide high sensitivity.[2] A photodiode array (PDA) detector is highly recommended as it can acquire the full UV spectrum for each peak, which is invaluable for peak purity assessment and impurity identification.

Experimental Protocol: HPLC Purity Analysis

This protocol provides a validated starting point for the analysis of this compound. All methods intended for GMP environments must be fully validated according to ICH Q2(R1) guidelines.[3]

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • This compound reference standard and test sample.

  • HPLC-grade acetonitrile, water, and formic acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 30
    15.0 95
    20.0 95
    20.1 30

    | 25.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance determined by PDA)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of acetonitrile to make a 1.0 mg/mL stock solution. Dilute 1:10 with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[2]

4. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis protocol.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Accurate Weighing Dissolve Dissolution in Acetonitrile Weigh->Dissolve Dilute Dilution to Working Conc. Dissolve->Dilute Filter 0.45 µm Filtration Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect PDA Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Area % Calculation Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: A flowchart of the HPLC purity analysis workflow.

Orthogonal Techniques for Comprehensive Purity Assessment

Relying on a single analytical method can be misleading, as impurities may co-elute with the main peak or be non-responsive to the chosen detection method.[4] Therefore, employing orthogonal techniques—methods based on different physicochemical principles—is crucial for a true and reliable purity assessment.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for analyzing volatile and thermally stable compounds.[6] For this compound, GC could be a viable alternative or complementary method.

  • Principle: Separation occurs based on the compound's boiling point and its interaction with the stationary phase in a gaseous mobile phase. The mass spectrometer provides mass information, aiding in the identification of unknown impurities.

  • Why it's Orthogonal to HPLC: The separation mechanism is based on volatility and polarity in the gas phase, which is fundamentally different from liquid-phase partitioning in HPLC.

  • Advantages: Excellent for detecting volatile impurities (e.g., residual solvents) that are often difficult to analyze by HPLC.[7] MS detection provides structural information.

  • Limitations: The compound must be thermally stable and sufficiently volatile. Non-volatile impurities will not be detected. Derivatization may be required for less volatile compounds, adding complexity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary method for determining purity without the need for a specific reference standard for each impurity.[5][8]

  • Principle: NMR spectroscopy provides structural information based on the magnetic properties of atomic nuclei.[5] In quantitative NMR, the signal intensity is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

  • Why it's Orthogonal to HPLC/GC: It is a spectroscopic, not a separative, technique. It provides a direct measure of molar concentration based on fundamental molecular structure, whereas chromatography gives a relative response that depends on the detector.[9]

  • Advantages: Provides a direct, "first-principles" purity assessment. It is a universal detector for proton-containing molecules and can detect impurities that are invisible to UV detection in HPLC (e.g., those lacking a chromophore).[5]

  • Limitations: Lower sensitivity compared to HPLC. Signal overlap in complex mixtures can make quantification challenging. Requires a high-field NMR spectrometer, which is a significant capital investment.

Comparative Analysis of Purity Determination Methods

The choice of analytical technique depends on the specific requirements of the analysis, such as the stage of drug development, the nature of expected impurities, and available resources.

FeatureHPLC-UV/PDAGC-MSQuantitative NMR (qNMR)
Principle Liquid-phase separation based on polarity.Gas-phase separation based on volatility.Nuclear magnetic resonance spectroscopy.
Primary Use Routine purity testing, impurity profiling, stability testing.Analysis of volatile impurities, residual solvents.Absolute purity determination, reference standard characterization.
Quantification Relative (Area %), requires reference standards for absolute quantification.Relative (Area %), can provide semi-quantitative data without standards.Absolute (molar basis) using a certified internal standard.
Selectivity High, tunable via column and mobile phase chemistry.Very high, especially with MS detection.High, based on chemical shift dispersion. Potential for peak overlap.
Sensitivity High (ng to pg range).Very High (pg to fg range).Moderate (µg to mg range).
Throughput High.High.Lower.
Key Advantage Robust, versatile, and widely available. The gold standard for QC labs.[1]Excellent for volatile compounds and provides structural information.Provides absolute purity without needing impurity standards; universal detection.[5]
Key Limitation Requires impurities to have a UV chromophore; co-elution is possible.Limited to thermally stable and volatile compounds.Lower sensitivity; higher equipment cost.
Visualizing the Method Selection Process

This decision tree can guide the selection of an appropriate analytical technique based on the analytical goal.

Decision_Tree cluster_choices cluster_methods Start What is the Analytical Goal? RoutineQC Routine QC / Impurity Profile Start->RoutineQC Volatiles Check for Volatile Impurities? Start->Volatiles AbsolutePurity Certify Reference Standard? Start->AbsolutePurity UseHPLC Primary Method: HPLC-PDA RoutineQC->UseHPLC UseGCMS Use GC-MS Volatiles->UseGCMS UseqNMR Primary Method: qNMR AbsolutePurity->UseqNMR ConfirmHPLC Confirm with HPLC UseqNMR->ConfirmHPLC Orthogonal Check

References

A Senior Application Scientist's Guide to the Definitive Characterization of Ethyl 6-chloro-4-methylpyridine-2-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Ethyl 6-chloro-4-methylpyridine-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science, serves as an exemplary case for demonstrating a rigorous characterization workflow.[1][2] This guide provides an in-depth, experience-driven comparison of single-crystal X-ray crystallography against other widely used analytical techniques, offering insights into the causality behind experimental choices to ensure scientific integrity.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] It provides a detailed molecular structure, including bond lengths, bond angles, and stereochemistry, which are often unattainable with other methods.[4]

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and meticulous technique.

Step 1: Synthesis and Purification of this compound

The synthesis of the title compound can be achieved through various established routes for pyridine carboxylate derivatives.[5][6] A common approach involves the esterification of the corresponding carboxylic acid.[6]

  • Reaction: 6-chloro-4-methylpyridine-2-carboxylic acid is reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

  • Purification: The crude product is purified to the highest possible degree, as impurities can significantly hinder crystallization.[7] Column chromatography using silica gel is a standard method.[8] The purity should be verified by techniques like NMR and mass spectrometry before proceeding. For pyridine derivatives, additional purification might involve treatment with an alkali metal compound followed by distillation to remove trace impurities.[9][10]

Step 2: Crystal Growth – The Art and Science

Growing a single crystal suitable for X-ray diffraction is often the most challenging step.[3] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.[11] For this compound, a neutral organic molecule, several techniques are viable.[12]

  • Slow Evaporation: This is the simplest and most common method.[7][11][13]

    • Dissolve the purified compound in a suitable solvent in which it is moderately soluble (e.g., ethyl acetate, acetonitrile, or a mixture like dichloromethane/hexanes).[12][14]

    • Cover the vial with a perforated cap or parafilm with small holes to allow for slow evaporation of the solvent over several days to weeks.[12]

  • Vapor Diffusion: This technique is highly effective, especially with small amounts of material.[7][13]

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., chloroform or THF) in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble (e.g., hexane or diethyl ether).[7]

    • The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting slow crystal growth.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).[11][15]

Step 3: X-ray Data Collection and Structure Refinement

Once a suitable single crystal (ideally 0.1-0.25 mm in all dimensions, transparent, and without visible defects) is obtained, it is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[3][16]

  • Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern of spots is collected on a detector.

  • Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the electron density map of the molecule. For small molecules like this, direct methods are typically used to solve the phase problem.[3]

  • Structure Refinement: The initial atomic positions are refined against the experimental data to obtain the final, highly precise molecular structure.

Alternative and Complementary Characterization Techniques

While single-crystal X-ray crystallography provides the ultimate structural proof, a combination of other analytical techniques is essential for a comprehensive characterization, especially when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[17][18] For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol:

  • Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Expected Data and Interpretation:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and the relative number of protons of each type (integration). The spectrum would be expected to show signals for the methyl group, the ethyl ester group (methylene and methyl), and the aromatic protons on the pyridine ring.

  • ¹³C NMR: Shows the number of non-equivalent carbon atoms and their chemical environment. The spectrum would display distinct signals for the methyl carbon, the ethyl ester carbons, and the carbons of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.[17][18]

Experimental Protocol:

  • Introduce a small amount of the sample into the mass spectrometer. Electron ionization (EI) is a common technique for such molecules.

  • The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

Expected Data and Interpretation:

  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule's mass. For this compound (C₉H₁₀ClNO₂), the molecular weight is approximately 199.63 g/mol .

  • Isotope Pattern: Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This is a definitive indicator of a single chlorine atom in the molecule.

  • Fragmentation Pattern: The molecule will fragment in a predictable manner, providing structural clues. Common fragments might include the loss of the ethoxy group or the entire ester group.

Powder X-ray Diffraction (PXRD)

When single crystals are not available, powder X-ray diffraction can be used to analyze the crystalline nature of the bulk material.[19]

Experimental Protocol:

  • A finely ground powder of the compound is placed on a sample holder.

  • The sample is irradiated with an X-ray beam at various angles, and the diffraction pattern is recorded.

Expected Data and Interpretation:

  • Diffraction Pattern: PXRD provides a unique "fingerprint" of the crystalline solid. While it is challenging to determine the crystal structure of an organic compound from powder data alone, it is excellent for phase identification, purity analysis, and monitoring polymorphism.[20][21][22]

Comparative Analysis of Characterization Techniques

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, absolute configuration.Unambiguous structure determination; the "gold standard".Requires high-quality single crystals, which can be difficult to grow.[3]
¹H and ¹³C NMR Spectroscopy Connectivity of atoms, chemical environment, number of unique protons and carbons.Excellent for determining the carbon-hydrogen framework; can be used for quantitative analysis.[17]Provides indirect structural information; can be difficult to interpret for complex molecules without 2D NMR.
Mass Spectrometry Molecular weight, elemental composition (with high resolution), fragmentation patterns.High sensitivity; provides definitive molecular weight; characteristic isotope patterns for halogens.[17][23]Does not provide information on connectivity or stereochemistry; isomers can be difficult to distinguish.
Powder X-ray Diffraction Crystalline "fingerprint", unit cell parameters, phase purity.Useful for bulk sample analysis; does not require single crystals.[19]Structure solution for organic molecules is very difficult and often not possible.[20][21]

Visualizing the Workflow

Diagram 1: Single-Crystal X-ray Crystallography Workflow

Single-Crystal X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction Synthesis Synthesis of Ethyl 6-chloro-4-methylpyridine-2-carboxylate Purification Column Chromatography Synthesis->Purification Purity_Check NMR & MS Purity Check Purification->Purity_Check Crystal_Growth Slow Evaporation / Vapor Diffusion Purity_Check->Crystal_Growth Crystal_Selection Microscopic Selection of High-Quality Crystal Crystal_Growth->Crystal_Selection Data_Collection Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Workflow for determining the crystal structure of a small molecule.

Diagram 2: Decision-Making for Characterization

Characterization Decision-Making Start Synthesized Compound NMR_MS NMR Spectroscopy Mass Spectrometry Verify Connectivity & Molecular Weight Start->NMR_MS Purity Is the compound pure? NMR_MS->Purity Purify Purify Sample Purity->Purify No Crystals Attempt Crystal Growth Purity->Crystals Yes Purify->NMR_MS Success Single Crystals Obtained? Crystals->Success SCXRD Single-Crystal X-ray Diffraction Success->SCXRD Yes PXRD Powder X-ray Diffraction Success->PXRD No Final_Characterization Complete Characterization Package SCXRD->Final_Characterization PXRD->Final_Characterization

Caption: Logic for selecting appropriate characterization techniques.

Conclusion

The comprehensive characterization of a novel compound such as this compound necessitates a multi-faceted analytical approach. While NMR and mass spectrometry are fundamental for verifying the molecular formula and connectivity, single-crystal X-ray crystallography remains the unparalleled technique for absolute structure determination. In instances where single crystals are elusive, powder X-ray diffraction can provide valuable information about the bulk material's crystallinity. By judiciously selecting and integrating these techniques, researchers can ensure the scientific rigor and integrity of their findings, a cornerstone of successful drug development and materials science.

References

A Comparative Guide to the Reactivity of Ethyl 6-chloro-4-methylpyridine-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, functionalized pyridines are indispensable building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceuticals and agrochemicals. Ethyl 6-chloro-4-methylpyridine-2-carboxylate, a substituted picolinate, is a versatile intermediate, offering multiple reaction sites for diversification. Understanding its reactivity in comparison to structurally similar compounds is paramount for efficient synthetic route design and optimization. This guide provides an in-depth, objective comparison of the reactivity of this compound with its analogs, supported by established chemical principles and experimental data.

Introduction to the Compounds and the Basis of Their Reactivity

The reactivity of this compound is primarily governed by the electronic and steric interplay of its substituents on the pyridine ring. The electron-deficient nature of the pyridine ring, enhanced by the presence of the chloro and ethyl carboxylate groups, makes it susceptible to nucleophilic attack. The key reactive site is the C-6 position, which is activated towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

For a comprehensive comparison, we will consider the following analogs:

  • Analog A: Ethyl 6-bromo-4-methylpyridine-2-carboxylate: To evaluate the effect of the halogen leaving group.

  • Analog B: Ethyl 6-chloro-4-ethylpyridine-2-carboxylate: To assess the steric and electronic influence of a larger alkyl group at the 4-position.

  • Analog C: Mthis compound: To determine the impact of the ester alkyl group.

  • Analog D: 6-chloro-4-methylpyridine-2-carboxylic acid: To understand the influence of the free carboxylic acid functionality.

The reactivity of these compounds is dictated by a combination of factors:

  • Electronic Effects: The electron-withdrawing nature of the ester and the chloro substituents decreases the electron density of the pyridine ring, facilitating nucleophilic attack. The nitrogen atom in the pyridine ring also contributes to this electron deficiency, particularly at the C-2 and C-6 positions.

  • Steric Effects: The size of the substituents, particularly those flanking the reaction center, can influence the rate of reaction by hindering the approach of the nucleophile or the catalyst.

  • Leaving Group Ability: In SNAr and cross-coupling reactions, the facility of the halide to depart is a crucial factor.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental transformation for functionalizing chloropyridines. The reaction typically proceeds via a two-step addition-elimination mechanism, forming a Meisenheimer intermediate. The stability of this intermediate is key to the reaction rate.

The attack of a nucleophile is favored at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen to stabilize the negative charge in the intermediate through resonance.

Influence of the Halogen (Ethyl 6-chloro- vs. 6-bromo-4-methylpyridine-2-carboxylate)

In SNAr reactions, the nature of the halogen leaving group can have a significant impact on the reaction rate. Generally, for activated aryl halides, the reactivity order is F > Cl > Br > I when the rate-determining step is the formation of the Meisenheimer complex, due to the strong inductive electron-withdrawing effect of fluorine which stabilizes the intermediate. However, when the departure of the leaving group is rate-determining, the order is reversed (I > Br > Cl > F), reflecting the C-X bond strength.[1] For many SNAr reactions of chloropyridines, the formation of the intermediate is the slow step.

Expected Reactivity: For typical SNAr reactions, This compound is expected to be slightly more reactive than Analog A (bromo) due to the higher electronegativity of chlorine, which better stabilizes the anionic Meisenheimer intermediate.

Influence of the 4-Alkyl Substituent (Ethyl 6-chloro-4-methyl- vs. 4-ethylpyridine-2-carboxylate)

The alkyl group at the 4-position influences reactivity through both electronic and steric effects.

  • Electronic Effect: Alkyl groups are weakly electron-donating. An ethyl group is slightly more electron-donating than a methyl group. This increased electron donation to the ring in Analog B would slightly decrease the ring's electrophilicity, thereby slowing down the rate of nucleophilic attack compared to the parent methyl-substituted compound.

  • Steric Effect: The steric hindrance from a 4-alkyl group on a reaction at the 6-position is generally minimal.

Expected Reactivity: This compound is expected to be slightly more reactive than Analog B (ethyl) due to the less pronounced electron-donating effect of the methyl group.

Influence of the Ester Group (Ethyl vs. Methyl Ester)

The difference between an ethyl and a methyl ester (Analog C ) is primarily steric, with a negligible difference in their electronic effects. For a reaction at the 6-position, the size of the ester at the 2-position is unlikely to have a significant steric impact.

Expected Reactivity: The reactivity of This compound is expected to be very similar to that of Analog C (methyl) in SNAr reactions.

Influence of the Carboxylic Acid (Ester vs. Acid)

The free carboxylic acid in Analog D can be deprotonated under basic reaction conditions to form a carboxylate. This carboxylate is a much stronger electron-donating group than the ester, which would significantly decrease the electrophilicity of the pyridine ring and thus reduce the rate of nucleophilic attack.

Expected Reactivity: This compound is expected to be significantly more reactive than Analog D (carboxylic acid) , especially under basic conditions.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation, respectively. The key step in these reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide.[2][3] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[4] This is due to the C-X bond dissociation energies, where the C-Cl bond is the strongest and thus requires a more active catalyst for cleavage.[5]

Expected Reactivity:

  • Analog A (bromo) will be significantly more reactive than This compound . The C-Br bond is weaker and undergoes oxidative addition more readily.[5]

  • The electronic and steric effects of the 4-alkyl and ester groups are expected to have a less pronounced effect on the rate of Suzuki coupling compared to the nature of the halogen. Therefore, the reactivity of the parent compound, Analog B , and Analog C are expected to be similar.

  • Analog D (carboxylic acid) may exhibit lower yields due to potential interference of the acidic proton with the basic reaction conditions or chelation to the metal center.

CompoundHalogen at C-64-Substituent2-SubstituentExpected Suzuki Coupling Reactivity
Target Compound ClMethylEthyl EsterModerate
Analog A BrMethylEthyl EsterHigh
Analog B ClEthylEthyl EsterModerate
Analog C ClMethylMethyl EsterModerate
Analog D ClMethylCarboxylic AcidLow to Moderate
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[6] Similar to the Suzuki coupling, the reactivity is highly dependent on the nature of the halide, with bromides generally being more reactive than chlorides.[4] The choice of ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.[7]

Expected Reactivity: The reactivity trends in Buchwald-Hartwig amination are expected to parallel those in Suzuki-Miyaura coupling.

  • Analog A (bromo) will be more reactive than This compound .

  • The electronic and steric effects of the 4-alkyl and ester groups are expected to have a minor influence on the relative reactivity.

  • Analog D (carboxylic acid) may present challenges due to its acidic nature, potentially requiring protection or specific reaction conditions.

Experimental Protocols

The following are representative, detailed protocols for key transformations of this compound.

Protocol for Nucleophilic Aromatic Substitution: Amination

This protocol describes a general procedure for the reaction of this compound with an amine.

Materials:

  • This compound (1.0 mmol)

  • Amine (e.g., morpholine, 1.2 mmol)

  • Potassium carbonate (K2CO3, 2.0 mmol)

  • Dimethyl sulfoxide (DMSO), anhydrous (5 mL)

  • Reaction vessel (e.g., microwave vial or sealed tube)

  • Stir bar

Procedure:

  • To a dry reaction vessel containing a stir bar, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and the amine (1.2 mmol).

  • Add anhydrous DMSO (5 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 120-150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2, 0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol)

  • Potassium phosphate (K3PO4, 2.0 mmol)

  • 1,4-Dioxane/water (4:1 mixture), degassed (5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Stir bar

Procedure:

  • To an oven-dried Schlenk tube containing a stir bar, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), SPhos (0.04 mmol), and K3PO4 (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Intermediate (Resonance Stabilized) reactant->intermediate Nucleophilic Attack (Rate-determining) product Substituted Product + Cl⁻ intermediate->product Loss of Leaving Group

Caption: Generalized mechanism for the SNAr of this compound.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_halide R-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition (R-X) PdII_organo R-Pd(II)L₂-R' PdII_halide->PdII_organo Transmetalation (R'B(OH)₂ + Base) Product R-R' PdII_organo->Product Product->Pd0 Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reactivity of this compound is a nuanced interplay of electronic and steric factors inherent to its structure. In nucleophilic aromatic substitution reactions, its reactivity is comparable to or slightly higher than its bromo and 4-ethyl analogs, while being significantly more reactive than the corresponding carboxylic acid. Conversely, in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the bromo analog exhibits superior reactivity due to the weaker carbon-halogen bond. The choice of reaction conditions, particularly the catalyst system for cross-coupling reactions, is crucial for achieving high efficiency with this chlorinated substrate. This guide provides a framework for researchers to make informed decisions in the strategic use of this compound and its analogs in the synthesis of complex molecular targets.

References

A Comparative Guide for Key Pyridine Building Blocks: Ethyl 6-chloro-4-methylpyridine-2-carboxylate vs. Ethyl 2-chloro-6-methylpyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agrochemical research, substituted pyridine scaffolds are indispensable building blocks. Their prevalence in a vast array of biologically active molecules underscores the importance of understanding the nuanced properties of their various isomers. This guide provides an in-depth, objective comparison of two such critical intermediates: Ethyl 6-chloro-4-methylpyridine-2-carboxylate and Ethyl 2-chloro-6-methylpyridine-4-carboxylate . As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthetic utility and reactivity of these isomers, grounded in mechanistic principles and supported by available experimental evidence.

At a Glance: Structural and Physicochemical Comparison

While sharing the same molecular formula (C₉H₁₀ClNO₂) and molecular weight (199.63 g/mol ), the seemingly subtle shift in substituent positions between these two isomers leads to distinct chemical behaviors and applications.

PropertyThis compoundEthyl 2-chloro-6-methylpyridine-4-carboxylate
CAS Number 1122090-50-93998-88-7[1][2][3]
Synonyms Ethyl 6-chloro-4-methylpicolinateEthyl 2-chloro-6-methylisonicotinate[3]
Structure
Boiling Point ~311.5°C (Predicted)[4]Not explicitly found, but expected to be similar.
Appearance Colorless liquid[5]Colorless or pale yellow liquid[6]
Solubility Soluble in organic solvents like ethanol and DMSO.[5]Soluble in many organic solvents, such as ethanol and ether.[6]

Synthesis and Spectroscopic Characterization

General Synthetic Approaches

The synthesis of these chloromethylpyridine carboxylates typically involves multi-step sequences starting from simpler pyridine or picoline precursors. For instance, the synthesis of this compound can generally be approached by the reaction of a picoline derivative with chloroacetic acid to introduce the chloro- and methyl-substituents, followed by esterification.[5]

A generalized workflow for the synthesis of such pyridine derivatives is depicted below:

Synthesis_Workflow Picoline Picoline Derivative Chlorinated_Picoline Chlorinated Picoline Picoline->Chlorinated_Picoline Chlorination Carboxylated_Pyridine Pyridine Carboxylic Acid Chlorinated_Picoline->Carboxylated_Pyridine Oxidation/Carboxylation Target_Ester Target Ethyl Ester Carboxylated_Pyridine->Target_Ester Esterification

Caption: Generalized synthetic workflow for substituted pyridine carboxylates.

Spectroscopic Data Comparison

Unambiguous identification of these isomers is critical. While a complete, directly comparable dataset is not available in a single source, the following table presents representative spectroscopic data compiled from various sources for structurally similar compounds. Researchers should always confirm the identity of their materials with their own analytical data.

Spectroscopic DataThis compound (Representative Data)Ethyl 2-chloro-6-methylpyridine-4-carboxylate (Representative Data)
¹H NMR (DMSO-d₆, 400 MHz) δ: 9.24 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.41 (d, 2H), 7.27 (d, 2H), 5.16 (s, 1H), 4.02-3.96 (q, 2H), 2.26 (s, 3H), 1.11 (t, 3H)[7]δ: 9.22 (brs, 1H, NH), 7.71 (brs, 1H, NH), 7.11 (m, 4H), 5.19 (s, 1H), 4.30 (q, 2H), 2.34 (s, 3H, CH₃), 2.32 (s, 3H), 1.30 (t, 3H)[7]
¹³C NMR (DMSO-d₆, 100MHz) δ: 165.8, 152.4, 149.1, 144.2, 132.2, 128.6, 99.4, 69.2, 53.2, 18.4, 14.4[7]δ: 167.5, 150.6, 147.3, 140.3, 136.4, 128.8, 126.8, 106.0, 61.0, 55.7, 21.3, 18.3, 14.5[7]
Mass Spec (m/z) 294 (M+) for a related dihydropyrimidinone derivative[7]274 (M+) for a related dihydropyrimidinone derivative[7]
FT-IR (KBr, cm⁻¹) 3428, 2967, 1921, 1117, 758 for a related dihydropyrimidinone derivative[7]3477, 2971, 1729, 1640 for a related dihydropyrimidinone derivative[7]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary utility of these molecules lies in their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions where the chlorine atom is displaced by a nucleophile. The position of the chlorine atom relative to the electron-withdrawing nitrogen and ester groups significantly influences this reactivity.

Theoretical Underpinnings

The established order of reactivity for simple chloropyridine isomers in SNAr reactions is generally 4-chloro > 2-chloro >> 3-chloro.[8][9] This trend is dictated by the ability of the electron-withdrawing pyridine nitrogen to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.

  • For 4-chloropyridine derivatives , the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance, providing significant stabilization and thus accelerating the reaction.[8]

  • For 2-chloropyridine derivatives , resonance stabilization of the intermediate by the nitrogen atom is also possible.[8]

  • For 3-chloropyridine derivatives , direct resonance delocalization of the negative charge onto the nitrogen is not possible, resulting in a much higher energy intermediate and a significantly slower reaction rate.[8]

SNAr_Mechanism cluster_0 Attack at C4 cluster_1 Attack at C2 4-Chloro 4-Chloropyridine Derivative Meisenheimer_4 Meisenheimer Intermediate (N-stabilized) 4-Chloro->Meisenheimer_4 + Nu⁻ Product_4 4-Substituted Product Meisenheimer_4->Product_4 - Cl⁻ 2-Chloro 2-Chloropyridine Derivative Meisenheimer_2 Meisenheimer Intermediate (N-stabilized) 2-Chloro->Meisenheimer_2 + Nu⁻ Product_2 2-Substituted Product Meisenheimer_2->Product_2 - Cl⁻

Caption: SNAr mechanism for 2- and 4-chloropyridines.

Based on these principles, Ethyl 2-chloro-6-methylpyridine-4-carboxylate (a 4-carboxylate, 2-chloro derivative) would be expected to be more reactive towards nucleophilic substitution at the 2-position than a hypothetical isomer with chlorine at the 3-position. Similarly, This compound (a 2-carboxylate, 6-chloro derivative, which is electronically similar to a 2-chloro derivative) would also be reactive.

When comparing the two title compounds, the chlorine atom in Ethyl 2-chloro-6-methylpyridine-4-carboxylate is at the 2-position, while in This compound , it is at the 6-position. Both positions are ortho to the pyridine nitrogen, suggesting similar reactivity based on this factor alone. However, the relative positions of the electron-withdrawing ester group will also play a role. A more detailed computational analysis would be required for a precise theoretical prediction of their relative reactivities.

Experimental Protocol: A Representative SNAr Reaction

The following is a generalized, representative protocol for a nucleophilic aromatic substitution reaction on a chloropyridine derivative. Researchers should optimize conditions for their specific substrate and nucleophile.

Synthesis of a 6-Substituted Pyridine-2-carboxylate Derivative

  • Materials:

    • This compound (1.0 eq)

    • Nucleophile (e.g., a primary or secondary amine, 1.2 eq)

    • A suitable base (e.g., K₂CO₃, Et₃N, 1.5 eq)

    • Anhydrous solvent (e.g., DMF, DMSO, or ACN)

  • Procedure:

    • To a stirred solution of this compound in the chosen solvent, add the base and the nucleophile.

    • Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired substituted product.

Applications in Drug Development and Agrochemicals

Both isomers serve as valuable intermediates in the synthesis of more complex molecules with potential biological activity.

  • This compound is mentioned as an important synthetic intermediate for metronidazole compounds, which are used as antibacterial drugs.[5] It is also utilized in the synthesis of agrochemicals, particularly herbicides and insecticides.[4]

  • Ethyl 2-chloro-6-methylpyridine-4-carboxylate is used as an intermediate in organic synthesis for the preparation of other compounds such as pesticides, medicines, and dyes.[6] For instance, the structurally related 4-chloro-N-methylpicolinamide is a key intermediate in the synthesis of the multi-kinase inhibitor Sorafenib , used in cancer therapy.

Conclusion and Recommendations

Both This compound and Ethyl 2-chloro-6-methylpyridine-4-carboxylate are valuable building blocks for the synthesis of complex, biologically active molecules. The choice between these two isomers will largely depend on the desired substitution pattern of the final target molecule.

From a reactivity standpoint in SNAr reactions, both isomers are expected to be reactive due to the activating effect of the pyridine nitrogen on the ortho- (2- or 6-) chloro substituent. Subtle differences in reactivity may arise from the relative positioning of the ester and methyl groups, but both should be considered viable substrates for the introduction of a wide range of nucleophiles.

For researchers and drug development professionals, the selection of one isomer over the other will be primarily driven by the retrosynthetic analysis of the target molecule. It is recommended to perform small-scale test reactions to optimize conditions for any new nucleophilic substitution on these substrates.

References

A Spectroscopic Guide to Differentiating Pyridine Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical products. The pyridine carboxylate isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—are structurally similar yet possess distinct chemical and biological properties. This guide provides a comprehensive spectroscopic comparison of these isomers, leveraging Fourier-Transform Infrared (FT-IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their unique spectral fingerprints. Experimental data and detailed protocols are provided to support the objective comparison of their performance in analytical settings.

The Structural and Electronic Landscape of Pyridine Carboxylate Isomers

The position of the carboxyl group on the pyridine ring profoundly influences the electronic distribution and molecular geometry of these isomers. This, in turn, dictates their interactions with electromagnetic radiation, giving rise to distinguishable spectroscopic signatures. Picolinic acid's ortho-substitution allows for the formation of an intramolecular hydrogen bond between the carboxylic proton and the pyridine nitrogen, a feature absent in the meta- (nicotinic acid) and para- (isonicotinic acid) isomers. This structural constraint significantly impacts its vibrational and NMR characteristics.

Caption: Molecular structures of picolinic, nicotinic, and isonicotinic acid.

Vibrational Spectroscopy: A Tale of Two Techniques

FT-IR and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of molecules. The differences in the vibrational spectra of the pyridine carboxylate isomers are primarily due to the position of the carboxylic group and the presence or absence of intramolecular hydrogen bonding.

FT-IR Spectroscopy

In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The key vibrational modes for comparison include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and various C-H and ring vibrations.

A significant distinguishing feature in the FT-IR spectrum of picolinic acid is the broad O-H stretching band, which is often shifted to lower wavenumbers and can be more complex due to the intramolecular hydrogen bond.[1][2] This hydrogen bond also influences the C=O stretching frequency. In nicotinic and isonicotinic acids, the O-H stretching bands are more typical of carboxylic acid dimers formed through intermolecular hydrogen bonding.[3][4]

Vibrational ModePicolinic Acid (cm⁻¹)Nicotinic Acid (cm⁻¹)Isonicotinic Acid (cm⁻¹)
O-H stretch (carboxylic acid) Broad, ~2500-3000Broad, ~2500-3000Broad, ~2500-3000
C=O stretch ~1700-1720~1680-1710~1710-1730
C-N stretch (ring) ~1580~1590~1550
C-H out-of-plane bend Multiple bandsMultiple bandsMultiple bands
Experimental Protocol: FT-IR Analysis

Objective: To acquire and compare the FT-IR spectra of solid picolinic acid, nicotinic acid, and isonicotinic acid.

Materials:

  • Picolinic acid, nicotinic acid, isonicotinic acid (solid, high purity)

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Hydraulic press for KBr pellet preparation

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder to remove any moisture.

    • Weigh approximately 1-2 mg of the pyridine carboxylate isomer and 100-200 mg of KBr.

    • Grind the sample and KBr together in an agate mortar until a fine, homogeneous powder is obtained.[5]

    • Transfer the powder to a pellet-forming die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Repeat the process for the other two isomers.

  • Data Analysis:

    • Label the characteristic absorption bands for each isomer, paying close attention to the O-H and C=O stretching regions.

    • Compare the positions and shapes of these bands across the three spectra.

Caption: Experimental workflow for FT-IR analysis of pyridine carboxylate isomers.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that involve a change in the polarizability of the molecule. For the pyridine carboxylate isomers, Raman is particularly useful for observing the symmetric vibrations of the pyridine ring.

The C=O stretching vibration is also observable in the Raman spectra, and its position can provide insights into the hydrogen bonding environment.[6] The ring breathing modes, which are characteristic of the pyridine ring, are often prominent in the Raman spectra and can be sensitive to the position of the carboxyl substituent.

Vibrational ModePicolinic Acid (cm⁻¹)Nicotinic Acid (cm⁻¹)Isonicotinic Acid (cm⁻¹)
Ring Breathing Mode ~1000-1050~1030-1040~1000-1020
C=O stretch ~1650-1680~1640-1660~1630-1650
C-H in-plane bend Multiple bandsMultiple bandsMultiple bands
Experimental Protocol: Raman Spectroscopy

Objective: To obtain and compare the Raman spectra of the three pyridine carboxylate isomers in their solid state.

Materials:

  • Picolinic acid, nicotinic acid, isonicotinic acid (solid, high purity)

  • Glass capillary tubes or microscope slides

  • Raman spectrometer with a laser excitation source (e.g., 785 nm)

Procedure:

  • Sample Preparation:

    • Place a small amount of the solid isomer into a glass capillary tube or onto a clean microscope slide.

  • Spectral Acquisition:

    • Position the sample at the focal point of the laser beam.

    • Acquire the Raman spectrum over a suitable spectral range (e.g., 200-3200 cm⁻¹).

    • Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

    • Repeat the measurement for the other two isomers.

  • Data Analysis:

    • Identify and label the key Raman bands, including the ring breathing modes and C=O stretches.

    • Compare the peak positions and relative intensities across the three spectra.

Caption: Experimental workflow for Raman spectroscopy of pyridine carboxylate isomers.

Electronic Spectroscopy: A Window into Molecular Orbitals

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The position and intensity of the absorption bands are sensitive to the electronic structure of the molecule.

The UV-Vis spectra of the pyridine carboxylate isomers are characterized by π → π* and n → π* transitions. The position of the carboxyl group influences the extent of conjugation and the energy of these transitions.[7] The choice of solvent can also significantly impact the absorption maxima due to solute-solvent interactions.[8]

Isomerλmax (in Ethanol)
Picolinic Acid ~264 nm
Nicotinic Acid ~262 nm
Isonicotinic Acid ~264 nm, 214 nm[9]
Experimental Protocol: UV-Vis Spectroscopy

Objective: To measure and compare the UV-Vis absorption spectra of the pyridine carboxylate isomers in ethanol.

Materials:

  • Picolinic acid, nicotinic acid, isonicotinic acid

  • Ethanol, spectroscopic grade

  • Volumetric flasks and pipettes

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each isomer in ethanol at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solutions to determine an appropriate concentration for analysis (typically resulting in an absorbance between 0.2 and 1.0).

  • Spectral Acquisition:

    • Use ethanol as the blank to zero the spectrophotometer.

    • Fill a quartz cuvette with the sample solution.

    • Scan the absorbance from approximately 200 nm to 400 nm.

    • Record the wavelength of maximum absorbance (λmax) for each isomer.

  • Data Analysis:

    • Overlay the spectra of the three isomers for direct comparison.

    • Note any differences in the λmax values and the overall shape of the absorption bands.

References

A Senior Application Scientist's Guide to the Certificate of Analysis for Ethyl 6-chloro-4-methylpyridine-2-carboxylate: A Comparative Perspective for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development and agrochemical synthesis, the quality of starting materials is paramount. A meticulously prepared chemical intermediate can be the difference between a breakthrough discovery and a costly dead end. Ethyl 6-chloro-4-methylpyridine-2-carboxylate is a key heterocyclic building block, valued for its role in constructing complex bioactive molecules. Its utility is particularly noted in the synthesis of antibacterial drugs and nicotinic acetylcholine receptor modulators.

However, not all batches of this critical reagent are created equal. A comprehensive Certificate of Analysis (CoA) is more than just a piece of paper; it is a testament to the material's identity, purity, and suitability for its intended application. This guide provides an in-depth look at the essential components of a CoA for this compound, offering detailed experimental protocols and a comparative analysis against common alternatives to empower researchers in making informed decisions.

Deconstructing the Certificate of Analysis: A Three-Pillar Approach to Quality

A robust CoA for this compound should be built on three pillars of analytical validation: identity, purity, and physicochemical properties. Each pillar provides a unique and essential piece of the quality puzzle.

Pillar 1: Unambiguous Identity Verification

Confirming the precise molecular structure of the compound is the foundational step. A combination of spectroscopic techniques is employed to ensure that the material is indeed this compound.

Experimental Workflow for Identity Verification

cluster_0 Identity Verification Workflow Sample Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Primary Structure MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS Molecular Weight IR FT-IR Spectroscopy Sample->IR Functional Groups Structure_Confirmed Structural Confirmation NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed

Caption: Workflow for structural confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: This technique provides information on the number and environment of protons in the molecule. For this compound, one would expect to see distinct signals for the aromatic protons, the methyl group protons, and the ethyl ester protons.

  • ¹³C NMR: This analysis identifies the different carbon environments within the molecule, confirming the presence of the pyridine ring, the methyl group, the ester carbonyl, and the ethyl group carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence for its identity. When coupled with Gas Chromatography (GC-MS), it can also help in identifying volatile impurities. The expected molecular weight for this compound (C₉H₁₀ClNO₂) is approximately 199.63 g/mol .

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key absorbances to look for include C=O stretching for the ester, C-Cl stretching, and vibrations characteristic of the substituted pyridine ring.

Pillar 2: Rigorous Purity Assessment

The purity of a chemical intermediate directly impacts the yield and impurity profile of the final active pharmaceutical ingredient (API). A multi-faceted approach to purity analysis is therefore essential.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.

  • Instrumentation: A standard HPLC system with a UV detector is sufficient.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic compounds.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is typically effective.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection should be set at a wavelength where the analyte has strong absorbance, which can be determined by a UV-Vis scan.

  • Sample Preparation: A dilute solution of the compound (e.g., 1 mg/mL) in the mobile phase or a compatible solvent should be prepared and filtered through a 0.45 µm syringe filter.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying volatile impurities that may not be detected by HPLC. This could include residual solvents from the synthesis or volatile byproducts. The derivatization of the compound into a more volatile form may be necessary for effective GC analysis.

Elemental Analysis (CHN)

Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages should align closely with the theoretical values for the molecular formula C₉H₁₀ClNO₂.

ElementTheoretical Percentage
Carbon54.15%
Hydrogen5.05%
Nitrogen7.02%
Pillar 3: Characterization of Physicochemical Properties

These properties are crucial for handling, storage, and designing reaction conditions.

PropertyTypical ValueSignificance
Appearance Colorless liquid or solidA deviation from the expected appearance can indicate impurities.
Solubility Soluble in organic solvents like ethanol and DMSO.Important for choosing appropriate reaction solvents and purification methods.
Boiling Point ~311.5 °CUseful for purification by distillation and for assessing thermal stability.
Storage 2-8°CEnsures the long-term stability of the compound.

Comparative Analysis: Strategic Selection of Pyridine Building Blocks

The choice of a specific substituted pyridine carboxylate can have a significant impact on the synthetic route and the properties of the final product. Here, we compare this compound with two common alternatives.

Logical Relationship of Compared Compounds

Target This compound (Target Compound) Isomer Ethyl 2-chloro-6-methylpyridine-4-carboxylate (Isomeric Alternative) Target->Isomer Positional Isomerism (Reactivity & Steric Hindrance) Ester_Analog Mthis compound (Ester Alternative) Target->Ester_Analog Ester Variation (Reactivity & Solubility)

Caption: Comparison of the target compound with its alternatives.

FeatureThis compound Ethyl 2-chloro-6-methylpyridine-4-carboxylate Mthis compound
Structure Chlorine at C6, Methyl at C4, Ester at C2Chlorine at C2, Methyl at C6, Ester at C4Chlorine at C6, Methyl at C4, Methyl Ester at C2
CAS Number 1122090-50-93998-88-71186605-87-7
Molecular Weight 199.63 g/mol 199.63 g/mol 185.61 g/mol
Reactivity The chlorine at the 6-position is susceptible to nucleophilic substitution. The ester at the 2-position can influence the reactivity of the pyridine ring.The chlorine at the 2-position is also reactive towards nucleophiles. The electronic effects of the substituents will differ from the target compound.Similar reactivity profile to the target compound, but the methyl ester may have slightly different hydrolysis rates and solubility.
Potential Impurities Starting materials from synthesis (e.g., picoline derivatives), over-chlorinated or under-chlorinated species, and hydrolysis products.Isomeric impurities from the synthesis, residual starting materials.Similar to the target compound, with potential for methanol-related impurities.
Applications Intermediate for pharmaceuticals and agrochemicals.Used in pharmaceutical and agrochemical research.Primarily used as an intermediate for pesticides.

The strategic placement of the chloro, methyl, and ester groups on the pyridine ring significantly influences the molecule's electronic properties and steric environment. This, in turn, dictates its reactivity in subsequent synthetic transformations. For instance, the relative positions of the electron-withdrawing chloro and ester groups will affect the ease of nucleophilic aromatic substitution at the chlorinated position.

Conclusion

A comprehensive Certificate of Analysis is indispensable for ensuring the quality, consistency, and performance of this compound in demanding research and development settings. By understanding the nuances of the analytical techniques employed and the potential for variation, scientists can mitigate risks and accelerate their path to innovation. Furthermore, a comparative understanding of available alternatives allows for the strategic selection of the optimal building block for a given synthetic challenge, ultimately contributing to the successful development of new medicines and crop protection agents.

A Comparative Guide to Validated Analytical Methods for Ethyl 6-chloro-4-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative and qualitative analysis of Ethyl 6-chloro-4-methylpyridine-2-carboxylate. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring its purity, stability, and quality is paramount.[1] This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. Our approach is rooted in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure methods are fit for their intended purpose.[2][3]

The Imperative for Validated Analysis

The chemical integrity of an intermediate like this compound directly influences the safety and efficacy of the final active ingredient. A validated analytical method provides documented evidence that the procedure is suitable for its intended use, ensuring reliable measurements of identity, purity, and assay. This guide focuses on the two most powerful and commonly employed techniques in this context: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Foundational Principles: The ICH Q2(R2) Framework

All analytical method validation, regardless of the technique, is governed by a set of core performance characteristics as outlined in the ICH Q2(R2) guidelines.[3][4] These parameters form the basis of our comparison and ensure the trustworthiness of the generated data.

ICH_Validation_Workflow Dev Method Development (Selectivity & Initial Parameters) Proto Write Validation Protocol Dev->Proto Define Acceptance Criteria Exec Execute Validation Experiments Proto->Exec Params Specificity Linearity Accuracy Precision Range LOD/LOQ Robustness Exec->Params Report Validation Report (Summarize Data) Exec->Report Compare Results to Criteria Fit Method is Fit for Purpose Report->Fit

Caption: General workflow for analytical method validation based on ICH guidelines.

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC depends on the analyte's physicochemical properties, primarily its volatility and thermal stability. For this compound (MW: 199.63 g/mol ), both techniques are viable, but they serve different primary purposes.

Validation ParameterReversed-Phase HPLC (RP-HPLC)Gas Chromatography (GC-MS/FID)Causality & Expert Insight
Specificity/Selectivity Excellent. Demonstrated via forced degradation studies. Can separate non-volatile degradants and impurities.Excellent. Mass Spectrometry (MS) provides mass-to-charge ratio, offering high confidence in peak identity.HPLC is the gold standard for stability-indicating assays because it can resolve thermally labile and non-volatile degradation products that would be missed by GC.
Linearity & Range Excellent. Typically linear over 2-3 orders of magnitude (e.g., 50-150% of nominal concentration).Excellent. Often linear over a wider range than HPLC, especially with an FID detector.Both methods perform exceptionally well. The required range is dictated by the method's purpose (e.g., a narrow range for assay, a wider range for impurity quantification).
Accuracy High. Typically 98-102% recovery via spike/recovery experiments.High. Also assessed via spike/recovery, with similar acceptance criteria.Accuracy confirms there is no systemic bias in the method. It is crucial for assay determination where the true value must be known.
Precision (RSD%) High. Repeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0% are common targets.[4]High. Similar or better precision than HPLC, especially with autosamplers.Low Relative Standard Deviation (RSD) demonstrates that the method produces consistent results, which is critical for reliable batch-to-batch comparisons.
LOD / LOQ Good to Excellent. Dependent on the analyte's UV chromophore. Can reach low ng/mL levels.Excellent. Especially with MS, can reach pg levels, making it ideal for trace impurity analysis.GC-MS often provides superior sensitivity for volatile impurities, such as residual synthesis solvents or low-level, volatile degradants.
Robustness Good. Assessed by small, deliberate changes to pH, mobile phase composition, flow rate, and temperature.Good. Assessed by varying parameters like inlet temperature, oven ramp rate, and gas flow rate.Robustness studies are critical to ensure the method remains reliable when transferred between different labs, instruments, or analysts.
Primary Application Assay, Purity, and Stability-Indicating Analysis. Impurity Profiling, Residual Solvent Analysis. Recommendation: RP-HPLC is the superior choice for a primary, all-in-one quality control method. GC-MS is an excellent orthogonal method for impurity identification and specialized analyses.

Experimental Protocols

The following protocols are presented as robust starting points for method development and validation.

Protocol 1: Stability-Indicating RP-HPLC Method

This method is designed to quantify this compound and separate it from potential degradation products.

A. Instrumentation and Materials

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid, Purified Water.

  • Standard: this compound reference standard.

B. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: ~275 nm (A PDA detector should be used during development to determine the optimal wavelength).

  • Injection Volume: 10 µL

C. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 diluent.

  • Sample Solution (0.1 mg/mL): Prepare the test sample in the same diluent to achieve the target concentration.

D. Validation Workflow: Specificity via Forced Degradation Forced degradation studies are essential to demonstrate that the method can separate the main analyte from any products that may form under stress, proving it is "stability-indicating".[5][6]

Caption: Workflow for a forced degradation study to establish method specificity.

  • Acid/Base Hydrolysis: Incubate the sample solution with 0.1 M HCl and 0.1 M NaOH, respectively, at 60°C.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid powder and the sample solution to 80°C.

  • Photolytic Degradation: Expose the sample solution to light as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples by HPLC. The goal is to achieve 5-20% degradation. A PDA detector is used to assess peak purity, ensuring no co-eluting peaks are present.

Protocol 2: GC-MS Method for Impurity Identification

This method is ideal for identifying volatile impurities or for providing orthogonal data to the HPLC method.

A. Instrumentation and Materials

  • GC-MS System: Gas chromatograph with a mass selective detector and a split/splitless inlet.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Reagents: Dichloromethane (GC grade).

  • Carrier Gas: Helium.

B. Chromatographic Conditions

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Program: Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Scan Range: 40-400 amu

C. Sample Preparation

  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

Conclusion

For comprehensive quality control of this compound, a validated stability-indicating RP-HPLC method is the recommended primary technique . It provides robust and reliable data for assay and purity, and its ability to separate non-volatile degradants is critical for stability assessments. A GC-MS method serves as an invaluable orthogonal tool , offering superior sensitivity for volatile impurities and definitive peak identification through mass spectral data. The adoption of these well-defined, validated methods, grounded in ICH principles, is essential for ensuring product quality and regulatory compliance in any research or manufacturing setting.

References

A Comparative Study of the Biological Activity of Pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility have made it a privileged structure in the design of therapeutic agents. This guide provides a comparative analysis of the biological activities of prominent pyridine derivatives, offering researchers, scientists, and drug development professionals a detailed examination of their anticancer, antimicrobial, and anti-inflammatory properties. By delving into the mechanisms of action, supported by experimental data and detailed protocols, this document aims to elucidate the structure-activity relationships that drive the diverse pharmacological effects of this important class of compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyridine ring is a key pharmacophore in numerous anticancer drugs, enabling specific interactions with various molecular targets involved in cancer progression. This section compares three FDA-approved pyridine-containing drugs: Sorafenib, Crizotinib, and Vismodegib, each with a distinct mechanism of action.

Comparative Analysis of Anticancer Pyridine Derivatives

Sorafenib, Crizotinib, and Vismodegib exemplify the diverse strategies by which pyridine derivatives can combat cancer. Sorafenib is a multi-kinase inhibitor, Crizotinib targets specific receptor tyrosine kinases, and Vismodegib modulates a key developmental pathway. Their efficacy is intrinsically linked to the genetic makeup of the tumor, highlighting the importance of personalized medicine.

DrugPrimary TargetsMechanism of ActionRepresentative IC50 Values
Sorafenib RAF-1, B-RAF, VEGFR-2, PDGFR-βInhibits the RAF/MEK/ERK signaling pathway, crucial for cell proliferation, and blocks receptor tyrosine kinases involved in angiogenesis.[1]RAF-1: 6 nM; B-RAF: 22 nM; VEGFR-2: 90 nM[2]
Crizotinib ALK, c-MET, ROS1Inhibits the activity of oncogenic fusion proteins resulting from ALK gene rearrangements and other receptor tyrosine kinases, leading to the disruption of cancer cell growth and survival signals.[3][4]Varies by cell line; potent inhibition of ALK phosphorylation.
Vismodegib Smoothened (SMO)Inhibits the Hedgehog signaling pathway by binding to and antagonizing the SMO receptor, which is crucial for the growth of certain cancers like basal cell carcinoma.[5][6]Can be in the low nanomolar range for SMO binding.
Mechanism of Action: Key Signaling Pathways

The anticancer activity of these pyridine derivatives stems from their ability to interfere with specific signaling pathways that are often dysregulated in cancer.

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Mutations in genes like BRAF can lead to constitutive activation of this pathway, driving tumorigenesis. Sorafenib's ability to inhibit RAF kinases directly halts this aberrant signaling.

RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sorafenib Sorafenib Sorafenib->RAF Inhibition

Caption: Sorafenib's inhibition of the RAF/MEK/ERK signaling pathway.

In certain cancers, chromosomal rearrangements can lead to the formation of fusion genes, such as EML4-ALK in non-small cell lung cancer. The resulting fusion protein is a constitutively active tyrosine kinase that drives tumor growth. Crizotinib is designed to specifically inhibit the kinase activity of this aberrant protein.

Crizotinib_ALK_Pathway EML4_ALK EML4-ALK Fusion Protein Downstream Downstream Signaling (e.g., STAT3, PI3K/AKT) EML4_ALK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibition

Caption: Crizotinib's targeted inhibition of the EML4-ALK fusion protein.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[7][8][9][10][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyridine derivative (e.g., Sorafenib, Crizotinib, or Vismodegib) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_plate 96-Well Plate CellSeeding 1. Seed Cells CompoundTreatment 2. Add Pyridine Derivative CellSeeding->CompoundTreatment MTT_Addition 3. Add MTT Reagent CompoundTreatment->MTT_Addition Solubilization 4. Solubilize Formazan MTT_Addition->Solubilization PlateReader 5. Measure Absorbance Solubilization->PlateReader DataAnalysis 6. Calculate IC50 Value PlateReader->DataAnalysis

Caption: A generalized workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Pyridine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and mycobacteria. This section compares two notable examples: Gatifloxacin, a fluoroquinolone antibiotic, and Isoniazid, a cornerstone in tuberculosis treatment.

Comparative Analysis of Antimicrobial Pyridine Derivatives

Gatifloxacin and Isoniazid both target essential bacterial processes but have distinct spectrums of activity and mechanisms of action.

DrugTarget OrganismsMechanism of ActionRepresentative Antimicrobial Data
Gatifloxacin Broad-spectrum (Gram-positive and Gram-negative bacteria)Inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, recombination, and repair.[12]Zone of inhibition against Bacillus subtilis: 19.71 - 23.15 mm (for 4-16 µg/ml)[13]; MIC90 against S. maltophilia: 16 µg/ml.[6]
Isoniazid Mycobacterium tuberculosisA prodrug activated by the mycobacterial enzyme KatG. The activated form inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][11][14][15]MIC for susceptible M. tuberculosis strains: 0.0156 - 0.05 mg/L.[10][11]
Mechanism of Action: Disrupting Bacterial Integrity

The cell wall of Mycobacterium tuberculosis is rich in mycolic acids, which provide a waxy, impermeable barrier that contributes to its virulence and resistance to many antibiotics. Isoniazid's targeted inhibition of mycolic acid synthesis is a key reason for its potent and specific activity against this pathogen.

Isoniazid_Mechanism Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG (Mycobacterial Enzyme) Isoniazid_prodrug->KatG Activation Activated_Isoniazid Activated Isoniazid KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP reductase) Activated_Isoniazid->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption & Bacterial Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption

Caption: The activation of Isoniazid and its inhibition of mycolic acid synthesis.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.[5][10][16][17][18]

Principle: An antimicrobial agent diffuses from a well through an agar medium inoculated with a test microorganism. If the microorganism is susceptible, its growth is inhibited, creating a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the antimicrobial activity.

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, or M. tuberculosis).

  • Inoculate Agar Plate: Evenly spread the microbial inoculum over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Add Test Compound: Add a known concentration of the pyridine derivative (e.g., Gatifloxacin or Isoniazid solution) into the wells. A solvent control and a standard antibiotic should also be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around each well in millimeters.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Pyridine derivatives have also been successfully developed as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. This section focuses on Etoricoxib, a selective COX-2 inhibitor, and compares its activity with other pyridine-based COX inhibitors.

Comparative Analysis of Anti-inflammatory Pyridine Derivatives

The development of selective COX-2 inhibitors was a significant advancement in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

CompoundTargetIC50 (COX-2)IC50 (COX-1)Selectivity Index (COX-1/COX-2)
Etoricoxib COX-21.1 µM116 µM106
Compound 9d (pyridopyrimidine) COX-20.54 µM-6.56
Compound 5n (imidazo[1,2-a]pyridine) COX-20.07 µM-508.6

Data for Etoricoxib from human whole blood assays.[8] Data for compounds 9d and 5n are from in vitro enzyme assays.[2][8]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is mediated by prostaglandins, which are synthesized by COX enzymes. COX-1 is constitutively expressed and involved in physiological functions like gastric protection, while COX-2 is induced during inflammation. Selective inhibition of COX-2 reduces inflammation without affecting the protective functions of COX-1.

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory Etoricoxib Etoricoxib Etoricoxib->COX2 Selective Inhibition

Caption: The selective inhibition of COX-2 by Etoricoxib.

Experimental Protocol: COX Inhibitor Screening Assay

A common method to determine the potency and selectivity of COX inhibitors is through an in vitro enzyme assay.[3][4][9]

Principle: The assay measures the activity of purified COX-1 and COX-2 enzymes in the presence of various concentrations of the test compound. The production of prostaglandins is typically quantified using techniques like ELISA or by measuring the consumption of a cofactor using a fluorometric probe.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare assay buffer, purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test pyridine derivative.

  • Incubate Enzyme and Inhibitor: In a 96-well plate, incubate the COX enzymes with serial dilutions of the pyridine derivative for a specific time to allow for binding.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Stop Reaction: After a defined incubation period, stop the reaction.

  • Quantify Prostaglandin Production: Measure the amount of prostaglandin produced (e.g., PGE2) using a suitable detection method.

  • Data Analysis: Plot the percentage of COX inhibition against the compound concentration to determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index.

Conclusion

The pyridine ring is a remarkably versatile scaffold that continues to yield a diverse array of biologically active molecules. The comparative analysis presented in this guide underscores the chemical tractability of the pyridine nucleus, which allows for fine-tuning of its properties to achieve potent and selective interactions with a wide range of biological targets. From the multi-kinase inhibition of Sorafenib in oncology to the specific targeting of mycolic acid synthesis by Isoniazid in infectious disease, and the selective COX-2 inhibition of Etoricoxib in inflammation, pyridine derivatives have made an indelible mark on modern medicine.

For researchers in drug discovery and development, a deep understanding of the structure-activity relationships, mechanisms of action, and appropriate experimental methodologies for evaluating pyridine derivatives is paramount. The protocols and data presented herein serve as a foundational resource to guide further exploration and innovation in this exciting and impactful area of medicinal chemistry. The continued investigation of novel pyridine derivatives holds immense promise for the development of next-generation therapeutics to address unmet medical needs.

References

Benchmarking Synthetic Routes to Ethyl 6-chloro-4-methylpyridine-2-carboxylate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Ethyl 6-chloro-4-methylpyridine-2-carboxylate is a valuable building block in the synthesis of agrochemicals and pharmaceuticals. This guide provides an in-depth comparison of synthetic methodologies for this compound, offering insights into the strategic selection of a synthesis pathway based on factors such as yield, scalability, and reagent availability.

Introduction to this compound

This compound is a substituted pyridine derivative with significant applications in organic synthesis. Its structure, featuring a chlorinated pyridine ring with methyl and ethyl carboxylate functional groups, makes it a versatile intermediate for the construction of more complex molecules. Notably, it serves as a key precursor in the development of novel herbicides and insecticides, as well as in the synthesis of bioactive molecules for medicinal chemistry.[1] The strategic placement of its functional groups allows for a variety of subsequent chemical transformations, making the choice of its initial synthesis a critical consideration in the overall efficiency of a drug discovery or development program.

Established Synthetic Pathways: A Comparative Analysis

The synthesis of this compound can be approached through several strategic routes. Below, we analyze the most prominent methods, evaluating their respective advantages and limitations.

Method 1: Classical Multi-step Synthesis from Picoline Derivatives

A foundational approach to the synthesis of this compound begins with a readily available picoline precursor. While specific, detailed peer-reviewed protocols for the exact target molecule are not abundant in the public domain, a general strategy can be inferred from established organic chemistry principles and related syntheses. This method typically involves the chlorination of a picoline derivative followed by the introduction of the carboxylate group.

A plausible synthetic sequence, based on general knowledge, would involve the following conceptual steps:

  • Oxidation of the 2-methyl group: The synthesis would likely commence with the oxidation of a suitable 4-methylpicoline derivative at the 2-position to form the corresponding carboxylic acid.

  • Chlorination of the pyridine ring: The resulting pyridine carboxylic acid would then undergo chlorination to introduce the chlorine atom at the 6-position.

  • Esterification: The final step would be the esterification of the carboxylic acid to yield the desired ethyl ester.

Causality in Experimental Choices:

  • The choice of a picoline starting material is dictated by its commercial availability and cost-effectiveness.

  • Oxidation of the methyl group is a common strategy for introducing a carboxylic acid functionality onto an aromatic ring.

  • Selective chlorination is a critical step, and the reaction conditions would need to be carefully controlled to achieve the desired regioselectivity.

  • Fischer esterification, using ethanol in the presence of an acid catalyst, is a standard and reliable method for converting carboxylic acids to their corresponding ethyl esters.[2]

Challenges and Considerations:

This classical approach, while conceptually straightforward, may present challenges in practice. The oxidation and chlorination steps can sometimes lead to mixtures of products, requiring careful purification. The overall yield of this multi-step process may also be a limiting factor for large-scale production.

Method 2: Synthesis via Esterification of 6-chloro-4-methylpyridine-2-carboxylic acid

An alternative and more direct approach involves the esterification of pre-synthesized 6-chloro-4-methylpyridine-2-carboxylic acid. This method simplifies the synthetic challenge to the efficient preparation of the carboxylic acid precursor.

Experimental Protocol: Fischer Esterification

A standard laboratory procedure for the esterification of a carboxylic acid is the Fischer esterification. The general protocol is as follows:

  • Reaction Setup: 6-chloro-4-methylpyridine-2-carboxylic acid is dissolved in an excess of absolute ethanol.

  • Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the solution.

  • Reaction: The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.

  • Workup and Purification: After the reaction is complete, the excess ethanol is removed under reduced pressure. The residue is then neutralized, extracted with an organic solvent, and purified, typically by column chromatography, to yield the pure ethyl ester.

Diagram of the Fischer Esterification Workflow:

Fischer_Esterification cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid 6-chloro-4-methyl- pyridine-2-carboxylic acid Reflux Heating (Reflux) Carboxylic_Acid->Reflux Ethanol Ethanol (excess) Ethanol->Reflux Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reflux Evaporation Remove Excess Ethanol Reflux->Evaporation Reaction Mixture Neutralization Neutralization Evaporation->Neutralization Extraction Solvent Extraction Neutralization->Extraction Purification Column Chromatography Extraction->Purification Product Ethyl 6-chloro-4-methyl- pyridine-2-carboxylate Purification->Product

Caption: Workflow for the Fischer Esterification of 6-chloro-4-methylpyridine-2-carboxylic acid.

Advantages of the Esterification Approach:

  • Potentially Higher Yield: If the starting carboxylic acid is readily available, this method can offer a higher overall yield compared to a multi-step synthesis starting from a simpler precursor.

  • Simplified Procedure: The esterification step itself is a well-established and generally high-yielding reaction.

Limitations:

The primary limitation of this method is the commercial availability and cost of the starting material, 6-chloro-4-methylpyridine-2-carboxylic acid.

Comparative Data Summary

Due to the limited availability of specific, peer-reviewed experimental data for the direct synthesis of this compound, a quantitative comparison of yields and reaction times for different methods is challenging. However, based on general principles of organic synthesis, we can provide a qualitative comparison:

Method Starting Materials Number of Steps Potential Yield Scalability Key Challenges
Method 1: From Picoline Picoline derivativesMultipleModerate to LowModerateRegioselectivity in chlorination, purification of intermediates.
Method 2: Esterification 6-chloro-4-methylpyridine-2-carboxylic acidSingleHighHighAvailability and cost of the starting carboxylic acid.

Conclusion and Future Outlook

The synthesis of this compound presents a choice between a multi-step approach from a basic picoline precursor and a more direct esterification of the corresponding carboxylic acid. The optimal route for a given research or production campaign will depend on a careful evaluation of the cost and availability of starting materials, the desired scale of the synthesis, and the available resources for purification and process optimization.

Future research in this area could focus on the development of more efficient and selective one-pot or catalytic methods for the synthesis of this important intermediate. Advances in C-H activation and catalytic cross-coupling reactions may offer novel and more streamlined pathways to this and other substituted pyridine derivatives, ultimately benefiting the fields of agrochemical and pharmaceutical development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 6-chloro-4-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a diverse array of chemical compounds. Among these is Ethyl 6-chloro-4-methylpyridine-2-carboxylate, a heterocyclic building block frequently utilized in the synthesis of agrochemicals and novel pharmaceutical agents.[1] While its utility in the lab is significant, ensuring its proper disposal is a critical responsibility that underpins the safety of our personnel, the integrity of our research environment, and our adherence to environmental regulations.

This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe management and disposal of this specific chlorinated pyridine derivative. The protocols described herein are designed to create a self-validating system of safety, grounded in federal regulations and best laboratory practices.

Part 1: Hazard Assessment & Waste Characterization

The foundation of any disposal procedure is a thorough understanding of the material's hazards. While a complete, peer-reviewed toxicological profile for this compound is not widely available, we can infer its primary risks based on its chemical structure—a chlorinated pyridine derivative—and data from analogous compounds.

Regulatory Framework: In the United States, the management and disposal of chemical waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] This "cradle-to-grave" system mandates that the generator of the waste is responsible for its proper identification and management until its final, safe disposal.[3]

This compound is not explicitly a "listed" hazardous waste by the EPA. Therefore, it must be evaluated based on its characteristics. Given its pyridine structure, it should be treated as potentially harmful and managed as a regulated hazardous waste.[4]

Inferred Hazard Profile

Property Assessment Rationale & Source
Acute Toxicity Harmful. Assumed to be harmful if swallowed, in contact with skin, or inhaled. Based on the hazard profile of pyridine and its derivatives, which are known to cause nausea, headaches, dizziness, and respiratory irritation upon exposure.[4][5][6]
Skin/Eye Irritation Irritant. Expected to cause skin and serious eye irritation. Analogous chlorinated pyridine compounds are classified as skin and eye irritants.[6] Direct contact should always be avoided.
Flammability Combustible. While not highly flammable like pure pyridine, it should be kept from ignition sources. Pyridine itself is a highly flammable liquid.[5] Derivatives may be less volatile, but proper storage is essential. Store in a cool, dry, well-ventilated area away from heat.[7][8]

| Environmental Hazard | Potentially Toxic to Aquatic Life. | As a chlorinated organic compound, it should not be released into the environment.[5] Disposal into sewer systems is strictly prohibited.[9] |

Part 2: Personal Protective Equipment (PPE) & Spill Management

A proactive approach to safety requires having the right barriers and plans in place before handling the chemical.

Essential Personal Protective Equipment

PPE Item Specification Justification
Eye Protection Chemical Splash Goggles Protects eyes from splashes and vapors. Standard safety glasses are insufficient.[7]
Hand Protection Nitrile Gloves Offers appropriate chemical resistance to pyridine and its derivatives. Latex gloves are not suitable.[4] Always inspect gloves before use.
Body Protection Chemical-Resistant Lab Coat Prevents incidental skin contact.[7]

| Respiratory | Use in a Certified Fume Hood | All handling of this compound, including weighing and solution preparation, must be done in a fume hood to prevent inhalation of vapors.[4] |

Emergency Spill Protocol

Accidents can occur despite careful planning. A swift and correct response is critical.

  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or ventilation is poor, evacuate the lab.

  • Control Ignition Sources: Remove all sources of heat, sparks, and flames.[10]

  • Don PPE: Wear the full PPE ensemble described above.

  • Contain & Absorb: For small spills, cover with a non-flammable absorbent material such as vermiculite or sand.[10]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[10]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the spill cleanup waste as "Hazardous Waste" and dispose of it according to the procedures in the next section.

Part 3: Step-by-Step Disposal Protocol

The following procedure ensures that this compound waste is handled in a compliant and safe manner from the point of generation to its final removal.

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_disposal Disposal Procedure cluster_details Key Decisions gen Waste Generated (e.g., residual solid, contaminated wipes) ppe Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) gen->ppe segregate Segregate Waste Stream ppe->segregate Handle in Fume Hood container Select Compatible Container segregate->container stream_id Stream: Halogenated Organic Waste segregate->stream_id label_waste Label Container Correctly container->label_waste container_id Type: Glass or HDPE Status: Closed, Leak-proof container->container_id store Store in Satellite Accumulation Area (SAA) label_waste->store label_id Content: 'HAZARDOUS WASTE' Full Chemical Name Hazard Warnings label_waste->label_id pickup Arrange for EH&S Pickup store->pickup

Caption: Disposal workflow for this compound.

Methodology:

  • Waste Segregation: This is the most critical step. This compound is a halogenated organic solid . It must be disposed of into a waste container specifically designated for "Halogenated Organic Waste."

    • Causality: Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal. More importantly, accidental mixing with incompatible chemicals can lead to dangerous reactions.[11] Keep solid and liquid waste separate.[11]

  • Container Selection:

    • Choose a container that is chemically compatible with chlorinated pyridines. Borosilicate glass or high-density polyethylene (HDPE) containers are appropriate.[7]

    • The container must be free from damage and have a secure, leak-proof screw-top cap.[9]

    • Ensure secondary containment (such as a spill tray) is available where the waste is stored.[11]

  • Proper Labeling:

    • As soon as the first drop of waste is added, the container must be labeled.

    • The EPA requires that the label clearly includes the words "Hazardous Waste ".[12]

    • The label must also list the full chemical name(s) of the contents: "this compound" and any other chemicals in the mixture.[12]

    • An indication of the primary hazards (e.g., "Toxic," "Irritant") should also be included.[12]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • The waste container should be kept at or near the point of generation and under the control of laboratory personnel.[13] This designated location is known as a Satellite Accumulation Area (SAA).[12]

    • Crucially, the waste container must be kept tightly closed at all times, except when waste is actively being added. [13] This prevents the release of harmful vapors into the laboratory.

  • Final Disposal:

    • Once the container is full or waste is no longer being generated, arrange for pickup and disposal through your institution’s Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[12]

    • Do not exceed the accumulation time limits set by the EPA and your institution (typically 180 days for small quantity generators).

By diligently following this structured protocol, you ensure that the disposal of this compound is not merely an afterthought, but an integral part of a safe and compliant research workflow. This commitment protects you, your colleagues, and the broader environment.

References

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 6-chloro-4-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety and Hazard Assessment

Based on analogous compounds, Ethyl 6-chloro-4-methylpyridine-2-carboxylate should be treated as a hazardous substance with the potential for acute toxicity and irritation. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.

Anticipated Hazards:

  • Harmful if swallowed: Similar pyridine derivatives are classified as having Category 4 acute oral toxicity.[1][2][3]

  • Causes skin irritation: Direct contact may lead to redness, itching, and inflammation.[2][3][4][5]

  • Causes serious eye irritation: Contact with eyes can result in pain, watering, and redness.[2][3][4][5]

  • May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.[2][3][4][5]

Due to these potential hazards, a comprehensive approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE, with detailed explanations below.

Body PartRequired PPERationale
Hands Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact. Latex gloves are not recommended.[6]
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles provide a seal around the eyes to protect from splashes. A face shield offers an additional layer of protection for the entire face.
Body Chemical-Resistant Lab CoatProtects skin and personal clothing from contamination.
Respiratory Certified Fume Hood or RespiratorA fume hood is the primary engineering control to minimize inhalation exposure.[6] A respirator may be necessary for certain procedures or in case of ventilation failure.

Expert Insights on PPE Selection:

  • Gloves: Always double-glove when handling this compound. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs. Before use, inspect gloves for any signs of degradation or punctures.

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are essential.[4] For procedures with a higher risk of splashing, such as transfers of larger quantities, a full-face shield worn over goggles is required.

  • Respiratory Protection: All handling of solid or dissolved this compound should be conducted within a certified chemical fume hood to control airborne concentrations.[6] If a fume hood is not available or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing:

  • Designate a Work Area: Cordon off a specific area within a chemical fume hood for handling this compound.

  • Pre-weighing Checks: Ensure the analytical balance is clean and certified. Place a weigh boat on the balance and tare.

  • Aliquotting the Compound: Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid generating dust.

  • Secure Containment: Immediately and securely close the primary container after dispensing.

  • Cleaning: Wipe down the spatula and the weighing area with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

Dissolution and Reaction Setup:

  • Solvent Addition: In the fume hood, add the solvent to the reaction vessel.

  • Compound Addition: Carefully add the pre-weighed this compound to the solvent.

  • Mixing: Use magnetic or overhead stirring to ensure complete dissolution.

  • System Sealing: Once the reaction is initiated, ensure the system is properly sealed to prevent the release of vapors.

Emergency and Disposal Plan

A clear and concise plan for emergencies and waste disposal is a cornerstone of laboratory safety.

Spill Management:

In the event of a spill, immediate and decisive action is required. The following workflow outlines the necessary steps.

Spill_Management_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Decontamination Disposal & Decontamination Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size and Hazard Isolate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill with Absorbent Material Don_PPE->Contain Neutralize Neutralize if Applicable (Consult SDS) Contain->Neutralize Collect Collect Contaminated Material Neutralize->Collect Package Package Waste in a Labeled, Sealed Container Collect->Package Decontaminate Decontaminate the Area Package->Decontaminate Report Report the Incident Decontaminate->Report

Spill Management Workflow

Waste Disposal:

All waste generated from the handling of this compound must be treated as hazardous.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and other solid materials should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Deface the label on the empty container before disposal.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By integrating these safety protocols into your daily workflow, you can confidently and safely advance your research and development efforts.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-chloro-4-methylpyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-chloro-4-methylpyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.